L-365260
描述
a CCK-B antagonist; structure given in first source; potent & selective CCK-B & gastrin receptor ligand; L 365260 and L 365346 are (R)- and (S)-stereoisomers, respectively
属性
IUPAC Name |
1-[(3R)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-3-(3-methylphenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2/c1-16-9-8-12-18(15-16)25-24(30)27-22-23(29)28(2)20-14-7-6-13-19(20)21(26-22)17-10-4-3-5-11-17/h3-15,22H,1-2H3,(H2,25,27,30)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFQABSFVYLGPM-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)N[C@H]2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118101-09-0 | |
| Record name | L 365260 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118101-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L 365260 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118101090 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-365260 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | L-365260 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/370JHF4586 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
L-365,260: A Technical Guide to its Mechanism of Action as a Selective CCK-B/Gastrin Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of L-365,260, a potent and selective non-peptide antagonist of the cholecystokinin-B (CCK-B) and gastrin receptors. The information is compiled from various scientific studies to support further research and drug development efforts.
Core Mechanism of Action
L-365,260 functions as a selective and competitive antagonist for the cholecystokinin (B1591339) receptor 2 (CCK2), also known as the CCK-B or gastrin receptor.[1][2][3][4] This receptor is a G-protein coupled receptor found in the central nervous system and the gastrointestinal tract.[3] The natural ligands for this receptor are cholecystokinin (CCK) and gastrin.[3]
By binding to the CCK-B receptor, L-365,260 blocks the downstream signaling typically initiated by CCK and gastrin. This antagonistic action has been shown to have several physiological effects, including the inhibition of gastric acid secretion and potential applications in neurology and oncology.[1][5][6] The binding of L-365,260 is stereoselective, with the (R)-enantiomer being significantly more potent than the (S)-enantiomer.[7]
Quantitative Data Summary
The following tables summarize the binding affinities and in vivo potencies of L-365,260 across various species and tissues.
Table 1: Binding Affinity of L-365,260 for CCK-B/Gastrin Receptors
| Species | Tissue | Receptor Type | Ligand | Parameter | Value (nM) |
| Guinea Pig | Brain | CCK-B | [3H]L-365,260 | Kd | 2.3[7] |
| Guinea Pig | Brain | CCK-B | --- | Ki | 2.0[1][2][3][4] |
| Guinea Pig | Stomach | Gastrin | --- | Ki | 1.9[1][2][3][4] |
| Dog | Brain & Stomach | CCK-B/Gastrin | --- | IC50 | 20-40[1][2][4] |
| Rat | AR42J Cells | Gastrin | 125I-G17 | IC50 | 45[6] |
| --- | CCK2 Receptor | CCK2 | --- | IC50 | 2 |
| --- | CCK1 Receptor | CCK1 | --- | IC50 | 280 |
Table 2: In Vivo Potency of L-365,260 in Antagonizing Gastrin-Stimulated Acid Secretion
| Species | Administration | Parameter | Value (mg/kg) |
| Mice | Oral | ED50 | 0.03[1][2][4] |
| Rats | Oral | ED50 | 0.9[1][2][4] |
| Guinea Pigs | Oral | ED50 | 5.1[1][2][4] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of L-365,260 and a typical experimental workflow for its characterization.
Caption: L-365,260 competitively blocks CCK/gastrin binding to the CCK-B receptor.
Caption: A typical workflow for characterizing L-365,260's pharmacological profile.
Experimental Protocols
While detailed, step-by-step protocols are proprietary to the conducting laboratories, the following outlines the general methodologies employed in the characterization of L-365,260.
Radioligand Binding Assays
These assays are performed to determine the binding affinity of L-365,260 to its target receptor.
-
Tissue Preparation: Brain or gastric mucosal membranes from appropriate species (e.g., guinea pig, rat) are prepared through homogenization and centrifugation to isolate the membrane fraction containing the receptors.[7]
-
Incubation: The membranes are incubated with a radiolabeled ligand, such as [3H]L-365,260 or 125I-CCK, in the presence of varying concentrations of unlabeled L-365,260.[7]
-
Separation: Bound and free radioligand are separated, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of L-365,260 that inhibits 50% of specific binding of the radioligand). The Ki (inhibitory constant) is then calculated from the IC50 using the Cheng-Prusoff equation.
Gastric Acid Secretion Studies (In Vivo)
These studies assess the functional antagonism of the gastrin receptor in a physiological context.
-
Animal Model: Animals such as rats, mice, or guinea pigs are used.[1] In some models, the pylorus is ligated to allow for the collection of gastric juices.[8]
-
Drug Administration: L-365,260 is administered, often orally, at various doses.[1]
-
Stimulation: Gastric acid secretion is stimulated by the administration of a gastrin analog, such as pentagastrin.[5][8]
-
Sample Collection: Gastric contents are collected over a set period.
-
Analysis: The volume and acidity of the collected gastric juice are measured.
-
Data Analysis: The dose of L-365,260 that causes a 50% reduction in stimulated acid secretion (ED50) is determined.
Additional Pharmacological Effects
Beyond its effects on gastric acid, L-365,260 has been investigated for other potential therapeutic applications:
-
Anxiolytic and Antidepressant Effects: As a CCK-B receptor antagonist in the brain, L-365,260 has been studied for its potential to treat panic disorder and depression.[9][10] Blockade of CCK-B receptors may lead to an increase in extracellular dopamine (B1211576) in brain regions associated with mood.[10]
-
Modulation of Opioid Analgesia: L-365,260 has been shown to enhance morphine-induced analgesia and prevent the development of morphine tolerance in rats.[2][4]
-
Antitumor Activity: Studies have shown that L-365,260 can inhibit the growth of certain gastrointestinal tumor cells that express gastrin receptors.[6]
Conclusion
L-365,260 is a well-characterized, potent, and selective antagonist of the CCK-B/gastrin receptor. Its mechanism of action involves the competitive blockade of this receptor, leading to the inhibition of physiological responses mediated by CCK and gastrin. The quantitative data on its binding affinity and in vivo potency, along with its diverse pharmacological effects, make it a valuable tool for research and a potential lead compound for the development of new therapeutics.
References
- 1. A new potent and selective non-peptide gastrin antagonist and brain cholecystokinin receptor (CCK-B) ligand: L-365,260 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The gastrin-receptor antagonist L-365,260 inhibits stimulated acid secretion in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory effects of the gastrin receptor antagonist (L-365,260) on gastrointestinal tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of the binding of [3H]L-365,260: a new potent and selective brain cholecystokinin (CCK-B) and gastrin receptor antagonist radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The gastrin/cholecystokinin-B receptor antagonist L-365,260 reduces basal acid secretion and prevents gastrointestinal damage induced by aspirin, ethanol and cysteamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A placebo-controlled trial of L-365,260, a CCKB antagonist, in panic disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The CCKB receptor antagonist, L-365,260, elicits antidepressant-type effects in the forced-swim test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of L-365,260: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-365,260 is a potent and selective non-peptide antagonist of the cholecystokinin (B1591339) receptor 2 (CCK2), also known as the gastrin receptor. This document provides an in-depth technical overview of the pharmacological properties of L-365,260, including its receptor binding affinity, selectivity, and functional activity. Detailed methodologies for key experimental procedures are provided, and signaling pathways and experimental workflows are visually represented to facilitate a comprehensive understanding of this compound's mechanism of action and experimental evaluation.
Introduction
L-365,260, chemically identified as (3R)-N-(2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-N'-(3-methylphenyl)urea, is a benzodiazepine (B76468) derivative that has been instrumental in elucidating the physiological roles of CCK2 receptors.[1][2] These receptors are primarily found in the brain and the gastrointestinal tract, where they are involved in anxiety, pain perception, and the regulation of gastric acid secretion.[3] L-365,260 exhibits high affinity and selectivity for the CCK2 receptor over the CCK1 receptor subtype, making it a valuable pharmacological tool for in vitro and in vivo studies.[1][4][5]
Receptor Binding Profile
The affinity of L-365,260 for cholecystokinin receptors has been characterized through radioligand binding assays across various species and tissues. The compound demonstrates a significantly higher affinity for the CCK2 (gastrin/CCK-B) receptor compared to the CCK1 (CCK-A) receptor.
Table 1: Receptor Binding Affinity of L-365,260
| Receptor Subtype | Species/Tissue | Radioligand | Parameter | Value (nM) | Reference(s) |
| CCK2 (CCK-B) | Guinea Pig Brain | [3H]L-365,260 | Kd | 2.3 | [6] |
| CCK2 (CCK-B) | Guinea Pig Brain | [125I]-BH-CCK8S | Ki | 2.0 | [7][8] |
| Gastrin | Guinea Pig Stomach | [125I]-Gastrin | Ki | 1.9 | [7][8] |
| CCK1 (CCK-A) | Guinea Pig Pancreas | [3H]L-364,718 | IC50 | 280 | [1][5] |
| CCK2 (CCK-B) | Dog Tissues | Not Specified | IC50 | 20-40 | [2] |
Receptor Selectivity
L-365,260 displays a high degree of selectivity for the CCK2 receptor. The affinity for the CCK2 receptor is over 100 times greater than its affinity for the CCK1 receptor.[2] Furthermore, L-365,260 has been shown to be inactive at a range of other receptors, including opiate, muscarinic acetylcholine, α- and β-adrenergic, histamine (B1213489), angiotensin, and bradykinin (B550075) receptors, highlighting its specific pharmacological profile.[1][4]
Functional Activity
As a competitive antagonist, L-365,260 effectively blocks the physiological effects mediated by the activation of CCK2 receptors. This has been demonstrated in various in vitro and in vivo functional assays.
In Vitro Antagonism
In isolated tissue preparations, L-365,260 acts as a surmountable antagonist, causing parallel rightward shifts in the concentration-response curves of CCK2 receptor agonists like pentagastrin (B549294).[9]
In Vivo Efficacy
The primary in vivo functional effect of L-365,260 is the inhibition of gastric acid secretion. It effectively antagonizes pentagastrin-stimulated gastric acid secretion in several animal models.[2][10] Interestingly, at higher doses, it can also inhibit histamine- and bethanechol-stimulated acid secretion.[10][11]
Table 2: In Vivo Functional Activity of L-365,260 (Inhibition of Pentagastrin-Stimulated Acid Secretion)
| Species | Route of Administration | ED50 (mg/kg) | Reference(s) |
| Mouse | Oral | 0.03 | [2] |
| Rat | Oral | 0.9 | [2] |
| Guinea Pig | Oral | 5.1 | [2] |
| Rat | Intravenous | 12.6 (for inhibition of basal acid secretion) | [10] |
In humans, oral administration of L-365,260 leads to a dose-dependent inhibition of pentagastrin-stimulated gastric acid secretion.[12] A 50 mg oral dose resulted in a 50% inhibition of the gastric acid output in response to pentagastrin.[12]
Signaling Pathways
The CCK2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Antagonism of this receptor by L-365,260 blocks these downstream signaling cascades.
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol describes a typical competitive radioligand binding assay to determine the affinity (Ki) of L-365,260 for the CCK2 receptor.
Materials:
-
Tissue Preparation: Guinea pig brain cortex or gastric glands homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioligand: [3H]L-365,260 or [125I]-Bolton-Hunter labeled CCK-8.
-
Competitor: Unlabeled L-365,260.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4) containing MgCl2 and bovine serum albumin (BSA).
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
-
Glass fiber filters.
Procedure:
-
Membrane Preparation: Homogenize tissue in buffer and centrifuge to pellet membranes. Resuspend the pellet in fresh buffer.
-
Assay Setup: In test tubes, combine the membrane preparation, a fixed concentration of radioligand, and varying concentrations of unlabeled L-365,260. Include tubes for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled ligand).
-
Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. Determine the IC50 value (concentration of competitor that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.
In Vivo Gastric Acid Secretion Assay (Pylorus-Ligated Rat Model)
This protocol outlines a common in vivo method to assess the functional antagonism of L-365,260 on gastric acid secretion.
Materials:
-
Animal Model: Male Sprague-Dawley or Wistar rats, fasted overnight.
-
Anesthetic.
-
L-365,260: Prepared in a suitable vehicle for the chosen route of administration (e.g., intravenous or oral).
-
Pentagastrin: Stimulant for gastric acid secretion.
-
Saline solution.
-
Surgical instruments.
-
pH meter and titrator.
Procedure:
-
Animal Preparation: Anesthetize the fasted rat.
-
Surgical Procedure: Perform a midline laparotomy to expose the stomach. Ligate the pylorus to allow for the collection of gastric secretions.
-
Drug Administration: Administer L-365,260 (or vehicle control) via the desired route (e.g., intravenously or orally).
-
Stimulation: After a predetermined time, administer pentagastrin (e.g., subcutaneously or via intravenous infusion) to stimulate gastric acid secretion.
-
Collection: After a set period (e.g., 2-4 hours), euthanize the animal and collect the accumulated gastric contents from the stomach.
-
Measurement: Centrifuge the gastric juice to remove any solid matter. Measure the volume and determine the acid concentration by titrating an aliquot with a standardized NaOH solution to a pH of 7.0.
-
Data Analysis: Calculate the total acid output (volume × concentration). Compare the acid output in the L-365,260-treated groups to the control group to determine the extent of inhibition and calculate the ED50 value.
Conclusion
L-365,260 is a well-characterized pharmacological tool with high affinity and selectivity for the CCK2 receptor. Its profile as a potent competitive antagonist has been established through extensive in vitro and in vivo studies. The detailed experimental protocols and visual representations of signaling pathways and workflows provided in this guide offer a comprehensive resource for researchers and professionals in the field of pharmacology and drug development, facilitating further investigation into the roles of the CCK2 receptor and the development of novel therapeutic agents.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. mdpi.com [mdpi.com]
- 3. Reactome | Gastrin binds to CCK-B receptor [reactome.org]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. gpnotebook.com [gpnotebook.com]
- 6. Rat gastric acid secretion studies with histamine and synthetic gastrin-like pentapeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pentagastrin-stimulated gastric acid secretion by the isolated perfused rat stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Different signaling pathways are involved in CCK(B) receptor-mediated MAP kinase activation in COS-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Receptor-Ligand Binding Assays | Revvity [revvity.com]
- 12. benchchem.com [benchchem.com]
The Discovery and Synthesis of L-365,260: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-365,260, chemically known as (3R)-3-(N'-3-methylphenyl)ureido)-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one, is a potent and selective non-peptide antagonist of the cholecystokinin (B1591339) receptor 2 (CCK2), also known as the gastrin receptor.[1][2][3][4] Its discovery marked a significant advancement in the study of the physiological roles of gastrin and CCK in both the gastrointestinal system and the central nervous system. This technical guide provides an in-depth overview of the discovery, synthesis, and key experimental protocols related to L-365,260.
Discovery and Biological Activity
L-365,260 was identified as a highly selective antagonist for the CCK2 receptor, exhibiting significantly greater affinity for the CCK2 receptor over the CCK1 receptor.[2][4] This selectivity has made it a valuable pharmacological tool for differentiating the functions of the two major cholecystokinin receptor subtypes.
Mechanism of Action
L-365,260 acts as a competitive antagonist at the CCK2 receptor.[3] By binding to this receptor, it blocks the physiological effects of its endogenous ligands, gastrin and cholecystokinin. In the stomach, this antagonism leads to the inhibition of gastrin-stimulated gastric acid secretion.[1][5] In the central nervous system, where CCK2 receptors are also prevalent, L-365,260 has been shown to modulate various neurological processes.
Quantitative Data Summary
The biological activity of L-365,260 has been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data for L-365,260 and related compounds.
Table 1: Receptor Binding Affinity of L-365,260
| Receptor | Species/Tissue | Radioligand | Parameter | Value (nM) | Reference |
| CCK2 (Gastrin) | Guinea Pig Stomach | [¹²⁵I]Gastrin | Ki | 1.9 | [3] |
| CCK2 (Brain) | Guinea Pig Brain | [¹²⁵I]BH-CCK8 | Ki | 2.0 | [3] |
| CCK1 (Pancreas) | Guinea Pig Pancreas | [¹²⁵I]BH-CCK8 | Ki | >1000 | [3] |
| CCK2 | - | - | IC50 | 2 | [4] |
| CCK1 | - | - | IC50 | 280 | [4] |
Table 2: In Vivo Efficacy of L-365,260 on Gastrin-Stimulated Acid Secretion
| Species | Route of Administration | Parameter | Value (mg/kg) | Reference |
| Mouse | Oral | ED50 | 0.03 | [3] |
| Rat | Oral | ED50 | 0.9 | [3] |
| Guinea Pig | Oral | ED50 | 5.1 | [3] |
| Rat (pylorus-ligated) | Intravenous | ED50 (vs. basal acid secretion) | 12.6 | [5] |
Synthesis of L-365,260
The synthesis of L-365,260 involves the stereoselective preparation of a key intermediate, (3R)-amino-1-methyl-5-phenyl-1,4-benzodiazepin-2-one, followed by the formation of the urea (B33335) linkage.
Synthetic Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A new potent and selective non-peptide gastrin antagonist and brain cholecystokinin receptor (CCK-B) ligand: L-365,260 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-365,260 | CCK2 Receptors | Tocris Bioscience [tocris.com]
- 5. The gastrin/cholecystokinin-B receptor antagonist L-365,260 reduces basal acid secretion and prevents gastrointestinal damage induced by aspirin, ethanol and cysteamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
L-365,260: A Technical Guide to a Selective CCK-B Receptor Antagonist
Abstract
This document provides a comprehensive technical overview of L-365,260, a potent and selective non-peptide antagonist of the cholecystokinin-B (CCK-B) receptor, which is structurally identical to the gastrin receptor. L-365,260, chemically identified as 3R(+)-N-(2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepine-3-yl)-N'-(3-methylphenyl)urea, has been a critical pharmacological tool for elucidating the physiological and pathological roles of the CCK-B receptor in both the central nervous system and the gastrointestinal tract.[1] This guide synthesizes key quantitative data on its binding affinity, selectivity, and in vivo efficacy across various species. Detailed experimental protocols for its characterization, including radioligand binding assays and in vivo functional assessments, are provided. Furthermore, this document employs visualizations to illustrate the CCK-B receptor signaling pathway and standard experimental workflows, offering a valuable resource for researchers in pharmacology, neuroscience, and drug development.
Introduction
Cholecystokinin (B1591339) (CCK) and gastrin are structurally related peptide hormones that mediate a wide range of physiological processes through two primary G protein-coupled receptors: CCK-A (alimentary) and CCK-B (brain).[2] The CCK-B receptor, also known as the CCK2 receptor, is of particular interest due to its high prevalence in the central nervous system, where it is implicated in anxiety, panic disorders, and memory, as well as in the stomach, where it mediates gastrin-stimulated acid secretion.[1][2][3]
L-365,260 emerged as a highly selective, orally active, non-peptide antagonist for the CCK-B receptor.[1][4] Its development provided a crucial tool to differentiate the functions of CCK-A and CCK-B receptors and to explore the therapeutic potential of CCK-B antagonism. This guide details the pharmacological profile of L-365,260, presenting its binding characteristics, functional effects, and the methodologies used for its evaluation.
Quantitative Pharmacological Data
The pharmacological profile of L-365,260 is defined by its high affinity and selectivity for the CCK-B receptor. The following tables summarize key quantitative data from various in vitro and in vivo studies.
Table 1: Receptor Binding Affinity of L-365,260
| Parameter | Receptor/Tissue | Species | Value | Reference(s) |
| Ki | Gastrin (Stomach) | Guinea Pig | 1.9 nM | [1][4][5] |
| Ki | CCK-B (Brain) | Guinea Pig | 2.0 nM | [1][4][5] |
| Kd | CCK-B (Brain) | Guinea Pig | 2.3 nM | [6] |
| IC50 | CCK-B (CCK2) | Not Specified | 2 nM | |
| IC50 | CCK-A (CCK1) | Not Specified | 280 nM | |
| IC50 | CCK-B (Brain) | Dog | 20-40 nM | [1] |
| IC50 | CCK-B | Human | ~10 nM | [7] |
| pKi | CCK-B (Cortex) | Mouse | 8.41 ± 0.01 | [8] |
| pKi | CCK-B (Cortex) | Rat | High: 8.48 ± 0.04, Low: 7.22 ± 0.06 | [8] |
| pKi | Gastrin (Gastric Gland) | Guinea Pig | High: 8.50 ± 0.04, Low: 7.32 ± 0.04 | [8] |
Note: The presence of high and low affinity sites in rat and guinea pig tissues suggests potential receptor subtypes or different conformational states.[8][9]
Table 2: In Vivo Efficacy of L-365,260 (Oral Administration)
| Endpoint | Agonist | Species | ED50 | Reference(s) |
| Antagonism of Acid Secretion | Gastrin | Mouse | 0.03 mg/kg | [1][4] |
| Antagonism of Acid Secretion | Gastrin | Rat | 0.9 mg/kg | [1][4] |
| Antagonism of Acid Secretion | Gastrin | Guinea Pig | 5.1 mg/kg | [1][4] |
| 50% Inhibition of Acid Output | Pentagastrin | Human | 50 mg (single dose) | [10] |
Table 3: Pharmacokinetic Parameters of L-365,260
| Parameter | Species | Dose | Value | Reference(s) |
| Cmax | Human | 50 mg (oral) | 503 ng/mL | [11] |
| Tmax | Human | 50 mg (oral) | 1.25 hours | [11] |
| Terminal Half-life (t1/2) | Human | 50 mg (oral) | 8-12 hours | [11] |
| Oral Bioavailability | Rat | 5 mg/kg | ~14% | [12] |
| Oral Bioavailability | Dog | 5 mg/kg | ~9% | [12] |
| Oral Bioavailability | Monkey | 5 mg/kg | ~2% | [12] |
| Plasma Protein Binding | Rat, Dog, Monkey | N/A | >96% | [12] |
Experimental Protocols
The characterization of L-365,260 involves a range of standardized in vitro and in vivo assays. The methodologies for key experiments are detailed below.
Radioligand Binding Assay (Membrane Preparation)
This protocol is used to determine the binding affinity (Ki, Kd) and density (Bmax) of L-365,260 for CCK-B receptors.
1. Membrane Preparation:
- Tissues (e.g., guinea pig brain cortex or gastric glands) are dissected and homogenized in ~20 volumes of ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4, with protease inhibitors).[13]
- The homogenate is centrifuged at low speed (~1,000 x g) to remove nuclei and large debris.
- The supernatant is then subjected to high-speed centrifugation (~20,000 x g) to pellet the cell membranes.[13]
- The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation.
- The final pellet is resuspended in an appropriate assay buffer, and protein concentration is determined using a standard method (e.g., BCA assay).
2. Binding Reaction:
- The assay is typically performed in a 96-well plate format in a final volume of 250 µL.[13]
- For saturation assays: Aliquots of the membrane preparation are incubated with increasing concentrations of a suitable radioligand, such as [3H]L-365,260, to determine Kd and Bmax.[6][14]
- For competition assays: A fixed concentration of radioligand (e.g., [125I]-Bolton-Hunter labeled CCK-8) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled L-365,260.[8]
- Non-specific binding is determined in parallel incubations containing a high concentration of an unlabeled competing ligand.
- The plates are incubated to equilibrium (e.g., 60 minutes at 30°C).[13]
3. Separation and Quantification:
- The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), separating the bound radioligand from the free radioligand in the solution.[13]
- Filters are washed multiple times with ice-cold wash buffer to minimize non-specific binding.
- The radioactivity retained on the filters is quantified using a scintillation counter (for 3H or 14C) or a gamma counter (for 125I).[13]
4. Data Analysis:
- Specific binding is calculated by subtracting non-specific binding from total binding.
- Data from saturation experiments are analyzed using Scatchard plots or non-linear regression to yield Kd and Bmax values.[6][15]
- Data from competition experiments are fitted to a sigmoidal dose-response curve to determine the IC50 value, which is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.
In Vivo Gastric Acid Secretion Assay (Pylorus-Ligated Rat)
This model is used to assess the in vivo efficacy of L-365,260 in antagonizing gastrin-induced gastric acid secretion.[16]
1. Animal Preparation:
- Male Wistar rats are typically used. Following a period of fasting to empty the stomach, the animals are anesthetized.
- A midline abdominal incision is made, and the pylorus (the junction between the stomach and the small intestine) is carefully ligated with suture to prevent gastric emptying.
2. Drug Administration:
- L-365,260 or vehicle is administered, typically by oral gavage (p.o.) or intravenous injection (i.v.), at various doses.[1][16]
- A CCK-B receptor agonist, such as pentagastrin, is administered (e.g., subcutaneously) to stimulate acid secretion.[16] Control groups may receive saline instead of the agonist to measure basal acid output.
3. Sample Collection and Analysis:
- After a set period (e.g., 2 hours), the animals are euthanized.
- The esophagus is clamped, and the stomach is removed.
- The gastric contents are collected, and the volume is measured.
- The collected gastric juice is centrifuged, and the supernatant is titrated with a standardized base (e.g., 0.1 N NaOH) to a neutral pH to determine the total acid concentration.
- The total acid output is calculated by multiplying the volume of gastric juice by the acid concentration.
4. Data Analysis:
- The percentage inhibition of stimulated acid secretion by L-365,260 is calculated relative to the vehicle-treated control group.
- An ED50 (the dose required to produce 50% of the maximal inhibitory effect) is determined from the dose-response curve.
Visualizations: Pathways and Workflows
CCK-B Receptor Signaling Pathway
The CCK-B receptor is a Gq protein-coupled receptor. Its activation by agonists like gastrin or CCK initiates a well-defined signaling cascade leading to various cellular responses. L-365,260 acts as a competitive antagonist, blocking the initial ligand-binding step.
Caption: CCK-B receptor signaling pathway and antagonism by L-365,260.
Experimental Workflow: Radioligand Competition Assay
The following diagram illustrates the typical workflow for determining the inhibitory constant (Ki) of a compound like L-365,260 using a radioligand competition binding assay.
Caption: Standard workflow for a radioligand competition binding assay.
Conclusion
L-365,260 remains a cornerstone tool in gastrointestinal and central nervous system pharmacology. Its high affinity and selectivity for the CCK-B receptor have enabled precise investigation into the roles of this receptor in health and disease. While its clinical development for conditions like panic disorder did not yield significant efficacy at the doses tested, its value in preclinical research is undisputed.[17] The data and protocols summarized in this guide underscore the well-characterized nature of L-365,260, providing a solid foundation for its continued use in exploring CCK-B receptor pharmacology and developing novel therapeutics targeting this system.
References
- 1. A new potent and selective non-peptide gastrin antagonist and brain cholecystokinin receptor (CCK-B) ligand: L-365,260 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CCKB/gastrin receptor antagonists: recent advances and potential uses in gastric secretory disorders. | Semantic Scholar [semanticscholar.org]
- 3. Cholecystokinin receptor subtypes: role in the modulation of anxiety-related and reward-related behaviours in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Characterization of the binding of [3H]L-365,260: a new potent and selective brain cholecystokinin (CCK-B) and gastrin receptor antagonist radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Distinguishing Multiple CCK Receptor Subtypes: Studies with Guinea Pig Chief Cells and Transfected Human CCK Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of variation in L-365,260 competition curves in radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of the variation in the action of L-365,260 at CCKB/gastrin receptors in rat, guinea-pig and mouse isolated gastric tissue assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The gastrin-receptor antagonist L-365,260 inhibits stimulated acid secretion in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Human pharmacokinetics and tolerability of L-365,260, a novel cholecystokinin-B antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Physiological disposition and metabolism of L-365,260, a potent antagonist of brain cholecystokinin receptor, in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]
- 15. biophysics-reports.org [biophysics-reports.org]
- 16. The gastrin/cholecystokinin-B receptor antagonist L-365,260 reduces basal acid secretion and prevents gastrointestinal damage induced by aspirin, ethanol and cysteamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A placebo-controlled trial of L-365,260, a CCKB antagonist, in panic disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Cholecystokinin B Receptor and its Antagonist, L-365,260
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cholecystokinin (B1591339) B (CCK-B) receptor, a G-protein coupled receptor predominantly found in the central nervous system and gastrointestinal tract, plays a crucial role in a variety of physiological processes, including anxiety, pain perception, memory, and gastric acid secretion. Its modulation, therefore, presents a significant therapeutic target. This technical guide provides a comprehensive overview of the CCK-B receptor's function, its signaling pathways, and the pharmacological profile of L-365,260, a potent and selective non-peptide CCK-B receptor antagonist. Detailed experimental protocols for key in vitro and in vivo assays are provided, alongside a quantitative summary of L-365,260's binding affinity, efficacy, and pharmacokinetic properties to facilitate further research and drug development in this area.
Introduction to the Cholecystokinin B (CCK-B) Receptor
The cholecystokinin B receptor, also known as CCK2R, is a member of the G-protein coupled receptor (GPCR) superfamily. It is activated by the peptide hormones cholecystokinin (CCK) and gastrin. In the central nervous system, the CCK-B receptor is widely distributed, with high concentrations in the cerebral cortex, hippocampus, and amygdala, regions associated with anxiety, learning, and memory.[1] In the periphery, it is notably present in the stomach's parietal cells, where it mediates gastrin-stimulated acid secretion.[2]
The activation of CCK-B receptors has been linked to anxiogenic (anxiety-producing) effects, and there is substantial evidence suggesting its involvement in the pathophysiology of panic disorders.[3][4] Conversely, antagonists of the CCK-B receptor have demonstrated anxiolytic (anxiety-reducing) properties in various preclinical models.[3] This has made the CCK-B receptor a compelling target for the development of novel anxiolytic and anti-panic medications.
The CCK-B Receptor Antagonist: L-365,260
L-365,260 is a potent, selective, and orally active non-peptide antagonist of the CCK-B receptor.[5][6] Its chemical name is (3R(+)-N-(2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-N'-(3-methylphenyl)urea).[5] L-365,260 interacts competitively and stereoselectively with CCK-B receptors, exhibiting significantly higher affinity for CCK-B over CCK-A receptors.[5][7] This selectivity makes it a valuable tool for elucidating the specific physiological roles of the CCK-B receptor and as a lead compound for the development of therapeutic agents.
Quantitative Data Summary
The following tables summarize the key quantitative data for L-365,260, providing a comparative overview of its pharmacological and pharmacokinetic properties.
Table 1: In Vitro Binding Affinity of L-365,260
| Receptor Subtype | Species | Preparation | Radioligand | Ki (nM) | IC50 (nM) | Reference(s) |
| CCK-B | Guinea Pig | Brain Membranes | [3H]L-365,260 | 2.0 | - | [5][6] |
| CCK-B (Gastrin) | Guinea Pig | Stomach | - | 1.9 | - | [5][6] |
| CCK-B | Dog | Brain | - | - | 20-40 | [5] |
| CCK-A | Guinea Pig | Pancreas | [3H]L-364,718 | >1000 | 280 | [5][7] |
Table 2: In Vivo Efficacy of L-365,260
| Experimental Model | Species | Endpoint | Route of Administration | ED50 / Effective Dose | Reference(s) |
| Pentagastrin-Stimulated Acid Secretion | Mouse | Inhibition of Secretion | Oral | 0.03 mg/kg | [5][8] |
| Pentagastrin-Stimulated Acid Secretion | Rat | Inhibition of Secretion | Oral | 0.9 mg/kg | [5][8] |
| Pentagastrin-Stimulated Acid Secretion | Guinea Pig | Inhibition of Secretion | Oral | 5.1 mg/kg | [5][8] |
| Fear-Potentiated Startle | Rat | Attenuation of Startle | Intraperitoneal | 0.1 - 10.0 mg/kg | [9] |
| Morphine-Induced Analgesia | Rat | Potentiation of Analgesia | Subcutaneous | 0.01 - 10 mg/kg | [8] |
Table 3: Pharmacokinetic Parameters of L-365,260
| Species | Route of Administration | Dose | Bioavailability (%) | Cmax | Tmax (hours) | Terminal t1/2 (hours) | Reference(s) |
| Rat | Oral (Suspension) | 5 mg/kg | 13.6% | - | ~0.5-0.67 | - | [10][11] |
| Rat | Oral (in PEG 600) | 5 mg/kg | ~40-54% | - | - | - | [10] |
| Human | Oral | 50 mg | - | 503 ng/mL | 1.25 | 8-12 | [2][12] |
CCK-B Receptor Signaling Pathways
The CCK-B receptor primarily signals through the Gq/11 family of G-proteins.[13] Ligand binding induces a conformational change in the receptor, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+). DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC).[2]
Downstream of PKC, the CCK-B receptor can also activate the mitogen-activated protein kinase (MAPK/ERK) pathway.[1][5] This involves a cascade of protein phosphorylation, ultimately leading to the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), which can then translocate to the nucleus to regulate gene expression related to cell growth and proliferation.[14][15]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the function of the CCK-B receptor and the activity of antagonists like L-365,260.
In Vitro Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., L-365,260) for the CCK-B receptor using a radiolabeled ligand.
Materials:
-
Membrane Preparation: Homogenate from guinea pig brain cortex or other tissue expressing CCK-B receptors.
-
Radioligand: [3H]L-365,260 (specific activity ~50-80 Ci/mmol). A final concentration around the Kd (e.g., 2.3 nM) is recommended.[16]
-
Test Compound: L-365,260 or other compounds of interest, serially diluted.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.[17]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filters: Glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).
-
Scintillation Cocktail.
Procedure:
-
Membrane Preparation: Homogenize tissue in ice-cold lysis buffer. Centrifuge to pellet membranes, wash, and resuspend in assay buffer. Determine protein concentration (e.g., using a BCA assay).
-
Incubation: In a 96-well plate, combine the membrane preparation (50-120 µg protein), radioligand, and varying concentrations of the test compound in a final volume of 250 µL. For non-specific binding control wells, add a high concentration of an unlabeled CCK-B antagonist (e.g., 1 µM L-365,260). Incubate for 60 minutes at 30°C.[17]
-
Filtration: Rapidly filter the incubation mixture through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the percentage of specific binding against the log concentration of the test compound and fit the data using a non-linear regression model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Elevated Plus Maze (EPM) Test for Anxiolytic Activity
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. Anxiolytic compounds increase the time spent and the number of entries into the open arms.
Apparatus:
-
A plus-shaped maze elevated 50-75 cm from the floor.[18]
-
Two opposite arms are open (e.g., 50 cm long x 10 cm wide), and the other two are enclosed by high walls (e.g., 40 cm high).[19]
-
The central platform is typically 10 cm x 10 cm.
-
The maze should be made of a non-reflective material and cleaned thoroughly between trials.
Procedure:
-
Acclimation: Allow the rats to acclimate to the testing room for at least 45 minutes before the experiment. The room should be dimly lit (e.g., ~75 lux).[20]
-
Drug Administration: Administer L-365,260 (e.g., 0.1-10 mg/kg) or vehicle intraperitoneally (IP) 30 minutes before testing.
-
Test: Place the rat on the central platform of the maze, facing one of the open arms.
-
Recording: Allow the rat to explore the maze for 5 minutes. Record the session using an overhead video camera connected to a tracking software.
-
Data Analysis: The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect. Total distance moved can be analyzed to rule out confounding effects on locomotor activity.
In Vivo Measurement of Gastrin-Stimulated Gastric Acid Secretion
This protocol describes the measurement of gastric acid secretion in anesthetized rats following stimulation with pentagastrin (B549294) and the inhibitory effect of L-365,260.
References
- 1. ERK activation is required for CCK-mediated pancreatic adaptive growth in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. protocols.io [protocols.io]
- 4. Fear-potentiated startle in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Different signaling pathways are involved in CCK(B) receptor-mediated MAP kinase activation in COS-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. meliordiscovery.com [meliordiscovery.com]
- 7. L-365,260 | CCK2 Receptors | Tocris Bioscience [tocris.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A new potent and selective non-peptide gastrin antagonist and brain cholecystokinin receptor (CCK-B) ligand: L-365,260 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improved oral absorption of L-365,260, a poorly soluble drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Physiological disposition and metabolism of L-365,260, a potent antagonist of brain cholecystokinin receptor, in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Human pharmacokinetics and tolerability of L-365,260, a novel cholecystokinin-B antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Activation of phospholipase C by cholecystokinin receptor subtypes with different G-protein-coupling specificities in hormone-secreting pancreatic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. abeomics.com [abeomics.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Characterization of the binding of [3H]L-365,260: a new potent and selective brain cholecystokinin (CCK-B) and gastrin receptor antagonist radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. researchgate.net [researchgate.net]
- 19. maze.conductscience.com [maze.conductscience.com]
- 20. MultiCenter Mouse Behavior Trial: Elevated Plus Maze Protocol [albany.edu]
The CCK2 Receptor Antagonist L-365,260: A Technical Guide for Anxiety and Panic Disorder Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of L-365,260, a selective cholecystokinin (B1591339) B (CCK2) receptor antagonist, in the investigation of anxiety and panic disorders. Cholecystokinin (CCK), a neuropeptide widely distributed in the central nervous system, has been strongly implicated in the pathophysiology of these conditions. The administration of CCK agonists, such as cholecystokinin-tetrapeptide (CCK-4) and pentagastrin (B549294), reliably induces panic attacks in susceptible individuals, providing a valuable experimental model. L-365,260 has been instrumental in dissecting the involvement of the CCK2 receptor in these anxiogenic responses. This document provides a comprehensive overview of the mechanism of action of L-365,260, summarizes key quantitative data from preclinical and clinical studies, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.
Core Mechanism of Action
L-365,260 is a potent and selective non-peptide antagonist of the CCK2 receptor. Its anxiolytic potential stems from its ability to block the binding of endogenous CCK and exogenous agonists like CCK-4 and pentagastrin to the CCK2 receptor. These receptors are densely expressed in brain regions critically involved in fear and anxiety, including the amygdala, hippocampus, and cerebral cortex. By competitively inhibiting the CCK2 receptor, L-365,260 effectively attenuates the downstream signaling cascades that are believed to mediate the anxiogenic and panicogenic effects of CCK.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical research investigating the effects of L-365,260.
Table 1: Pharmacokinetic Properties of L-365,260
| Species | Administration Route | Bioavailability (%) | Peak Plasma Concentration (Cmax) | Time to Peak (Tmax) | Terminal Half-life (t1/2) |
| Human | Oral (50 mg) | - | 503 ng/mL | 1.25 hours | 8-12 hours |
| Rat | Oral | ~14% | - | - | - |
| Dog | Oral | ~9% | - | - | - |
| Monkey | Oral | ~2% | - | - | - |
Table 2: Efficacy of L-365,260 in Antagonizing Agonist-Induced Panic Attacks in Humans
| Agonist | L-365,260 Dose (Oral) | Outcome Measure | Effect |
| CCK-4 | 10 mg | Panic Attack Frequency | Reduced to 33% (vs. 88% with placebo)[1] |
| CCK-4 | 50 mg | Panic Attack Frequency | Reduced to 0% (vs. 88% with placebo)[1] |
| CCK-4 | 50 mg | Symptom Intensity | Significantly reduced (P < .001)[1] |
| CCK-4 | 10 mg | Heart Rate Increase | Markedly reduced (P < .01)[1] |
| CCK-4 | 50 mg | Heart Rate Increase | Markedly reduced (P < .0001)[1] |
| Pentagastrin | 10 mg & 50 mg | Subjective Anxiety Ratings | Reversed pentagastrin-induced anxiety |
| Pentagastrin | 10 mg & 50 mg | Autonomic Effects (Blood Pressure, Pulse Rate) | Reversed pentagastrin-induced changes |
Table 3: Preclinical Efficacy of L-365,260 in Animal Models of Anxiety
| Animal Model | Species | L-365,260 Dose (IP) | Effect |
| Fear-Potentiated Startle | Rat | 0.1, 1.0, 10.0 mg/kg | Dose-dependently decreased fear-potentiated startle |
| Elevated Plus Maze | Rat, Mouse | - | Anxiolytic-like effects reported in some studies |
Experimental Protocols
Human Studies: CCK-4/Pentagastrin Challenge
A common experimental design to investigate the anxiogenic effects of CCK agonists and the efficacy of antagonists like L-365,260 is the challenge test.
1. Participant Selection:
-
Participants are typically healthy volunteers or patients diagnosed with panic disorder.
-
Exclusion criteria often include other psychiatric or medical conditions and current use of psychotropic medications.
2. Study Design:
-
A double-blind, placebo-controlled, crossover design is frequently employed.
-
Participants receive either L-365,260 (e.g., 10 mg or 50 mg, orally) or a placebo.
-
After a set time (e.g., 90 minutes) to allow for drug absorption, a bolus intravenous injection of a CCK agonist (e.g., CCK-4 at 25-50 µg or pentagastrin at 0.3 µg/kg) is administered.
-
A washout period of at least one week separates the experimental sessions.
3. Outcome Measures:
-
Subjective Anxiety: Assessed using scales such as the Panic Symptom Scale (PSS), which rates the intensity of various physical and cognitive symptoms of panic, and the Hamilton Anxiety Rating Scale (HAM-A), a clinician-rated scale measuring the severity of psychic and somatic anxiety.
-
Physiological Measures: Continuous monitoring of heart rate, blood pressure, and sometimes respiratory rate.
-
Panic Attack Incidence: Determined based on DSM criteria, often operationalized by the number and intensity of reported symptoms on the PSS.
Animal Studies: Elevated Plus Maze
The elevated plus maze is a widely used behavioral assay to assess anxiety-like behavior in rodents.
1. Apparatus:
-
A plus-shaped maze elevated from the floor.
-
Two arms are open, while the other two are enclosed by high walls.
2. Procedure:
-
Rodents (rats or mice) are pre-treated with L-365,260 or a vehicle control at specified doses and routes of administration (e.g., intraperitoneal injection).
-
Following a defined pre-treatment period, the animal is placed in the center of the maze.
-
The animal is allowed to freely explore the maze for a set duration (typically 5 minutes).
-
Behavior is recorded and analyzed for parameters such as:
-
Time spent in the open arms versus the closed arms.
-
Number of entries into the open and closed arms.
-
Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms.
-
Signaling Pathways and Experimental Workflows
CCK2 Receptor Signaling Pathway
The CCK2 receptor is a G-protein coupled receptor (GPCR) primarily coupled to the Gq alpha subunit. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events ultimately lead to the modulation of neuronal excitability, which is thought to underlie the anxiogenic effects of CCK. There is also evidence for CCK2 receptor coupling to other G-proteins, such as Gs, which can activate adenylyl cyclase and increase cyclic AMP (cAMP) levels.
Experimental Workflow: Human CCK-4 Challenge Study
The following diagram illustrates a typical workflow for a clinical trial investigating the efficacy of L-365,260 in blocking CCK-4-induced panic attacks.
Conclusion
L-365,260 has proven to be an invaluable pharmacological tool for elucidating the role of the CCK2 receptor in anxiety and panic disorders. Its ability to selectively block CCK- and pentagastrin-induced panicogenic effects in both preclinical and clinical settings has solidified the importance of the CCK system in the neurobiology of these conditions. The data and protocols outlined in this guide provide a foundation for researchers and drug development professionals to design and interpret studies aimed at further understanding the therapeutic potential of targeting the CCK2 receptor for the treatment of anxiety and panic disorders. While L-365,260 itself did not progress to become a clinical treatment, the knowledge gained from its use continues to inform the development of novel anxiolytic agents.
References
An In-depth Technical Guide to Investigating Gastric Acid Secretion with L-365,260
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of L-365,260, a potent and selective cholecystokinin-B (CCK2)/gastrin receptor antagonist, as a tool for investigating the mechanisms of gastric acid secretion. L-365,260 has been instrumental in elucidating the physiological role of gastrin in acid production and serves as a valuable pharmacological agent in preclinical and clinical research.
Introduction: The Role of Gastrin and the CCK2 Receptor in Gastric Acid Secretion
Gastric acid secretion is a complex process regulated by multiple signaling pathways, with the hormone gastrin playing a pivotal role. Gastrin, released from G cells in the gastric antrum, stimulates acid secretion primarily by binding to CCK2 receptors on enterochromaffin-like (ECL) cells in the oxyntic mucosa.[1] This interaction triggers the release of histamine (B1213489), which in turn stimulates H2 receptors on adjacent parietal cells, leading to the secretion of hydrochloric acid via the H+/K+-ATPase proton pump.[1] Gastrin may also directly stimulate parietal cells.[1]
L-365,260, a non-peptide benzodiazepine (B76468) derivative, is a selective antagonist of the CCK2 receptor.[2] Its high affinity and selectivity for the CCK2 receptor over the CCK1 receptor make it an invaluable tool for isolating and studying the gastrin-mediated pathway of acid secretion.[2]
Mechanism of Action of L-365,260
L-365,260 acts as a competitive antagonist at the CCK2 receptor, preventing the binding of gastrin and its analogs, such as pentagastrin (B549294).[2] By blocking this initial step in the signaling cascade, L-365,260 effectively inhibits downstream events, including histamine release from ECL cells and subsequent acid secretion from parietal cells. Some studies also suggest that at higher concentrations, L-365,260 may have inhibitory effects on the protein kinase A (PKA) pathway, which is involved in the signaling cascade of acid secretion.[3]
Quantitative Data: Potency and Efficacy of L-365,260
The following tables summarize the quantitative data on the potency and efficacy of L-365,260 from various in vitro and in vivo studies.
Table 1: Receptor Binding Affinity and Potency of L-365,260
| Parameter | Species/Tissue | Value | Reference |
| IC50 (CCK2) | - | 2 nM | |
| IC50 (CCK1) | - | 280 nM | |
| Ki (Gastrin Receptor) | Guinea Pig Stomach | 1.9 nM | [2][4][5] |
| Ki (CCK-B Receptor) | Guinea Pig Brain | 2.0 nM | [2][4][5] |
| IC50 (Gastrin/CCK-B) | Dog Tissues | 20-40 nM | [2] |
| pKB (CCK2/Gastrin Receptor) | Immature Rat Stomach | 7.54 | [6] |
| pKB (CCK2/Gastrin Receptor) | Guinea Pig Gastric Muscle | ~8.6 | [6] |
Table 2: In Vivo Efficacy of L-365,260 on Stimulated Gastric Acid Secretion
| Species | Stimulant | Route of Administration | ED50 | Reference |
| Mouse | Gastrin | Oral | 0.03 mg/kg | [2] |
| Rat | Gastrin | Oral | 0.9 mg/kg | [2] |
| Rat | Pentagastrin | Intravenous | 0.63 µmol/kg | [7] |
| Rat | Pentagastrin | Intravenous | 3.40 +/- 0.05 µmol/kg/h (ID50) | [8] |
| Guinea Pig | Gastrin | Oral | 5.1 mg/kg | [2] |
| Cat | Pentagastrin | Intravenous | 2.5 µmol/kg (ID50) | [8] |
Table 3: Effect of L-365,260 on Pentagastrin-Stimulated Gastric Acid Output in Humans
| L-365,260 Dose (Oral) | Pentagastrin Dose (IV) | Inhibition of Gastric Acid Output | Plasma L-365,260 Concentration | Reference |
| 50 mg | 0.4 µg/kg/hr | 50% | 502 +/- 108 ng/mL | [9] |
Experimental Protocols
This section details a generalized experimental protocol for investigating the effect of L-365,260 on pentagastrin-stimulated gastric acid secretion in an in vivo rat model, based on methodologies described in the literature.[10][11]
4.1. Animal Model and Preparation
-
Animal Model: Male Sprague-Dawley or Wistar rats (200-250g) are commonly used.
-
Fasting: Animals are fasted for 18-24 hours prior to the experiment, with free access to water.
-
Anesthesia: Anesthetize the rats with an appropriate anesthetic agent (e.g., urethane (B1682113) or a combination of ketamine/xylazine).
-
Surgical Preparation:
-
Perform a tracheotomy to ensure a clear airway.
-
Cannulate the jugular vein for intravenous administration of drugs.
-
Perform a laparotomy and ligate the pylorus to prevent gastric emptying.
-
Insert a double-lumen cannula into the stomach through the esophagus or forestomach for gastric perfusion and sample collection.
-
4.2. Gastric Acid Secretion Measurement
-
Gastric Perfusion: Perfuse the stomach with a saline solution (0.9% NaCl) at a constant rate (e.g., 1 ml/min).
-
Sample Collection: Collect the gastric perfusate at regular intervals (e.g., 15-minute periods).
-
Acid Output Determination: Titrate the collected samples with a standardized sodium hydroxide (B78521) solution (e.g., 0.01 N NaOH) to a pH of 7.0 to determine the acid concentration. The acid output is calculated by multiplying the acid concentration by the volume of the perfusate.
4.3. Experimental Procedure
-
Baseline Period: After the surgical preparation, allow the animal to stabilize for a period of 30-60 minutes while perfusing the stomach and collecting baseline samples.
-
L-365,260 or Vehicle Administration: Administer L-365,260 or its vehicle intravenously at the desired dose(s).
-
Stimulation of Acid Secretion: After a predetermined time following L-365,260 administration (e.g., 15-30 minutes), initiate a continuous intravenous infusion of pentagastrin at a dose known to induce submaximal or maximal acid secretion (e.g., 15-20 nmol/kg/hr).
-
Sample Collection during Stimulation: Continue to collect gastric perfusate samples at regular intervals for the duration of the pentagastrin infusion (e.g., 90-120 minutes).
-
Data Analysis: Compare the acid output in the L-365,260-treated groups to the vehicle-treated control group to determine the inhibitory effect of L-365,260.
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental logic.
Caption: Gastrin-Stimulated Acid Secretion Pathway and L-365,260 Inhibition.
Caption: Experimental Workflow for In Vivo Gastric Acid Secretion Study.
Conclusion
L-365,260 remains a cornerstone pharmacological tool for the investigation of gastric acid secretion. Its high selectivity for the CCK2 receptor allows for the precise dissection of the gastrin-mediated signaling pathway. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize L-365,260 in their studies to further understand the complex physiology of gastric acid secretion and to explore novel therapeutic strategies for acid-related disorders.
References
- 1. Neuroendocrine mechanism of gastric acid secretion: Historical perspectives and recent developments in physiology and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new potent and selective non-peptide gastrin antagonist and brain cholecystokinin receptor (CCK-B) ligand: L-365,260 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-365,260 inhibits in vitro acid secretion by interacting with a PKA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Analysis of the variation in the action of L-365,260 at CCKB/gastrin receptors in rat, guinea-pig and mouse isolated gastric tissue assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. YM022, a highly potent and selective CCKB antagonist inhibiting gastric acid secretion in the rat, the cat and isolated rabbit glands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The gastrin-receptor antagonist L-365,260 inhibits stimulated acid secretion in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The gastrin/cholecystokinin-B receptor antagonist L-365,260 reduces basal acid secretion and prevents gastrointestinal damage induced by aspirin, ethanol and cysteamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of gastrin- and histamine-stimulated gastric acid secretion by gastrin and cholecystokinin antagonists in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
L-365,260: A Technical Guide to its Modulation of Morphine Analgesia
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
L-365,260, a potent and selective antagonist for the cholecystokinin-B (CCK-B) receptor, has demonstrated significant potential in modulating the analgesic effects of morphine. This technical guide synthesizes the core findings from preclinical studies, detailing the pharmacological interactions, underlying mechanisms, and experimental evidence. L-365,260 has been shown to enhance morphine-induced analgesia, prevent the development of tolerance, and possesses a favorable side-effect profile in animal models. These findings underscore the therapeutic potential of CCK-B receptor antagonism as an adjunct to opioid-based pain management strategies. This document provides a comprehensive overview of the quantitative data, experimental protocols, and relevant signaling pathways to support further research and development in this area.
Introduction
Morphine remains a cornerstone for the management of moderate to severe pain; however, its clinical utility is often limited by the development of tolerance, dependence, and undesirable side effects.[1][2] The endogenous neuropeptide cholecystokinin (B1591339) (CCK) has been identified as a key physiological antagonist to the opioid system, acting to counterbalance opioid-induced analgesia.[3] This has led to the investigation of CCK receptor antagonists as a novel therapeutic strategy to enhance the efficacy of opioids.
L-365,260 is a non-peptide, selective CCK-B receptor antagonist.[4][5] Preclinical evidence strongly suggests that L-365,260 can potentiate the analgesic effects of morphine and mitigate the development of tolerance, primarily through its action on CCK-B receptors which are believed to mediate the anti-opioid effects of CCK.[4][6] This guide provides an in-depth analysis of the experimental data and methodologies that form the basis of our current understanding of the L-365,260-morphine interaction.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of L-365,260 on morphine analgesia.
Table 1: Effects of L-365,260 on Morphine-Induced Analgesia in Rats
| Experimental Model | Morphine Dose | L-365,260 Dose | Outcome | Reference |
| Radiant Heat Tail Flick Test | 4 mg/kg (submaximal) | Not specified | Enhanced analgesia | [4][5] |
| Paw Pressure Test | Not specified | Not specified | Enhanced morphine analgesia | [4][5] |
| Neuropathic Pain Model (Mechanical) | 0.1 mg/kg i.v. | 0.2 mg/kg s.c. | 4-fold increase in morphine's effect | [7] |
| Neuropathic Pain Model (Thermal, 46°C) | 0.1 mg/kg i.v. | 0.2 mg/kg s.c. | Reversed ineffectiveness of morphine | [7] |
| Tail Flick Latency | 4 mg/kg s.c. | Intrathecal injection | Marked potentiation of analgesia | [6] |
Table 2: Effects of L-365,260 on Morphine Tolerance in Rats
| Experimental Protocol | Morphine Dosing Regimen | L-365,260 Dose | Outcome | Reference |
| 6-day incremental morphine injections | Twice daily | 0.2 mg/kg (twice daily) | Prevented development of tolerance | [4][8] |
Table 3: Comparative Potency of CCK Antagonists
| CCK Antagonist | Potency in Enhancing Morphine Analgesia | Corresponding Receptor Affinity | Reference |
| L-365,260 | Most Potent | High for CCK-B | [4] |
| MK-329 | Intermediate | [4] | |
| L-365,031 | Least Potent | High for CCK-A | [4] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of the cited findings.
Nociceptive Threshold Assessment
-
Radiant Heat Tail Flick Test:
-
Animal Model: Male rats.
-
Procedure: A focused beam of radiant heat is applied to the ventral surface of the rat's tail.
-
Measurement: The latency to a tail-flick response is recorded as an index of pain sensitivity. A cut-off time is pre-determined to prevent tissue damage.
-
Drug Administration: L-365,260 and morphine are administered prior to testing, and the change in tail-flick latency is measured.
-
-
Paw Pressure Test (Randall-Selitto Test):
-
Animal Model: Male rats.
-
Procedure: A device applies a linearly increasing pressure to the dorsal surface of the rat's hind paw.
-
Measurement: The pressure at which the rat vocalizes or withdraws its paw is recorded as the pain threshold.
-
Drug Administration: The effects of L-365,260 and morphine on the paw pressure threshold are evaluated.
-
Morphine Tolerance Induction
-
Animal Model: Male rats.
-
Procedure: Rats receive twice-daily injections of incrementally increasing doses of morphine over a period of 6 days.
-
Co-administration: A separate group of rats receives injections of L-365,260 concurrently with the morphine injections.
-
Assessment: On the final day of the protocol, the analgesic effect of a challenge dose of morphine is assessed using a nociceptive test (e.g., radiant heat tail flick) to determine the extent of tolerance development.
Conditioned Place Preference (CPP)
-
Animal Model: Male rats.
-
Apparatus: A two-compartment chamber with distinct visual and tactile cues in each compartment.
-
Procedure:
-
Pre-conditioning: Rats are allowed to freely explore both compartments to establish baseline preference.
-
Conditioning: On subsequent days, rats are confined to one compartment after receiving an injection of morphine and to the other compartment after a saline injection.
-
Post-conditioning: The rats are again allowed to freely explore both compartments, and the time spent in the morphine-paired compartment is measured.
-
-
Drug Interaction: The effect of L-365,260 on the development of morphine-induced CPP is assessed by administering it prior to morphine during the conditioning phase.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows described in the literature.
Caption: Interaction between opioid and CCK signaling pathways.
Caption: Workflow for assessing morphine tolerance.
Mechanism of Action
The primary mechanism by which L-365,260 potentiates morphine analgesia is through the blockade of CCK-B receptors.[4] Systemic administration of morphine has been shown to increase the release of CCK-8 in the spinal cord, an effect that is reversed by naloxone.[6] This released CCK then acts on CCK-B receptors to produce an anti-opioid effect, thereby counteracting the analgesic actions of morphine.[6] By blocking these CCK-B receptors, L-365,260 prevents this negative feedback loop, resulting in a more pronounced and sustained analgesic response to morphine.[4][6]
Furthermore, the enhancement of morphine antinociception by L-365,260 in mice appears to be mediated via opioid delta receptors.[9] This suggests a complex interplay where CCK, acting through CCK-B receptors, may tonically inhibit the release or availability of endogenous opioids that act at delta receptors.[9]
Discussion and Future Directions
The preclinical data strongly support the hypothesis that L-365,260, as a selective CCK-B receptor antagonist, can significantly enhance the therapeutic profile of morphine. The potentiation of analgesia and the prevention of tolerance are key findings that warrant further investigation. While animal models have provided a solid foundation, the translation of these findings to human subjects is the next critical step. A phase 1 study in human subjects taking morphine for intractable non-cancer pain found that L-365,260 was well-tolerated with no major side effects observed.[10] However, a subsequent study in patients with chronic neuropathic pain did not show an augmentation of morphine's analgesic effect by L-365,260 at the doses tested.[11][12]
Future research should focus on:
-
Optimizing dosing regimens of L-365,260 in combination with morphine in different pain states.
-
Investigating the long-term effects of combined L-365,260 and morphine administration on dependence and other potential side effects.
-
Elucidating the precise molecular mechanisms underlying the interaction between CCK-B and opioid receptor signaling pathways.
Conclusion
L-365,260 represents a promising pharmacological tool for enhancing opioid-based analgesia. Its selective antagonism of CCK-B receptors offers a targeted approach to counteract the endogenous anti-opioid system. The comprehensive data from preclinical studies provide a strong rationale for continued research and development of CCK-B antagonists as adjuncts to opioid therapy, with the ultimate goal of improving pain management and reducing the burden of opioid-related side effects and tolerance.
References
- 1. Analysis of opioid efficacy, tolerance, addiction and dependence from cell culture to human - PMC [pmc.ncbi.nlm.nih.gov]
- 2. painphysicianjournal.com [painphysicianjournal.com]
- 3. Potentiation of morphine analgesia by the cholecystokinin antagonist proglumide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The selective CCK-B receptor antagonist L-365,260 enhances morphine analgesia and prevents morphine tolerance in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ora.ox.ac.uk [ora.ox.ac.uk]
- 6. Increased release of immunoreactive cholecystokinin octapeptide by morphine and potentiation of mu-opioid analgesia by CCKB receptor antagonist L-365,260 in rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In mononeuropathic rats, the enhancement of morphine antinociception by L-365,260, a selective CCK(B) receptor antagonist, depends on the dose of systemic morphine and stimulus characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The selective CCK-B receptor antagonist L-365 260 enhances morphine analgesia and prevents morphine tolerance in the rat [bdoc.ofdt.fr]
- 9. Enhancement of morphine antinociception by a CCKB antagonist in mice is mediated via opioid delta receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A phase 1 study of the cholecystokinin (CCK) B antagonist L-365,260 in human subjects taking morphine for intractable non-cancer pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
L-365,260: A Technical Guide to its Binding Affinity for the CCK-B Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding affinity of L-365,260 for the cholecystokinin-B (CCK-B) receptor. It includes quantitative data, detailed experimental protocols for determining binding affinity, and a description of the associated signaling pathways.
Quantitative Binding Affinity Data
L-365,260 is a potent and selective antagonist for the CCK-B receptor, which is also known as the gastrin receptor. Its high affinity has been demonstrated across multiple studies and species. The following table summarizes the key quantitative data regarding the binding of L-365,260 to CCK-B receptors.
| Parameter | Value | Species/Tissue | Notes |
| Ki | 1.9 nM | Guinea Pig (Stomach Gastrin Receptors) | L-365,260 interacts in a stereoselective and competitive manner.[1][2] |
| Ki | 2.0 nM | Guinea Pig (Brain CCK-B Receptors) | Demonstrates high affinity for both peripheral and central CCK-B receptors.[1][2] |
| Kd | 2.3 nM | Guinea Pig (Brain Membranes) | Determined by Scatchard analysis using [3H]L-365,260, indicating a single class of high-affinity binding sites.[3] |
| IC50 | 2 nM | CCK2 Receptors | Demonstrates high selectivity for the CCK2 (CCK-B) receptor subtype. |
| IC50 | 280 nM | CCK1 Receptors | Over 100-fold selectivity for CCK-B over CCK-A (CCK1) receptors. |
| IC50 | 20-40 nM | Dog (Gastrin and Brain CCK-B Receptors) | Shows some species-dependent variation in affinity.[1] |
Experimental Protocol: Radioligand Competition Binding Assay
The determination of the binding affinity of L-365,260 for the CCK-B receptor is typically performed using a radioligand competition binding assay. This protocol is synthesized from established methodologies for GPCR binding studies.
Materials
-
Radioligand: [3H]L-365,260
-
Competing Ligand: Unlabeled L-365,260
-
Source of CCK-B Receptors: Guinea pig brain or stomach membrane preparations, or cell lines expressing the recombinant CCK-B receptor.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 100 mM NaCl. The presence of NaCl has been shown to be important for specific binding.[3]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail
-
Glass Fiber Filters (e.g., Whatman GF/B), pre-soaked in a solution like 0.3% polyethyleneimine (PEI).
-
Filtration Apparatus (e.g., Brandell Cell Harvester).
-
Scintillation Counter
Workflow Diagram
References
Chemical structure and properties of L-365260
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-365,260 is a potent and selective non-peptide antagonist of the cholecystokinin (B1591339) B (CCK-B) receptor, also known as the gastrin receptor. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and pharmacological characteristics. Detailed experimental protocols for key assays and a visualization of its primary signaling pathway are included to facilitate further research and development.
Chemical Structure and Properties
L-365,260, with the IUPAC name 1-[(3R)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-3-(3-methylphenyl)urea, is a benzodiazepine (B76468) derivative.[1] Its chemical structure is characterized by a central benzodiazepine ring system linked to a phenylurea moiety.
Table 1: Chemical and Physical Properties of L-365,260
| Property | Value | Source |
| IUPAC Name | 1-[(3R)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-3-(3-methylphenyl)urea | [1] |
| Molecular Formula | C₂₄H₂₂N₄O₂ | [1] |
| Molecular Weight | 398.46 g/mol | |
| CAS Number | 118101-09-0 | [1] |
| SMILES | CC1=CC(=CC=C1)NC(=O)N[C@H]2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)C | [1] |
| Appearance | Solid | |
| Solubility | Soluble to 100 mM in DMSO and ethanol. |
Pharmacological Properties
L-365,260 is a high-affinity, selective antagonist for the CCK-B receptor. Its affinity for the CCK-B receptor is significantly higher than for the CCK-A receptor, making it a valuable tool for distinguishing between the functions of these two receptor subtypes.
Table 2: Pharmacological Data for L-365,260
| Parameter | Species/Tissue | Value | Source |
| Ki (CCK-B Receptor) | Guinea Pig Brain | 2.0 nM | |
| Ki (Gastrin Receptor) | Guinea Pig Stomach | 1.9 nM | |
| IC₅₀ (CCK-B Receptor) | - | 2 nM | [2] |
| IC₅₀ (CCK-A Receptor) | - | 280 nM | [2] |
| In Vivo Effect | Antagonism of gastrin-stimulated acid secretion in mice (p.o.) | ED₅₀ = 0.03 mg/kg | |
| In Vivo Effect | Antagonism of gastrin-stimulated acid secretion in rats (p.o.) | ED₅₀ = 0.9 mg/kg | |
| In Vivo Effect | Antagonism of gastrin-stimulated acid secretion in guinea pigs (p.o.) | ED₅₀ = 5.1 mg/kg |
Experimental Protocols
Radioligand Binding Assay for CCK-B Receptor Affinity
This protocol describes a method to determine the binding affinity of L-365,260 for the CCK-B receptor using a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Guinea pig brain tissue is homogenized in a cold lysis buffer (50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors). The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in a binding buffer.
-
Binding Assay: The assay is performed in a 96-well plate with a final volume of 250 µL per well.
-
Add 150 µL of the membrane preparation.
-
Add 50 µL of unlabeled L-365,260 at various concentrations (for competition assay) or buffer.
-
Add 50 µL of [³H]L-365,260 solution in binding buffer.
-
-
Incubation: The plate is incubated at 30°C for 60 minutes with gentle agitation.[3]
-
Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine. The filters are then washed multiple times with ice-cold wash buffer.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding (in the presence of a high concentration of unlabeled ligand) from total binding. The equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) are determined by Scatchard analysis of saturation binding data. For competition assays, the IC₅₀ value is determined and converted to a Ki value using the Cheng-Prusoff equation.
In Vivo Measurement of Pentagastrin-Stimulated Gastric Acid Secretion
This protocol outlines a method to assess the in vivo efficacy of L-365,260 in inhibiting gastric acid secretion stimulated by pentagastrin (B549294) in rats.
Methodology:
-
Animal Preparation: Male Sprague-Dawley rats are fasted overnight with free access to water. The rats are anesthetized, and a cannula is inserted into the stomach through the esophagus and secured. Another cannula is placed at the pylorus to collect gastric effluent.
-
Gastric Perfusion: The stomach is continuously perfused with a saline solution at a constant rate.
-
Basal Acid Output: Gastric effluent is collected for a baseline period to determine the basal acid secretion rate.
-
Drug Administration: L-365,260 is administered orally (p.o.) or intravenously (i.v.) at various doses.
-
Stimulation of Acid Secretion: After a set time following L-365,260 administration, pentagastrin is infused intravenously to stimulate gastric acid secretion.
-
Sample Collection: Gastric effluent is collected at regular intervals.
-
Acid Measurement: The collected samples are titrated with a standardized NaOH solution to a neutral pH to determine the acid concentration.
-
Data Analysis: The total acid output is calculated and compared between control (vehicle-treated) and L-365,260-treated groups to determine the dose-dependent inhibitory effect of L-365,260. The ED₅₀ value is then calculated.
Signaling Pathways
L-365,260 exerts its effects by blocking the CCK-B receptor, a G-protein coupled receptor (GPCR). The primary signaling pathway initiated by the activation of the CCK-B receptor involves the Gαq protein.
Caption: L-365,260 antagonism of the CCK-B receptor signaling pathway.
Upon binding of agonists like gastrin or cholecystokinin, the CCK-B receptor activates the Gαq subunit of the heterotrimeric G-protein. This activation leads to the stimulation of phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). DAG remains in the plasma membrane and, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC). These signaling events ultimately lead to various downstream cellular responses, such as gastric acid secretion. L-365,260, by blocking the initial receptor activation, prevents this entire cascade.
Some evidence also suggests that L-365,260 may inhibit the cyclic AMP-dependent protein kinase (PKA) pathway, although the precise mechanism of this interaction requires further investigation.
Conclusion
L-365,260 is a well-characterized, potent, and selective CCK-B receptor antagonist. Its defined chemical structure and pharmacological profile, coupled with established experimental protocols, make it an invaluable tool for research into the physiological and pathological roles of the CCK-B receptor in the gastrointestinal and central nervous systems. This guide provides the foundational technical information for scientists and researchers to effectively utilize L-365,260 in their studies.
References
Methodological & Application
Application Notes and Protocols for In Vivo Studies of L-365,260
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vivo experimental protocols for L-365,260, a potent and selective antagonist of the cholecystokinin-B (CCK-B)/gastrin receptor. This document includes detailed methodologies for key experiments, quantitative data summaries, and visualizations of relevant signaling pathways and experimental workflows.
Compound Information
-
Name: L-365,260
-
Mechanism of Action: Selective antagonist of the CCK-B/gastrin receptor. It has a high affinity for brain CCK-B receptors and gastrin receptors in the stomach.
-
Key In Vivo Applications:
-
Inhibition of gastric acid secretion
-
Prevention of gastrointestinal damage
-
Investigation of anxiety and depression-like behaviors
-
Modulation of opioid-induced analgesia
-
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo studies with L-365,260.
Table 1: In Vivo Efficacy of L-365,260 in Animal Models of Gastric Acid Secretion
| Animal Model | Administration Route | Effect | ED₅₀ | Reference |
| Pylorus-ligated Rat | Intravenous (i.v.) | Inhibition of basal acid secretion | 12.6 mg/kg | [1] |
| Pylorus-ligated Rat | Intravenous (i.v.) | Attenuation of pentagastrin-stimulated acid secretion | Lower doses effective | [1] |
| Pylorus-ligated Rat | Intravenous (i.v.) | Inhibition of histamine-stimulated acid secretion | Higher doses required | [1] |
Table 2: In Vivo Efficacy of L-365,260 in an Animal Model of Gastric Damage
| Animal Model | Administration Route | Effect | ED₅₀ | Reference |
| Aspirin-induced Gastric Damage in Rats | Intravenous (i.v.) | Prevention of gastric damage | 11.5 mg/kg | [1] |
| Aspirin-induced Gastric Damage in Rats | Oral (p.o.) | 8.3-fold less potent than cimetidine | Not specified | [1] |
Table 3: In Vivo Bioavailability of L-365,260
| Species | Bioavailability | Reference |
| Rat | ~14% | [2] |
| Dog | ~9% | [2] |
| Monkey | ~2% | [2] |
Experimental Protocols
Inhibition of Gastric Acid Secretion in Pylorus-Ligated Rats
This protocol is used to assess the antisecretory activity of L-365,260.
Materials:
-
Male Wistar rats (200-250 g)
-
L-365,260
-
Vehicle (e.g., saline, or a small percentage of DMSO or ethanol (B145695) in saline)
-
Anesthetic (e.g., ether or ketamine/xylazine)
-
Surgical instruments
Procedure:
-
Fast the rats for 24-36 hours before the experiment, with free access to water.[3]
-
Administer L-365,260 or vehicle via the desired route (e.g., intravenous, intraperitoneal, or oral gavage).
-
Anesthetize the rat.
-
Make a midline abdominal incision to expose the stomach.
-
Ligate the pylorus at the junction of the stomach and duodenum, being careful not to obstruct blood flow.[3]
-
Close the abdominal incision with sutures.
-
Allow the animal to recover in a clean cage.
-
After a set period (e.g., 4 hours), euthanize the animal.[4]
-
Dissect the stomach, collect the gastric contents into a centrifuge tube, and measure the volume.
-
Centrifuge the gastric contents and determine the acid concentration of the supernatant by titration with 0.01 N NaOH.
Workflow Diagram:
Aspirin-Induced Gastric Damage in Rats
This model is used to evaluate the gastroprotective effects of L-365,260.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
L-365,260
-
Vehicle
-
Aspirin (B1665792) (e.g., 100-200 mg/kg)
-
Saline
Procedure:
-
Fast the rats for 24 hours prior to the experiment, with free access to water.
-
Administer L-365,260 or vehicle via the desired route.
-
After a predetermined time (e.g., 30-60 minutes), administer a high dose of aspirin orally.
-
After a set duration (e.g., 4-6 hours), euthanize the animals.[5]
-
Remove the stomach and open it along the greater curvature.
-
Gently rinse the stomach with saline to visualize the gastric mucosa.
-
Score the gastric lesions according to a predefined scale or measure the total area of the lesions.
Workflow Diagram:
Signaling Pathways
CCK-B/Gastrin Receptor Signaling in Gastric Parietal Cells
In gastric parietal cells, the binding of gastrin to the CCK-B receptor initiates a signaling cascade that leads to the secretion of gastric acid. L-365,260 acts by blocking this initial binding step.
CCK-B Receptor Signaling in Central Nervous System Neurons
In the central nervous system, CCK-B receptor signaling is involved in modulating neuronal excitability, anxiety, and dopamine (B1211576) release. L-365,260 can cross the blood-brain barrier and antagonize these receptors, leading to its observed effects on behavior.
References
- 1. The gastrin/cholecystokinin-B receptor antagonist L-365,260 reduces basal acid secretion and prevents gastrointestinal damage induced by aspirin, ethanol and cysteamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physiological disposition and metabolism of L-365,260, a potent antagonist of brain cholecystokinin receptor, in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pylorus ligation-induced hyperacidity: synergistic prophylactic effects of linagliptin and L-arginine via up-regulation of EP4 receptor subtype and improvement of vascular endothelial damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gastrin/CCK-B receptors on brain, gastric parietal cells and ECL carcinoid tumor of Mastomys natalensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijcmph.com [ijcmph.com]
Application Notes and Protocols for L-365,260 in Rodent Models of Anxiety
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing L-365,260, a selective antagonist of the cholecystokinin (B1591339) B (CCK-B) receptor, in various rodent models of anxiety. The information compiled herein is intended to facilitate the design and execution of experiments aimed at evaluating the anxiolytic potential of this compound.
Introduction
Anxiety disorders are a prevalent class of psychiatric conditions, and the cholecystokinin (CCK) system, particularly the CCK-B receptor, has been implicated in their pathophysiology.[1][2] Activation of CCK-B receptors is known to induce anxiety-like behaviors in animal models.[2] L-365,260 acts by blocking this receptor, thereby offering a potential therapeutic mechanism for alleviating anxiety.[3][4] This document outlines the application of L-365,260 in several widely used rodent models of anxiety, including the elevated plus maze, open field test, light-dark box test, and the fear-potentiated startle paradigm.
Mechanism of Action: CCK-B Receptor Antagonism
L-365,260 exerts its effects by selectively antagonizing the CCK-B receptor.[5] The CCK-B receptor is a G-protein coupled receptor (GPCR) that, upon binding with its endogenous ligand cholecystokinin, primarily signals through the Gq alpha subunit.[1] This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway is believed to play a crucial role in modulating neuronal excitability and anxiety-related behaviors. By blocking the initial binding of CCK to the CCK-B receptor, L-365,260 inhibits this entire signaling cascade, leading to its anxiolytic effects.
Figure 1: CCK-B Receptor Signaling Pathway and L-365,260 Inhibition.
Data Presentation: Quantitative Effects of L-365,260 in Rodent Anxiety Models
The following tables summarize the quantitative data from studies investigating the effects of L-365,260 in various rodent models of anxiety.
Table 1: Elevated Plus Maze (EPM)
| Species/Strain | L-365,260 Dose (µg/kg, i.p.) | Key Behavioral Outcome | Reference |
| Mice | 1 - 1000 | Dose-dependent increase in % of entries and % of time spent in open arms. | [4] |
Table 2: Fear-Potentiated Startle (FPS)
| Species/Strain | L-365,260 Dose (mg/kg, i.p.) | Key Behavioral Outcome | Reference |
| Rats | 0.1, 1.0, 10.0 | Dose-dependently decreased fear-potentiated startle amplitude. No effect on baseline startle. | [3] |
| Rats | 0.1 | Attenuated the potentiation of startle produced by intra-amygdala infusions of pentagastrin. | [6] |
Note: Quantitative data for the Open Field Test and Light-Dark Box Test with L-365,260 were not sufficiently detailed in the reviewed literature to be included in a tabular format.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established procedures and can be adapted for studies involving L-365,260.
Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[7]
Materials:
-
Elevated plus-maze apparatus (two open arms, two closed arms, and a central platform, elevated from the floor).
-
Video camera and tracking software.
-
L-365,260 solution and vehicle control.
-
Syringes and needles for administration.
-
Rodents (rats or mice).
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the experiment.
-
Drug Administration: Administer L-365,260 or vehicle via the desired route (e.g., intraperitoneally, i.p.) at a predetermined time before testing (e.g., 30 minutes).
-
Testing: Place the animal on the central platform of the EPM, facing an open arm.
-
Recording: Record the animal's behavior for a 5-minute session using a video camera positioned above the maze.
-
Data Analysis: Analyze the recording to determine parameters such as:
-
Percentage of time spent in the open arms.
-
Percentage of entries into the open arms.
-
Total number of arm entries (a measure of general activity).
-
-
Cleaning: Thoroughly clean the maze with an appropriate disinfectant between each animal to eliminate olfactory cues.
Figure 2: Experimental Workflow for the Elevated Plus Maze Test.
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior, based on the conflict between the drive to explore a novel environment and the aversion to an open, brightly lit area.[8][9]
Materials:
-
Open field arena (a square or circular enclosure with high walls).
-
Video camera and tracking software.
-
L-365,260 solution and vehicle control.
-
Syringes and needles for administration.
-
Rodents (rats or mice).
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 30-60 minutes prior to the test.
-
Drug Administration: Administer L-365,260 or vehicle as required before testing.
-
Testing: Gently place the animal in the center of the open field arena.
-
Recording: Record the animal's activity for a specified duration (e.g., 5-10 minutes).
-
Data Analysis: The arena is typically divided into a central and a peripheral zone. Analyze the recording for:
-
Time spent in the center of the arena.
-
Distance traveled in the center.
-
Total distance traveled (a measure of locomotor activity).
-
Frequency of rearing and grooming behaviors.
-
-
Cleaning: Clean the apparatus thoroughly between trials.
Figure 3: Experimental Workflow for the Open Field Test.
Light-Dark Box Test
This test is based on the innate aversion of rodents to brightly illuminated areas and their preference for dark, enclosed spaces.[10][11][12]
Materials:
-
Light-dark box apparatus (a box divided into a large, brightly lit compartment and a small, dark compartment, with an opening connecting them).
-
Video camera and tracking software.
-
L-365,260 solution and vehicle control.
-
Syringes and needles for administration.
-
Mice.
Procedure:
-
Habituation: Allow the mice to acclimate to the testing room for at least 30 minutes.
-
Drug Administration: Administer L-365,260 or vehicle prior to testing.
-
Testing: Place the mouse in the center of the light compartment, facing away from the opening to the dark compartment.
-
Recording: Record the animal's behavior for a 5-10 minute period.
-
Data Analysis: Key parameters to analyze include:
-
Time spent in the light compartment.
-
Number of transitions between the two compartments.
-
Latency to first enter the dark compartment.
-
Locomotor activity in each compartment.
-
-
Cleaning: Clean the box after each trial.
Figure 4: Experimental Workflow for the Light-Dark Box Test.
Fear-Potentiated Startle (FPS)
The FPS paradigm is a model of conditioned fear where a neutral stimulus is paired with an aversive stimulus, resulting in an exaggerated startle response to a subsequent acoustic stimulus in the presence of the conditioned stimulus.[13]
Materials:
-
Startle response measurement system (including a startle chamber with a speaker and a shock grid).
-
Control software for stimulus presentation and data acquisition.
-
L-365,260 solution and vehicle control.
-
Syringes and needles for administration.
-
Rats.
Procedure:
-
Training Day:
-
Place the rat in the startle chamber.
-
Present a conditioned stimulus (CS), such as a light, for a set duration (e.g., 2 minutes).
-
At the termination of the CS, deliver a mild footshock (unconditioned stimulus, US).
-
Repeat this pairing several times.
-
-
Testing Day (e.g., 24 hours later):
-
Drug Administration: Administer L-365,260 or vehicle.
-
Place the rat back into the startle chamber.
-
Present a series of acoustic startle stimuli (loud white noise bursts) both in the presence and absence of the CS (light).
-
Record the amplitude of the startle response for each trial.
-
-
Data Analysis:
-
Calculate the average startle amplitude in the presence and absence of the CS.
-
The difference between these two values represents the fear-potentiated startle.
-
Compare the magnitude of fear-potentiated startle between the L-365,260 and vehicle-treated groups.
-
Figure 5: Experimental Workflow for the Fear-Potentiated Startle Test.
Conclusion
L-365,260 demonstrates clear anxiolytic-like properties in rodent models of anxiety, primarily through its antagonism of the CCK-B receptor. The experimental protocols and data presented in these application notes provide a solid foundation for researchers to further investigate the therapeutic potential of L-365,260 and to explore the role of the CCK-B receptor in anxiety and related disorders. Consistent and standardized methodologies, as outlined here, are crucial for obtaining reliable and reproducible results in this field of research.
References
- 1. researchgate.net [researchgate.net]
- 2. CCK in anxiety and cognitive processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The CCKB antagonist, L-365,260, attenuates fear-potentiated startle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 'Anxiolytic' effect of CCK-antagonists on plus-maze behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L-365,260 | CCK2 Receptors | Tocris Bioscience [tocris.com]
- 6. Activation of Amygdala CholecystokininB Receptors Potentiates the Acoustic Startle Response in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Use of the light/dark test for anxiety in adult and adolescent male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. meliordiscovery.com [meliordiscovery.com]
- 13. Cholecystokinin receptor subtypes: role in the modulation of anxiety-related and reward-related behaviours in animal models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-365,260 Administration in Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-365,260 is a potent and selective non-peptide antagonist of the cholecystokinin (B1591339) B (CCK-B) receptor.[1] The CCK-B receptor is predominantly expressed in the central nervous system and is implicated in modulating anxiety, pain, and memory processes.[2] As such, L-365,260 is a valuable pharmacological tool for investigating the role of the CCKergic system in various behaviors. These application notes provide detailed protocols for the administration of L-365,260 in common behavioral paradigms, specifically the elevated plus-maze for anxiety-like behavior and the Morris water maze for spatial learning and memory.
Mechanism of Action
L-365,260 competitively binds to CCK-B receptors, preventing the binding of endogenous ligands such as cholecystokinin (CCK). By blocking CCK-B receptor activation, L-365,260 can attenuate the anxiogenic and panicogenic effects associated with CCK-B receptor stimulation.[2] Its selectivity for the CCK-B over the CCK-A receptor subtype allows for targeted investigation of central nervous system pathways.
Data Presentation: Administration Routes and Dosages
The following tables summarize the administration routes and corresponding dosages of L-365,260 used in behavioral studies with rodents. It is crucial to note that optimal dosages may vary depending on the specific animal strain, age, and experimental conditions. Therefore, pilot studies are recommended to determine the most effective dose for a particular experimental setup.
Table 1: L-365,260 Administration Parameters for Behavioral Studies in Rodents
| Administration Route | Vehicle/Solvent | Typical Dosage Range (mg/kg) | Pre-treatment Time Before Testing |
| Intraperitoneal (i.p.) | Saline, DMSO (0.5-5%)[3] | 0.1 - 10 | 20 - 30 minutes[4] |
| Subcutaneous (s.c.) | Saline, DMSO | 0.01 - 10[1] | 10 - 30 minutes |
| Oral (p.o.) | Water, Methylcellulose | 0.1 - 30[1] | 60 minutes |
| Intravenous (i.v.) | Saline, DMSO | 0.1 - 5[2] | 5 - 15 minutes |
Table 2: Recommended Injection Volumes and Needle Gauges for Rodents
| Species | Route | Maximum Volume (ml/kg) | Needle Gauge |
| Mouse | i.p. | 10[5] | 25-27G[5] |
| s.c. | 10 | 25-27G | |
| p.o. | 10 | 20-22G (gavage needle) | |
| i.v. | 5[3] | 27-30G | |
| Rat | i.p. | 10[5] | 23-25G[5] |
| s.c. | 5 | 23-25G | |
| p.o. | 10 | 18-20G (gavage needle) | |
| i.v. | 5[3] | 23-25G |
Experimental Protocols
Protocol 1: L-365,260 Administration for the Elevated Plus-Maze (EPM) Test
The EPM test is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the animal's natural aversion to open and elevated spaces.
Materials:
-
L-365,260
-
Vehicle (e.g., sterile saline, 1% Tween 80 in saline)
-
Syringes and needles appropriate for the chosen administration route
-
Elevated plus-maze apparatus
-
Video tracking software (optional, but recommended for accurate data collection)
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 60 minutes prior to the experiment.
-
Drug Preparation: Prepare a solution of L-365,260 in the chosen vehicle at the desired concentration. Ensure the solution is homogenous. For compounds soluble in DMSO, a stock solution can be prepared and then diluted in saline for injection.
-
Administration:
-
Intraperitoneal (i.p.) Injection: Administer the prepared L-365,260 solution or vehicle to the animal via intraperitoneal injection 30 minutes before placing it on the EPM.
-
Subcutaneous (s.c.) Injection: Administer the solution subcutaneously in the loose skin over the back of the neck 30 minutes prior to testing.
-
Oral Gavage (p.o.): Administer the solution orally using a gavage needle 60 minutes before the test.
-
-
EPM Testing:
-
Place the animal in the center of the elevated plus-maze, facing one of the open arms.
-
Allow the animal to freely explore the maze for 5 minutes.
-
Record the following parameters:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled
-
-
-
Data Analysis: An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.
Protocol 2: L-365,260 Administration for the Morris Water Maze (MWM) Test
The MWM test is a classic behavioral task to assess spatial learning and memory in rodents. The test requires the animal to find a hidden platform in a circular pool of opaque water, using distal visual cues.
Materials:
-
L-365,260
-
Vehicle
-
Syringes and needles
-
Morris water maze (circular pool, platform, video tracking system)
-
Opaque, non-toxic substance to make the water cloudy (e.g., powdered milk or non-toxic paint)
Procedure:
-
Habituation: Handle the animals for several days before the start of the experiment.
-
Drug Preparation: Prepare the L-365,260 solution as described in Protocol 1.
-
Administration: Administer L-365,260 or vehicle at a consistent time each day of testing, typically 30-60 minutes before the first trial, depending on the chosen administration route.
-
Acquisition Phase (4-5 days):
-
Place the animal into the pool facing the wall from one of four randomized start positions.
-
Allow the animal to swim and find the hidden platform. If the animal does not find the platform within 60-90 seconds, gently guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
Conduct 4 trials per day for each animal with an inter-trial interval of at least 15 minutes.
-
-
Probe Trial (Day after the last acquisition day):
-
Remove the platform from the pool.
-
Place the animal in the pool from a novel start position.
-
Allow the animal to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
Data Analysis:
-
Acquisition Phase: Analyze the escape latency (time to find the platform) and path length across training days. A decrease in these measures indicates learning.
-
Probe Trial: A significant preference for the target quadrant (more time spent) in the vehicle group indicates successful spatial memory formation. The effect of L-365,260 on memory can be assessed by comparing the performance of the drug-treated group to the vehicle group.
-
Mandatory Visualizations
Caption: CCK-B Receptor Signaling Pathway and L-365,260 Inhibition.
Caption: General Experimental Workflow for Behavioral Studies.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Physiological disposition and metabolism of L-365,260, a potent antagonist of brain cholecystokinin receptor, in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 4. Acute psilocybin enhances cognitive flexibility in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols for Studying Gastrin-Stimulated Acid Secretion with L-365,260
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing L-365,260, a potent and selective antagonist of the cholecystokinin-B/gastrin receptor (CCK2R), for the investigation of gastrin-stimulated gastric acid secretion. This document includes detailed protocols for both in vivo and in vitro experimental models, a summary of key quantitative data, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
L-365,260, with the chemical name (3R)-3-(N'-3-methylphenyl)ureido)-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one, is a non-peptide small molecule that acts as a competitive antagonist at the CCK2 receptor. This receptor is the primary target for the hormone gastrin, a key regulator of gastric acid secretion from parietal cells in the stomach lining. By blocking the binding of gastrin to the CCK2 receptor, L-365,260 effectively inhibits the downstream signaling cascade that leads to the release of hydrochloric acid (HCl) into the gastric lumen. This makes L-365,260 an invaluable tool for studying the physiological and pathological roles of gastrin in gastric acid secretion and for the preclinical evaluation of novel anti-secretory drug candidates.
Mechanism of Action
Gastrin, released from G-cells in the gastric antrum, stimulates acid secretion through both direct and indirect pathways. Directly, gastrin binds to CCK2 receptors on parietal cells, leading to an increase in intracellular calcium and subsequent activation of the H+/K+-ATPase (proton pump). Indirectly, and more significantly, gastrin stimulates enterochromaffin-like (ECL) cells to release histamine, which then acts on H2 receptors on parietal cells to increase cyclic AMP (cAMP) levels, a potent stimulator of the proton pump. L-365,260 competitively inhibits the initial step in both these pathways by blocking the gastrin-CCK2R interaction.
Data Presentation
In Vivo Efficacy of L-365,260 in Humans
The following table summarizes the dose-dependent inhibitory effect of orally administered L-365,260 on pentagastrin-stimulated gastric acid secretion in human subjects.
| L-365,260 Dose (oral) | Pentagastrin (B549294) Infusion Rate | Inhibition of Gastric Acid Output | Plasma L-365,260 Concentration (mean ± SD) |
| 2.5 mg | 0.05, 0.4, 2 µg/kg/hr | Dose-dependent inhibition observed | - |
| 10 mg | 0.05, 0.4, 2 µg/kg/hr | Dose-dependent inhibition observed | - |
| 50 mg | 0.4 µg/kg/hr | 50% | 502 ± 108 ng/mL |
Data from a double-blind, four-period crossover study in eight subjects.[1]
In Vivo Efficacy of L-365,260 in Anesthetized Rats
This table presents the median effective dose (ED50) values for intravenously administered L-365,260 in inhibiting gastric acid secretion stimulated by various secretagogues in anesthetized rats.
| Stimulant (dose) | L-365,260 ED50 (µmol/kg, i.v.) |
| Pentagastrin (20 nmol/kg/hr) | 0.63 |
| Histamine (100 µmol/kg/hr) | 5.9 |
| Bethanechol (5 µmol/kg/hr) | 4.3 |
These results demonstrate that L-365,260 is most potent against gastrin-stimulated acid secretion but can also inhibit secretion stimulated by other agents, suggesting an important role for endogenous gastrin in maintaining the secretory response.[2]
In Vitro Efficacy of L-365,260 in Isolated Rabbit Gastric Glands
The following table shows the half-maximal inhibitory concentration (IC50) values of L-365,260 on aminopyrine (B3395922) accumulation (an index of acid secretion) in isolated rabbit gastric glands stimulated by different secretagogues.
| Stimulant (concentration) | L-365,260 IC50 (M) |
| Histamine (10⁻⁴ M) | 1.1 ± 0.6 x 10⁻⁷ |
| Carbachol (5x10⁻⁵ M) | 1.9 ± 1.2 x 10⁻⁷ |
| IBMX (5x10⁻⁶ M) | 4.2 ± 2.0 x 10⁻⁷ |
| Forskolin (5x10⁻⁷ M) | 4.0 ± 2.8 x 10⁻⁷ |
These findings suggest that L-365,260's inhibitory action may extend beyond simple receptor antagonism, potentially involving the protein kinase A (PKA) pathway.[3]
Experimental Protocols
In Vivo Measurement of Gastrin-Stimulated Gastric Acid Secretion in Anesthetized Rats
This protocol describes the measurement of gastric acid secretion in response to pentagastrin and its inhibition by L-365,260 in anesthetized rats.
Materials:
-
Male Wistar rats (200-250 g)
-
Urethane (B1682113) anesthetic
-
Pentagastrin
-
L-365,260
-
Saline solution (0.9% NaCl)
-
0.01 N Sodium hydroxide (B78521) (NaOH)
-
pH meter and titrator
-
Surgical instruments
-
Perfusion pump
-
Heated operating table
Procedure:
-
Animal Preparation: Fast rats for 18-24 hours with free access to water. Anesthetize the rats with urethane (1.25 g/kg, intraperitoneally).
-
Surgical Procedure:
-
Perform a tracheotomy to ensure a clear airway.
-
Cannulate the right jugular vein for intravenous administration of substances.
-
Make a midline abdominal incision to expose the stomach.
-
Ligate the pylorus at the pyloric-duodenal junction.
-
Insert a double-lumen cannula through an incision in the forestomach and secure it with a ligature.
-
-
Gastric Perfusion: Perfuse the stomach with saline at a constant rate (e.g., 1 ml/min) maintained at 37°C. Collect the gastric perfusate every 15 minutes.
-
Basal Secretion: After a 30-60 minute stabilization period, collect samples to determine the basal acid secretion rate.
-
Drug Administration: Administer L-365,260 or its vehicle intravenously through the jugular vein cannula.
-
Stimulation of Acid Secretion: After a predetermined time for L-365,260 to take effect (e.g., 15 minutes), begin a continuous intravenous infusion of pentagastrin (e.g., 20 nmol/kg/hr).
-
Sample Collection: Continue to collect the gastric perfusate in 15-minute intervals for the duration of the experiment (e.g., 90-120 minutes).
-
Quantification of Acid Secretion: Determine the acid concentration of each sample by titrating to a neutral pH (7.0) with 0.01 N NaOH.
-
Data Analysis: Calculate the total acid output for each collection period (µmol/15 min). Compare the acid output in L-365,260-treated animals to the vehicle-treated control group to determine the percent inhibition.
In Vitro Measurement of Acid Secretion in Isolated Rabbit Gastric Glands
This protocol details the isolation of rabbit gastric glands and the use of the [¹⁴C]-aminopyrine accumulation assay to indirectly measure acid secretion and its inhibition by L-365,260.
Materials:
-
New Zealand White rabbits
-
Collagenase (Type IV)
-
[¹⁴C]-aminopyrine
-
Stimulants (e.g., histamine, carbachol)
-
L-365,260
-
Hanks' Balanced Salt Solution (HBSS)
-
Scintillation fluid and counter
-
Microcentrifuge
Procedure:
-
Gastric Gland Isolation:
-
Anesthetize a rabbit and perfuse the stomach with saline.
-
Remove the stomach, evert it, and scrape the fundic mucosa.
-
Mince the mucosa and incubate with collagenase in HBSS at 37°C with gentle shaking to digest the tissue and release the gastric glands.
-
-
Gland Purification: Filter the digest through a nylon mesh to remove undigested tissue. Wash the glands by repeated gentle centrifugation and resuspension in fresh HBSS.
-
Pre-incubation with L-365,260: Pre-incubate aliquots of the gastric gland suspension with various concentrations of L-365,260 or vehicle for 10-15 minutes at 37°C.
-
Stimulation and Radiolabeling: Initiate the acid secretion assay by adding the desired stimulant (e.g., histamine) and [¹⁴C]-aminopyrine to the gland suspension.
-
Incubation: Incubate the glands for 20-30 minutes at 37°C.
-
Separation of Glands: Pellet the glands by centrifugation.
-
Radioactivity Measurement: Carefully remove the supernatant. Lyse the gland pellet and measure the radioactivity in both the pellet and the supernatant using a liquid scintillation counter.
-
Data Analysis: Calculate the aminopyrine accumulation ratio (radioactivity in pellet / radioactivity in supernatant). This ratio is an index of the pH gradient across the parietal cell membrane and thus of acid secretion. Determine the IC50 value for L-365,260 by plotting the percent inhibition of the stimulated aminopyrine ratio against the log concentration of the inhibitor.
Conclusion
L-365,260 is a powerful and specific tool for elucidating the role of the gastrin/CCK2 receptor in gastric acid physiology. The protocols and data presented here provide a solid foundation for researchers to design and execute experiments aimed at understanding the mechanisms of gastric acid secretion and for the discovery and development of new therapeutic agents for acid-related disorders. Careful adherence to these methodologies will ensure the generation of robust and reproducible data.
References
- 1. Pentagastrin-stimulated gastric acid secretion by the isolated perfused rat stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of pentagastrin on gastric acid secretion in the totally isolated vascularly perfused rat stomach stimulated with the phosphodiesterase inhibitor isobutyl methylxanthine - PubMed [pubmed.ncbi.nlm.nih.gov]
L-365,260: Application Notes and Protocols for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-365,260 is a potent, selective, and orally active non-peptide antagonist of the cholecystokinin-B (CCK-B) receptor, also known as the gastrin receptor.[1][2] In the central nervous system, CCK-B receptors are widely distributed and implicated in various physiological and pathological processes, including anxiety, depression, panic disorders, and pain modulation.[3][4][5] As a selective antagonist, L-365,260 serves as a critical pharmacological tool for elucidating the role of the CCK-B receptor system in neuroscience research and for the potential development of novel therapeutics.
This document provides detailed application notes, quantitative data, and experimental protocols for the use of L-365,260 in neuroscience research.
Physicochemical Properties
| Property | Value |
| Molecular Weight | 398.46 g/mol |
| Formula | C₂₄H₂₂N₄O₂ |
| CAS Number | 118101-09-0 |
| Solubility | Soluble to 100 mM in DMSO and ethanol |
| Storage | Store at +4°C |
Quantitative Data
Binding Affinity and Potency
L-365,260 exhibits high affinity for CCK-B/gastrin receptors with stereoselective and competitive binding.[1][2] The following tables summarize its binding affinities (Ki) and inhibitory concentrations (IC50) across different species and tissues.
Table 1: Binding Affinity (Ki) of L-365,260
| Receptor | Tissue/Species | Ki (nM) | Reference |
| CCK-B/Gastrin | Guinea Pig Stomach | 1.9[1][2] | [1][2] |
| CCK-B | Guinea Pig Brain | 2.0[1][2] | [1][2] |
| CCK-B | Guinea Pig Pancreatic Acini | 7.3 ± 0.8[6] | [6] |
| CCK-B | Guinea Pig Brain Membranes | 2.3 (Kd)[7] | [7] |
Table 2: Inhibitory Concentration (IC50) of L-365,260
| Receptor | Tissue/Species | IC50 (nM) | Reference |
| CCK₂ (CCK-B) | - | 2 | |
| CCK₁ (CCK-A) | - | 280 | |
| Gastrin/CCK-B | Dog Tissues | 20-40[1][2] | [1][2] |
In Vivo Efficacy
L-365,260 has demonstrated efficacy in various animal models, highlighting its potential for modulating neurological pathways.
Table 3: In Vivo Efficacy of L-365,260
| Model | Species | Route of Administration | Dose Range | Effect | Reference |
| Morphine-Induced Analgesia | Rat | s.c. | 0.01-10 mg/kg | Enhanced morphine analgesia[1] | [1] |
| Morphine Tolerance | Rat | s.c. (twice daily for 5 days) | 0.2 mg/kg | Prolonged duration of morphine analgesia[1] | [1] |
| Gastrin-Stimulated Acid Secretion | Mouse | p.o. | ED₅₀ = 0.03 mg/kg | Antagonized gastrin-stimulated acid secretion[1][2] | [1][2] |
| Gastrin-Stimulated Acid Secretion | Rat | p.o. | ED₅₀ = 0.9 mg/kg | Antagonized gastrin-stimulated acid secretion[1][2] | [1][2] |
| Gastrin-Stimulated Acid Secretion | Guinea Pig | p.o. | ED₅₀ = 5.1 mg/kg | Antagonized gastrin-stimulated acid secretion[1][2] | [1][2] |
| Electroacupuncture-Induced Analgesia | Mouse | s.c. | 0.125-2.0 mg/kg | Potentiated analgesia (maximal effect at 0.5 mg/kg)[4] | [4] |
| Electroacupuncture Tolerance | Mouse | s.c. | 0.5 mg/kg | Reversed chronic tolerance[4] | [4] |
| Forced-Swim Test | Mouse | - | - | Antidepressant-like effects[3] | [3] |
Signaling Pathways and Mechanism of Action
L-365,260 acts as a competitive antagonist at the CCK-B receptor. By binding to the receptor, it prevents the endogenous ligand, cholecystokinin (B1591339) (CCK), from binding and initiating downstream signaling cascades. In the central nervous system, CCK-B receptor activation is generally associated with excitatory effects. By blocking this receptor, L-365,260 can modulate neuronal activity.
Figure 1: L-365,260 antagonizes CCK-B receptor signaling.
Experimental Protocols
Radioligand Binding Assay for CCK-B Receptor
This protocol outlines a competitive binding assay to determine the affinity of test compounds for the CCK-B receptor using [³H]L-365,260 as the radioligand.[7]
Figure 2: Workflow for a competitive radioligand binding assay.
Materials:
-
Guinea pig brain tissue
-
[³H]L-365,260 (specific activity ~70-90 Ci/mmol)
-
L-365,260 (unlabeled)
-
Test compounds
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and cocktail
-
Homogenizer
-
Centrifuge
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize guinea pig brain tissue in ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet in fresh assay buffer.
-
Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a final volume of 0.5 mL, add the following to assay tubes:
-
100 µL of brain membrane suspension (final protein concentration ~0.2-0.4 mg/mL)
-
50 µL of [³H]L-365,260 (final concentration ~2-3 nM)[7]
-
50 µL of test compound at various concentrations or buffer (for total binding)
-
For non-specific binding, add 50 µL of a high concentration of unlabeled L-365,260 (e.g., 1 µM).
-
-
Incubate at room temperature for 60 minutes.
-
-
Filtration and Washing:
-
Terminate the incubation by rapid filtration through glass fiber filters under vacuum.
-
Wash the filters three times with 4 mL of ice-cold wash buffer.
-
-
Quantification:
-
Transfer the filters to scintillation vials.
-
Add 5 mL of scintillation cocktail and allow to equilibrate.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Forced-Swim Test in Mice
This behavioral assay is used to assess antidepressant-like activity. Blockade of CCK-B receptors with L-365,260 has been shown to produce an antidepressant-like response.[3]
Materials:
-
Male mice (e.g., C57BL/6)
-
L-365,260
-
Vehicle (e.g., saline with 0.5% Tween 80)
-
Transparent cylindrical container (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Video recording equipment and analysis software (optional)
-
Timer
Procedure:
-
Acclimation:
-
Allow mice to acclimate to the testing room for at least 1 hour before the experiment.
-
-
Drug Administration:
-
Administer L-365,260 or vehicle intraperitoneally (i.p.) 30 minutes before the test.
-
-
Forced-Swim Test:
-
Gently place each mouse into the cylinder of water.
-
The test duration is typically 6 minutes.
-
Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with the mouse making only small movements to keep its head above water.
-
-
Data Analysis:
-
Compare the duration of immobility between the L-365,260-treated group and the vehicle-treated group using an appropriate statistical test (e.g., t-test or ANOVA). A significant reduction in immobility time in the L-365,260 group is indicative of an antidepressant-like effect.[3]
-
Concluding Remarks
L-365,260 is an invaluable tool for investigating the role of the CCK-B receptor in the central nervous system. Its high selectivity and potency make it suitable for a wide range of in vitro and in vivo applications in neuroscience research. The protocols and data presented here provide a foundation for researchers to effectively utilize L-365,260 in their studies of neuropsychiatric and neurological disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A new potent and selective non-peptide gastrin antagonist and brain cholecystokinin receptor (CCK-B) ligand: L-365,260 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The CCKB receptor antagonist, L-365,260, elicits antidepressant-type effects in the forced-swim test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CCK(B) receptor antagonist L365,260 potentiates the efficacy to and reverses chronic tolerance to electroacupuncture-induced analgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A placebo-controlled trial of L-365,260, a CCKB antagonist, in panic disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzodiazepine analogues L365,260 and L364,718 as gastrin and pancreatic CCK receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of the binding of [3H]L-365,260: a new potent and selective brain cholecystokinin (CCK-B) and gastrin receptor antagonist radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
L-365,260: A Potent Tool for Interrogating CCK-B Receptor Signaling
Application Note
Introduction
The cholecystokinin-B (CCK-B) receptor, also known as the gastrin receptor, is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, including the regulation of gastric acid secretion, anxiety, and nociception. L-365,260 is a potent and selective non-peptide antagonist of the CCK-B receptor, making it an invaluable pharmacological tool for researchers investigating the signaling pathways and physiological functions mediated by this receptor. This document provides detailed application notes and protocols for utilizing L-365,260 to study CCK-B receptor signaling in a research setting.
Biochemical Profile of L-365,260
L-365,260 exhibits high affinity and selectivity for the CCK-B receptor over the CCK-A receptor subtype. Its binding and functional parameters have been characterized across various species and experimental systems.
Table 1: Binding Affinity of L-365,260 for CCK Receptors
| Receptor Subtype | Species | Tissue/Cell Line | Radioligand | K_i (nM) | IC_50 (nM) | Reference(s) |
| CCK-B/Gastrin | Guinea Pig | Stomach | [¹²⁵I]Gastrin | 1.9 | - | [1] |
| CCK-B | Guinea Pig | Brain | [¹²⁵I]CCK-8 | 2.0 | - | [1] |
| CCK-B | Rat, Mouse, Human | Brain | - | High Affinity | - | [1] |
| CCK-B/Gastrin | Dog | Tissues | - | - | 20-40 | [1] |
| CCK-B | AR42J cells | [¹²⁵I]G17 | 45 | [2] | ||
| CCK-A | Guinea Pig | Pancreas | - | >200 | - | [1] |
| CCK₂ | Recombinant | 2 | ||||
| CCK₁ | Recombinant | 280 |
Table 2: In Vivo Efficacy of L-365,260
| Species | Assay | Agonist | Route of Administration | ED_50 (mg/kg) | Reference(s) |
| Mouse | Gastrin-stimulated acid secretion | Gastrin | Oral | 0.03 | [1] |
| Rat | Gastrin-stimulated acid secretion | Gastrin | Oral | 0.9 | [1] |
| Guinea Pig | Gastrin-stimulated acid secretion | Gastrin | Oral | 5.1 | [1] |
| Rat | Aspirin-induced gastric damage | - | Intravenous | 11.5 | [1] |
| Rat | Basal acid secretion | - | Intravenous | 12.6 | [1] |
CCK-B Receptor Signaling Pathways
Activation of the CCK-B receptor by its endogenous ligands, cholecystokinin (B1591339) (CCK) and gastrin, initiates a cascade of intracellular signaling events. The primary signaling pathway involves the coupling to the Gq/11 family of G proteins.
Upon agonist binding, the activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses to the endoplasmic reticulum, where it binds to its receptor, leading to the release of intracellular calcium (Ca²⁺). The increase in cytosolic Ca²⁺, along with DAG, activates protein kinase C (PKC). The activation of PKC can initiate downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, specifically the ERK cascade, which is involved in cell proliferation and differentiation.[3][4][5][6]
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to investigate the antagonist properties of L-365,260 on CCK-B receptor signaling.
Radioligand Binding Assay
This protocol is for a competitive binding assay to determine the affinity (K_i) of L-365,260 for the CCK-B receptor using a radiolabeled ligand.
Materials:
-
Cells or tissues expressing CCK-B receptors
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA)
-
Radioligand (e.g., [³H]L-365,260 or ¹²⁵I-labeled gastrin/CCK)
-
Unlabeled L-365,260
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in ice-cold membrane preparation buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the supernatant at high speed to pellet the membranes. Wash the membrane pellet with buffer and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer
-
A fixed concentration of radioligand (typically at or below its K_d)
-
Increasing concentrations of unlabeled L-365,260 (for competition curve) or buffer (for total binding) or a high concentration of a known CCK-B antagonist (for non-specific binding).
-
Membrane preparation (typically 20-50 µg of protein per well).
-
-
Incubation: Incubate the plate at room temperature (or other optimized temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of L-365,260. Fit the data to a one-site competition model using non-linear regression to determine the IC_50 value. Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC_50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
Inositol Phosphate Accumulation Assay
This protocol measures the ability of L-365,260 to inhibit agonist-induced production of inositol phosphates (IPs), a direct measure of Gq/PLC activation.
Materials:
-
CCK-B receptor-expressing cells
-
Inositol-free medium
-
[³H]myo-inositol
-
Agonist (e.g., CCK-8 or gastrin)
-
L-365,260
-
Lithium chloride (LiCl) solution (to inhibit IP degradation)
-
Perchloric acid (PCA) or Trichloroacetic acid (TCA)
-
Anion-exchange chromatography columns (e.g., Dowex AG1-X8)
-
Elution buffers (for separating different IP species)
-
Scintillation cocktail and counter
Procedure:
-
Cell Labeling: Plate cells and grow to near confluency. Replace the medium with inositol-free medium containing [³H]myo-inositol (e.g., 1-2 µCi/mL) and incubate for 24-48 hours to allow for incorporation into cellular phosphoinositides.
-
Pre-incubation: Wash the cells with a suitable buffer (e.g., Krebs-Ringer-HEPES). Pre-incubate the cells with buffer containing LiCl (e.g., 10-20 mM) and varying concentrations of L-365,260 for 15-30 minutes.
-
Stimulation: Add the CCK-B agonist (at a concentration that gives a submaximal response, e.g., EC_80) and incubate for an appropriate time (e.g., 30-60 minutes).
-
Extraction of IPs: Terminate the reaction by adding ice-cold PCA or TCA. Scrape the cells and collect the lysate. Centrifuge to pellet the precipitate. The supernatant contains the soluble inositol phosphates.
-
Separation of IPs: Neutralize the supernatant and apply it to an anion-exchange column. Wash the column and then elute the different inositol phosphate fractions (IP₁, IP₂, IP₃) with increasing concentrations of an appropriate eluent (e.g., ammonium (B1175870) formate/formic acid).
-
Quantification: Add the eluted fractions to scintillation vials with scintillation cocktail and count the radioactivity.
-
Data Analysis: Plot the amount of [³H]IPs accumulated (as a percentage of the agonist-only response) against the log concentration of L-365,260. Determine the IC_50 value by non-linear regression.
Intracellular Calcium Imaging
This protocol uses a fluorescent calcium indicator to measure the ability of L-365,260 to block agonist-induced increases in intracellular calcium.
Materials:
-
CCK-B receptor-expressing cells
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or similar buffer
-
Agonist (e.g., CCK-8 or gastrin)
-
L-365,260
-
A fluorescence plate reader or microscope equipped for live-cell imaging
Procedure:
-
Cell Plating: Plate cells in a black-walled, clear-bottom 96-well plate and grow to confluency.
-
Dye Loading: Wash the cells with HBSS. Load the cells with the calcium indicator dye (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM with 0.02% Pluronic F-127) in HBSS and incubate in the dark at 37°C for 30-60 minutes.
-
Washing: Wash the cells gently with HBSS to remove extracellular dye.
-
Assay: Place the plate in the fluorescence reader. Add varying concentrations of L-365,260 to the wells and incubate for a short period.
-
Measurement: Record baseline fluorescence. Inject the CCK-B agonist and immediately begin recording the fluorescence intensity over time. For Fura-2, record emissions at 510 nm with excitation alternating between 340 nm and 380 nm. For Fluo-4, excite at ~490 nm and record emission at ~520 nm.
-
Data Analysis: The change in fluorescence (or the ratio of emissions for Fura-2) is proportional to the change in intracellular calcium concentration. Calculate the peak response for each concentration of L-365,260. Plot the peak response (as a percentage of the agonist-only control) against the log concentration of L-365,260 to determine the IC_50 value.
Conclusion
L-365,260 is a powerful and selective antagonist for the CCK-B receptor. The protocols outlined in this document provide a framework for researchers to effectively utilize this compound to dissect the intricacies of CCK-B receptor signaling, from receptor binding to downstream functional responses. The quantitative data and pathway diagrams serve as a valuable resource for experimental design and data interpretation in the fields of pharmacology, cell biology, and drug development.
References
- 1. The gastrin/cholecystokinin-B receptor antagonist L-365,260 reduces basal acid secretion and prevents gastrointestinal damage induced by aspirin, ethanol and cysteamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory effects of the gastrin receptor antagonist (L-365,260) on gastrointestinal tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Different signaling pathways are involved in CCK(B) receptor-mediated MAP kinase activation in COS-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ERK activation is required for CCK-mediated pancreatic adaptive growth in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. G-Protein-Coupled Receptors Signaling to MAPK/Erk | Cell Signaling Technology [cellsignal.com]
- 6. abeomics.com [abeomics.com]
Application Notes and Protocols for L-365260 in Visceral Hypersensitivity Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Visceral hypersensitivity, a key pathophysiological mechanism in functional gastrointestinal disorders such as Irritable Bowel Syndrome (IBS), is characterized by an increased pain perception originating from the internal organs. Preclinical research into the mechanisms and potential therapeutic interventions for visceral hypersensitivity often utilizes animal models that mimic this condition. L-365,260, a potent and selective antagonist of the cholecystokinin-B (CCK-B) receptor, has emerged as a valuable pharmacological tool in these studies. These application notes provide a comprehensive overview of the use of L-365,260 in the context of visceral hypersensitivity research, including its mechanism of action, relevant quantitative data, and detailed experimental protocols.
Mechanism of Action of L-365,260 in Visceral Hypersensitivity
Cholecystokinin (B1591339) (CCK) is a peptide hormone and neurotransmitter that plays a significant role in gastrointestinal function and pain perception. It exerts its effects through two main receptor subtypes: CCK-A and CCK-B. The CCK-B receptor is predominantly found in the brain but is also present in the gastrointestinal tract. In the context of visceral hypersensitivity, particularly stress-induced hypersensitivity, the activation of CCK-B receptors is implicated in the enhancement of pain signaling.
L-365,260 acts as a competitive antagonist at the CCK-B receptor, thereby blocking the downstream signaling pathways initiated by CCK. In models of stress-induced visceral hypersensitivity, increased levels of CCK in the colon are thought to contribute to the sensitization of visceral afferent nerves, partly through a nerve growth factor (NGF)-dependent mechanism.[1] By blocking the CCK-B receptor, L-365,260 can attenuate this sensitization process, leading to a reduction in the visceromotor response to colorectal distension, a standard measure of visceral sensitivity.
Quantitative Data for L-365,260
The following tables summarize key quantitative data for L-365,260, providing insights into its binding affinity and in vivo potency.
Table 1: Receptor Binding Affinity of L-365,260
| Receptor | Species | Preparation | Ki (nM) |
| Gastrin/CCK-B | Guinea Pig | Stomach/Brain | 1.9 / 2.0 |
| CCK-B | Rat, Mouse, Human | Brain | High Affinity |
Source: Lotti VJ, et al. Eur J Pharmacol. 1989.[2]
Table 2: In Vivo Efficacy of L-365,260 (Oral Administration) for Antagonism of Pentagastrin-Stimulated Acid Secretion
| Species | ED50 (mg/kg) |
| Mouse | 0.03 |
| Rat | 0.9 |
| Guinea Pig | 5.1 |
Source: Lotti VJ, et al. Eur J Pharmacol. 1989.[2]
Experimental Protocols
The following protocols are based on established methodologies for inducing and assessing visceral hypersensitivity in rodents, with specific application notes for the use of L-365,260.
Protocol 1: Induction of Stress-Induced Visceral Hypersensitivity in Mice
This protocol describes a common method for inducing visceral hypersensitivity using water avoidance stress (WAS).
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Plexiglass tank (45 cm L x 25 cm W x 25 cm H)
-
Platform (8 cm L x 8 cm W x 10 cm H)
-
Water (room temperature)
-
L-365,260
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
Procedure:
-
Acclimation: Acclimate mice to the housing facility for at least one week before the experiment.
-
Water Avoidance Stress (WAS):
-
Place a platform in the center of the plexiglass tank.
-
Fill the tank with water to 1 cm below the top of the platform.
-
Place a mouse on the platform for 1 hour per day for 10 consecutive days.
-
Control mice should be handled similarly but without being placed in the WAS apparatus.
-
-
Drug Administration:
-
Note: The specific dosage and administration route for L-365,260 in the pivotal study by Hsu et al. (2016) are not publicly available. Based on its oral activity in other models, administration via oral gavage is a viable approach. A dose-response study would be necessary to determine the optimal dose for blocking visceral hypersensitivity.
-
On the day of visceral sensitivity assessment, administer L-365,260 or vehicle to the mice. The timing of administration relative to the assessment should be determined based on the pharmacokinetic profile of L-365,260 in mice. A common practice is to administer the compound 30-60 minutes before the procedure.
-
Protocol 2: Assessment of Visceral Sensitivity by Colorectal Distension (CRD) and Visceromotor Response (VMR) Measurement
This protocol details the standard method for quantifying visceral sensitivity in mice.
Materials:
-
Anesthesia (e.g., isoflurane)
-
Barostat or pressure-controlled distension device
-
Flexible balloon catheter (e.g., 2 cm long)
-
Surgical lubricant
-
EMG electrodes and recording system
-
Data acquisition software
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse with isoflurane.
-
Gently insert the lubricated balloon catheter into the colorectum, with the tip of the balloon positioned approximately 1 cm from the anus.
-
Surgically implant EMG electrodes into the external oblique abdominal muscle.
-
Allow the mouse to recover from anesthesia in a restraint device that allows for free abdominal movement.
-
-
Colorectal Distension (CRD):
-
After a stabilization period, perform graded colorectal distension.
-
A typical protocol involves phasic distensions of increasing pressure (e.g., 10, 20, 40, 60, 80 mmHg), with each distension lasting for 10-20 seconds followed by a rest period of several minutes.
-
-
Visceromotor Response (VMR) Measurement:
-
Record the EMG activity of the abdominal muscles throughout the CRD procedure.
-
The VMR is quantified as the increase in the number of abdominal muscle contractions or the total area under the curve of the EMG signal during the distension period compared to the baseline period before distension.
-
-
Data Analysis:
-
Compare the VMR at each distension pressure between the vehicle-treated and L-365,260-treated groups. A significant reduction in the VMR in the L-365,260 group indicates an analgesic effect on visceral pain.
-
Visualizations
Signaling Pathway of CCK-Mediated Visceral Hypersensitivity
Caption: CCK-B receptor signaling in stress-induced visceral hypersensitivity.
Experimental Workflow for L-365,260 in a Visceral Hypersensitivity Model
Caption: Workflow for evaluating L-365,260 in a visceral pain model.
References
- 1. Gut-derived cholecystokinin contributes to visceral hypersensitivity via nerve growth factor-dependent neurite outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new potent and selective non-peptide gastrin antagonist and brain cholecystokinin receptor (CCK-B) ligand: L-365,260 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
L-365,260 Technical Support Center: Solubility and Handling Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility and handling of L-365,260. This document includes frequently asked questions, troubleshooting guides for common dissolution issues, detailed experimental protocols, and a summary of solubility data.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving L-365,260?
A1: L-365,260 is readily soluble in dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695). For most in vitro experiments, DMSO is the preferred solvent for creating concentrated stock solutions.
Q2: What is the maximum concentration of L-365,260 that can be achieved in DMSO and ethanol?
A2: L-365,260 can be dissolved in both DMSO and ethanol up to a maximum concentration of 100 mM. Please refer to the solubility data table below for more detailed information.
Q3: I am observing precipitation when I dilute my L-365,260 DMSO stock solution into an aqueous medium for my experiment. What is causing this and how can I prevent it?
A3: This is a common issue known as "fall-out" and occurs because L-365,260, like many small molecule inhibitors, has low solubility in aqueous environments. To prevent precipitation, it is recommended to perform serial dilutions of your DMSO stock in the aqueous medium. Avoid adding a small volume of a highly concentrated stock directly into a large volume of aqueous buffer. Also, ensure the final concentration of DMSO in your experimental setup is kept low (typically below 0.5%) to minimize solvent toxicity.
Q4: How should I store my L-365,260 stock solution?
A4: For long-term storage, it is recommended to store stock solutions of L-365,260 at -20°C or -80°C. To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best to aliquot the stock solution into smaller, single-use volumes.
Q5: Can I sonicate or gently warm the solution to aid dissolution?
A5: Yes, if you are having difficulty dissolving L-365,260, you can use a bath sonicator or gently warm the solution. Be cautious not to overheat the solution, as this may cause degradation of the compound.
Solubility Data
The following table summarizes the solubility of L-365,260 in DMSO and ethanol.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |
| DMSO | 100 | 39.85 |
| Ethanol | 100 | 39.85 |
Molecular Weight of L-365,260: 398.46 g/mol
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not fully dissolve in the solvent. | The concentration may be too high, or the solvent may be of insufficient purity. | Try reducing the concentration. Ensure you are using high-purity, anhydrous DMSO, as water contamination can reduce solubility. Use of a vortex mixer and sonication can also aid in dissolution. |
| Precipitation occurs after adding the stock solution to an aqueous buffer. | The compound has low solubility in aqueous solutions. | Perform serial dilutions in the aqueous buffer rather than a single large dilution. Ensure the final DMSO concentration is as low as possible (ideally <0.1%). |
| Inconsistent experimental results. | The compound may have degraded due to improper storage or handling. | Prepare fresh stock solutions and aliquot them for single use to avoid freeze-thaw cycles. Store solutions protected from light. |
Experimental Protocols
Preparation of a 10 mM Stock Solution of L-365,260 in DMSO
This protocol describes the preparation of a 10 mM stock solution of L-365,260 in DMSO.
Materials:
-
L-365,260 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes
Procedure:
-
Calculate the required mass of L-365,260:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 398.46 g/mol = 3.98 mg
-
-
-
Weighing the compound:
-
Carefully weigh out 3.98 mg of L-365,260 powder and place it in a microcentrifuge tube.
-
-
Dissolving the compound:
-
Add 1 mL of anhydrous DMSO to the tube containing the L-365,260 powder.
-
Cap the tube tightly and vortex the solution until the powder is completely dissolved.
-
If the compound does not fully dissolve, you can sonicate the tube for 5-10 minutes or gently warm the solution.
-
-
Storage:
-
Once the L-365,260 is fully dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes in microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Signaling Pathway
L-365,260 is a selective antagonist of the Cholecystokinin 2 (CCK2) receptor. The activation of the CCK2 receptor by its endogenous ligand, gastrin or cholecystokinin, initiates a Gαq-dependent signaling cascade. This pathway involves the activation of Phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of Protein Kinase C (PKC). L-365,260 blocks this signaling pathway by preventing the initial binding of the ligand to the CCK2 receptor.
Caption: Inhibition of the CCK2 receptor signaling pathway by L-365,260.
L-365,260 Technical Support Center: In Vitro Experimentation Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation and use of L-365,260 stock solutions for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is L-365,260 and what is its primary mechanism of action?
L-365,260 is a potent and selective non-peptide antagonist of the cholecystokinin (B1591339) receptor 2 (CCK2), also known as the CCK-B receptor.[1][2] It exhibits high affinity for CCK2 receptors in the brain and gastrin receptors in the stomach, with significantly lower affinity for the CCK1 (CCK-A) receptor subtype.[2] Its primary mechanism of action is to competitively block the binding of agonists like cholecystokinin (CCK) and gastrin to the CCK2 receptor, thereby inhibiting downstream signaling pathways.[2][3]
Q2: What are the recommended solvents for preparing L-365,260 stock solutions?
Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are the most commonly recommended solvents for preparing L-365,260 stock solutions for in vitro use.
Q3: What is the solubility of L-365,260 in common laboratory solvents?
L-365,260 exhibits good solubility in DMSO and ethanol. For specific solubility data, please refer to the quantitative data table below.
Q4: How should L-365,260 be stored?
Proper storage is crucial to maintain the stability and activity of L-365,260. The solid powder should be stored at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years).[4] Once dissolved in a solvent, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4] It is recommended to desiccate the solid form.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 398.46 g/mol | |
| Purity | ≥98% (HPLC) | |
| Max Solubility in DMSO | 100 mg/mL (250.97 mM) | [4] |
| Max Solubility in Ethanol | 39.85 mg/mL (100 mM) | |
| IC50 at CCK2 Receptors | 2 nM | |
| IC50 at CCK1 Receptors | 280 nM | |
| Ki for Gastrin Receptors | 1.9 nM | [2] |
| Ki for Brain CCK-B Receptors | 2.0 nM | [2] |
Experimental Protocols
Preparation of a 10 mM L-365,260 Stock Solution in DMSO
Materials:
-
L-365,260 powder (purity ≥98%)
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath (optional, but recommended for high concentrations)[4]
Procedure:
-
Pre-weighing Preparation: Allow the L-365,260 vial to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Carefully weigh out the desired amount of L-365,260 powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.98 mg of L-365,260 (Molecular Weight = 398.46 g/mol ).
-
Dissolution: Add the weighed L-365,260 powder to a sterile amber microcentrifuge tube. Add the appropriate volume of anhydrous DMSO. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. For higher concentrations, sonication in an ultrasonic bath may be necessary to ensure complete dissolution.[4]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4]
Troubleshooting Guide
Problem 1: L-365,260 powder will not fully dissolve in the solvent.
-
Possible Cause: The concentration may be too high, or the solvent may not be of sufficient purity (e.g., contains water).
-
Solution:
-
Gently warm the solution to 37°C and vortex again.
-
Use an ultrasonic bath to aid in dissolution.[4]
-
Ensure you are using anhydrous DMSO.
-
If the issue persists, consider preparing a slightly lower concentration stock solution.
-
Problem 2: Precipitate forms in the stock solution after freezing and thawing.
-
Possible Cause: The compound may have come out of solution during the freeze-thaw cycle.
-
Solution:
-
Warm the vial to room temperature or 37°C.
-
Vortex the solution thoroughly to redissolve the precipitate.
-
Centrifuge the vial briefly to collect the solution at the bottom.
-
To avoid this issue, it is highly recommended to prepare single-use aliquots.
-
Problem 3: Inconsistent or unexpected results in the in vitro assay.
-
Possible Cause: The L-365,260 may have degraded due to improper storage or multiple freeze-thaw cycles. The final concentration in the assay media may be incorrect.
-
Solution:
-
Use a fresh aliquot of the stock solution for your experiment.
-
When diluting the stock solution into aqueous assay media, ensure the final concentration of DMSO is low (typically <0.5%) and does not affect the cells or assay components.
-
Perform a serial dilution of the stock solution to verify the dose-response relationship in your assay.
-
Confirm the purity and identity of your L-365,260 with the supplier's certificate of analysis.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A new potent and selective non-peptide gastrin antagonist and brain cholecystokinin receptor (CCK-B) ligand: L-365,260 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of the variation in the action of L-365,260 at CCKB/gastrin receptors in rat, guinea-pig and mouse isolated gastric tissue assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
L-365260 Technical Support Center: Stability and Storage Guidelines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of L-365260. Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound powder should be stored under desiccated conditions. Recommended storage temperatures vary by supplier, with options of +4°C or -20°C being common.[1][2][3] For long-term storage of the solid powder, -20°C is recommended, which can preserve it for up to 3 years.[4] Storage at +4°C is suitable for shorter periods, up to 2 years.[4]
Q2: How should I store this compound once it is in solution?
A2: Stock solutions of this compound should be stored at -20°C for short-term use (up to one month) and at -80°C for long-term storage (up to six months).[4] It is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.
Q3: What solvents are recommended for dissolving this compound?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695).[2] It has been reported to be soluble up to 100 mM in both DMSO and ethanol.[2] Another source indicates solubility in DMSO at concentrations greater than 20 mg/mL and up to 100 mg/mL, though ultrasonic assistance may be necessary to achieve higher concentrations.[1][4]
Q4: Is this compound stable at room temperature?
A4: this compound is considered stable enough for shipping at ambient temperatures for a few weeks.[3] However, for storage, it is crucial to follow the recommended refrigerated or frozen conditions to ensure its long-term stability.
Q5: The compound appears to have degraded. What are the possible causes?
A5: Apparent degradation can result from several factors, including improper storage, repeated freeze-thaw cycles of stock solutions, exposure to harsh chemical conditions, or the use of inappropriate solvents. Refer to the troubleshooting guide below for a systematic approach to identifying the issue.
Data Summary Tables
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference(s) |
| Solid Powder | -20°C | Up to 3 years | [4] |
| Solid Powder | +4°C | Up to 2 years | [4] |
| Solid Powder | Desiccated | Not specified | [1] |
| In Solvent | -80°C | Up to 6 months | [4] |
| In Solvent | -20°C | Up to 1 month | [4] |
Table 2: Solubility of this compound
| Solvent | Maximum Concentration | Reference(s) |
| DMSO | 100 mM | [2] |
| Ethanol | 100 mM | [2] |
| DMSO | >20 mg/mL | [1] |
| DMSO | 100 mg/mL (ultrasonic may be needed) | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Pre-equilibration: Allow the vial of solid this compound to equilibrate to room temperature for at least 20 minutes before opening to prevent condensation of moisture.
-
Solvent Addition: Add the desired volume of high-purity DMSO or ethanol to the vial to achieve the target concentration.
-
Dissolution: Vortex the solution until the compound is fully dissolved. If preparing a high concentration solution in DMSO (e.g., 100 mg/mL), brief sonication in an ultrasonic water bath may be required to facilitate dissolution.[4]
-
Aliquoting and Storage: Dispense the stock solution into single-use, tightly sealed vials. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[4]
Troubleshooting Guide
This guide provides a logical workflow to troubleshoot common issues encountered during the handling and use of this compound.
Caption: Troubleshooting workflow for this compound stability issues.
References
Overcoming poor oral bioavailability of L-365260
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor oral bioavailability of L-365,260.
Frequently Asked Questions (FAQs)
Q1: We are observing very low and inconsistent plasma concentrations of L-365,260 after oral administration in our animal models. What could be the primary reason for this?
A1: The primary reason for the low and variable oral bioavailability of L-365,260 is its very low aqueous solubility (< 2 µg/mL) and slow dissolution rate in the gastrointestinal (GI) tract.[1] This poor solubility is considered the rate-limiting step for its absorption.[1] While first-pass metabolism does occur, studies in rats and dogs have shown that it is not the main contributor to its low bioavailability.[1]
Q2: Is extensive first-pass metabolism the main cause of L-365,260's poor oral bioavailability?
A2: No, studies have indicated that first-pass metabolism is not the primary reason for the low oral bioavailability of L-365,260.[1] The hepatic first-pass metabolism was estimated to be around 30% in rats and 14% in dogs, which is not substantial enough to be the main limiting factor.[1] The core issue lies in its poor absorption due to low solubility and dissolution rate.[1]
Q3: What are the known metabolic pathways for L-365,260?
A3: The major biotransformation pathways for L-365,260 are hydroxylation and glucuronide conjugation.[2] Following administration, only trace amounts of the unchanged drug are found in urine and bile, indicating that it is extensively metabolized.[2]
Q4: How does the oral bioavailability of L-365,260 differ across species?
A4: There are significant interspecies differences in the oral bioavailability of L-365,260. When administered as a suspension, the bioavailability has been reported to be approximately 13.6% in rats, 8.6% in dogs, and 2% in monkeys.[1][2]
Troubleshooting Guides
Issue: Poor and Variable Absorption with Standard Suspension Formulations
Root Cause: The fundamental issue is the low aqueous solubility of L-365,260, which limits its dissolution in the GI fluid and subsequent absorption across the intestinal membrane.
Recommended Solutions:
-
Co-solubilization with Polyethylene Glycol (PEG) 600:
-
Principle: PEG 600 acts as a co-solvent, enhancing the dissolution rate of L-365,260 in the GI tract.[1]
-
Observation: Studies have shown a three- to four-fold increase in bioavailability in rats and a six- to seven-fold increase in dogs when L-365,260 is administered as a solution in PEG 600 compared to a methylcellulose (B11928114) suspension.[1]
-
Actionable Advice: Prepare a solution of L-365,260 in PEG 600 for oral administration.
-
-
Nanoparticle-Based Formulations:
-
Principle: Reducing the particle size of L-365,260 to the nanometer range can significantly increase its surface area, leading to enhanced dissolution velocity and improved bioavailability.[3]
-
Potential Approaches:
-
Nanosuspensions: Wet media milling can be used to create a nanocrystalline formulation.[3]
-
Polymeric Nanoparticles: Encapsulating L-365,260 in biodegradable polymers like PLGA can improve its solubility and stability.[4]
-
Lipid-Based Nanoparticles: Formulations such as solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs) can enhance absorption.[5]
-
-
-
Lipid-Based Drug Delivery Systems:
-
Principle: Formulating L-365,260 in lipid-based systems can improve its absorption by utilizing lipid absorption pathways.
-
Potential Formulations:
-
-
Prodrug Strategies:
-
Principle: A prodrug of L-365,260 could be synthesized to have improved solubility and/or permeability.[8][9] The prodrug would then be converted to the active L-365,260 in vivo.
-
Considerations: This approach requires significant medicinal chemistry effort to design and synthesize a suitable prodrug.
-
Data Presentation
Table 1: Oral Bioavailability of L-365,260 in Different Formulations and Species
| Species | Formulation | Dose (mg/kg) | Bioavailability (%) | Reference |
| Rat | 0.5% Methylcellulose Suspension | 5 | 13.6 | [1] |
| Dog | 0.5% Methylcellulose Suspension | 5 | 8.6 | [1] |
| Monkey | Not Specified | 5 (IV) | ~2 (Oral) | [2] |
| Rat | PEG 600 Solution | Not Specified | 3-4 fold increase vs. suspension | [1] |
| Dog | PEG 600 Solution | Not Specified | 6-7 fold increase vs. suspension | [1] |
Table 2: Pharmacokinetic Parameters of L-365,260 in Humans after a Single 50 mg Oral Dose
| Parameter | Mean Value | Unit | Reference |
| Cmax | 503 | ng/mL | [10] |
| tmax | 1.25 | hours | [10] |
| t1/2 (terminal) | 8 to 12 | hours | [10] |
Experimental Protocols
Protocol 1: Preparation of L-365,260 in PEG 600 for Oral Gavage in Rodents
-
Materials:
-
L-365,260 powder
-
Polyethylene Glycol (PEG) 600
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
-
Volumetric flasks and pipettes
-
-
Procedure:
-
Determine the desired concentration of L-365,260 based on the target dose (mg/kg) and the dosing volume for the animal model.
-
Accurately weigh the required amount of L-365,260 powder.
-
Measure the corresponding volume of PEG 600.
-
Gradually add the L-365,260 powder to the PEG 600 while vortexing to facilitate dissolution.
-
Continue vortexing until a clear solution is obtained. If necessary, sonicate the mixture for short intervals to aid dissolution.
-
Visually inspect the solution for any undissolved particles.
-
Administer the solution to the animals via oral gavage at the predetermined volume.
-
Mandatory Visualizations
Caption: Root cause analysis of L-365,260's poor oral bioavailability.
Caption: A workflow for improving L-365,260 oral bioavailability.
Caption: L-365,260's mechanism of action at the CCK2 receptor.
References
- 1. Improved oral absorption of L-365,260, a poorly soluble drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physiological disposition and metabolism of L-365,260, a potent antagonist of brain cholecystokinin receptor, in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "FORMULATION STRATEGIES TO IMPROVE BIOAVAILABILITY AND ORAL ABSORPTION " by Henis J. Patel [scholar.stjohns.edu]
- 4. Nanoformulations for Combination or Cascade Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanoparticle Therapeutics in Clinical Perspective: Classification, Marketed Products, and Regulatory Landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Strategies in prodrug design - American Chemical Society [acs.digitellinc.com]
- 9. Prodrug Strategy to Address Impaired Oral Absorption of a Weakly Basic TYK2 Inhibitor Caused by a Gastric Acid-Reducing Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Human pharmacokinetics and tolerability of L-365,260, a novel cholecystokinin-B antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
L-365260 species-specific differences in receptor affinity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and guidance for experiments involving the selective CCK2 receptor antagonist, L-365,260.
Frequently Asked Questions (FAQs)
Q1: What is L-365,260?
A1: L-365,260 is a potent, selective, and orally active non-peptide antagonist of the cholecystokinin (B1591339) receptor 2 (CCK2), also known as the CCK-B/gastrin receptor.[1][2] It interacts competitively and stereoselectively with these receptors.[3]
Q2: What are the primary research applications for L-365,260?
A2: L-365,260 is a valuable tool for investigating the physiological and pathological roles of CCK2 and gastrin receptors.[3] It has been used in studies related to anxiety, panic disorders, and gastric acid secretion.[4][5] It can also be used to enhance morphine-induced analgesia and prevent morphine tolerance in rats.[1]
Q3: What is the selectivity profile of L-365,260?
A3: L-365,260 displays high selectivity for the CCK2 receptor over the CCK1 receptor (also known as CCK-A).[6] Its affinity for CCK2 receptors is more than 100 times greater than its affinity for CCK1 receptors.[3] It is also inactive at a range of other receptors, including opiate, muscarinic acetylcholine, α- and β-adrenergic, histamine, angiotensin, and bradykinin (B550075) receptors.[6]
Q4: Are there known species-specific differences in the affinity of L-365,260?
A4: Yes, significant species-specific differences have been observed. L-365,260 exhibits high affinity for CCK2 receptors in guinea pigs, rats, mice, and humans.[3][7] However, it shows a notably lower affinity for CCK2 receptors in dogs.[3]
Troubleshooting Guide
Issue 1: Higher than expected binding to CCK1 receptors.
-
Possible Cause: The concentration of L-365,260 used may be too high, leading to off-target binding at the lower-affinity CCK1 receptors. Although selective, at high concentrations, L-365,260 can exhibit binding to CCK1 receptors.
-
Solution: Perform a dose-response curve to determine the optimal concentration range for selective CCK2 receptor antagonism. Refer to the IC50 values in the data table below to guide your concentration selection. For human receptors, L-365,260 has only a fivefold to twofold greater affinity for CCK-B over CCK-A receptors, so careful dose selection is critical.[7]
Issue 2: Inconsistent results in vivo between different species.
-
Possible Cause: As documented, the affinity and in vivo efficacy of L-365,260 vary across species. For example, the oral dose required to antagonize gastrin-stimulated acid secretion is significantly different between mice, rats, and guinea pigs.[3] Furthermore, bioavailability differs between rats (14%), dogs (9%), and monkeys (2%).[4]
-
Solution: Always consult species-specific affinity data before designing in vivo experiments. It may be necessary to adjust dosages based on the reported ED50 values for the species you are using. Be aware of potential differences in metabolism and bioavailability across species.[4]
Issue 3: Low or no detectable antagonist effect in dog models.
-
Possible Cause: L-365,260 has a demonstrated lower affinity for canine CCK2 receptors compared to other species like rodents and humans.[3][8]
-
Solution: For studies involving canine subjects, L-365,260 may not be the optimal CCK2 antagonist. Consider using a different antagonist with higher affinity for dog CCK2 receptors or significantly increasing the dose of L-365,260, while carefully monitoring for off-target effects.
Quantitative Data Summary
The following table summarizes the binding affinity (Ki and IC50) and in vivo potency (ED50) of L-365,260 for CCK receptors across various species.
| Species | Receptor Type | Tissue/Preparation | Affinity/Potency | Reference |
| Guinea Pig | Gastrin (CCK2) | Stomach | Ki = 1.9 nM | [3] |
| Guinea Pig | CCK-B (CCK2) | Brain | Ki = 2.0 nM | [3] |
| Guinea Pig | CCK-A (CCK1) | Pancreas | >2 orders of magnitude lower than CCK2 | [3] |
| Human | CCK-B (CCK2) | Transfected Cells | IC50 ~ 10 nM | [7] |
| Human | CCK-A (CCK1) | Transfected Cells | 90-fold less potent than for CCK-B | [7] |
| Rat | CCK-B (CCK2) | Brain | High Affinity (similar to guinea pig) | [3] |
| Mouse | CCK-B (CCK2) | Brain | High Affinity (similar to guinea pig) | [3] |
| Dog | Gastrin/CCK-B (CCK2) | Tissues | IC50 = 20-40 nM (lower affinity) | [3] |
| Mouse | Gastrin (CCK2) | In vivo (acid secretion) | ED50 = 0.03 mg/kg (p.o.) | [3] |
| Rat | Gastrin (CCK2) | In vivo (acid secretion) | ED50 = 0.9 mg/kg (p.o.) | [3] |
| Guinea Pig | Gastrin (CCK2) | In vivo (acid secretion) | ED50 = 5.1 mg/kg (p.o.) | [3] |
Experimental Protocols
Radioligand Competition Binding Assay for L-365,260 Affinity
This protocol outlines a general procedure for determining the binding affinity of L-365,260 for CCK2 receptors using a filtration-based radioligand binding assay.
Materials:
-
Tissue homogenates or cell membranes expressing the target CCK receptor.
-
Radioligand: [3H]L-365,260 or a suitable iodinated ligand like 125I-CCK-8.
-
Unlabeled L-365,260 for competition.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 100 mM NaCl, and 0.1% BSA).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Tissue/Membrane Preparation: Prepare membrane homogenates from the brain (for CCK2) or other tissues of interest from the chosen species. Determine the protein concentration of the membrane preparation.
-
Assay Setup:
-
In a 96-well plate, add a fixed amount of membrane preparation (e.g., 50-100 µg protein).
-
Add a fixed concentration of the radioligand (typically at or below its Kd value).
-
Add increasing concentrations of unlabeled L-365,260 (e.g., 10-10 to 10-5 M).
-
For determining non-specific binding, use a high concentration of a standard unlabeled CCK2 antagonist.
-
Bring the final volume to 250 µL with binding buffer.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through the glass fiber filters using a cell harvester or vacuum manifold. Wash the filters quickly with ice-cold wash buffer to separate bound from free radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Subtract the non-specific binding from all measurements to obtain specific binding.
-
Plot the specific binding as a percentage of the maximum specific binding against the log concentration of L-365,260.
-
Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Caption: Mechanism of L-365,260 as a selective CCK2 receptor antagonist.
Caption: Species-dependent differences in L-365,260 affinity for the CCK2 receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A new potent and selective non-peptide gastrin antagonist and brain cholecystokinin receptor (CCK-B) ligand: L-365,260 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physiological disposition and metabolism of L-365,260, a potent antagonist of brain cholecystokinin receptor, in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The gastrin-receptor antagonist L-365,260 inhibits stimulated acid secretion in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. L-365,260 | CCK2 Receptors | Tocris Bioscience [tocris.com]
- 7. Distinguishing Multiple CCK Receptor Subtypes: Studies with Guinea Pig Chief Cells and Transfected Human CCK Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The gastrin/cholecystokinin-B receptor antagonist L-365,260 reduces basal acid secretion and prevents gastrointestinal damage induced by aspirin, ethanol and cysteamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential off-target effects of L-365260 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using L-365,260. The information focuses on potential off-target effects, particularly at high concentrations, to help users interpret unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of L-365,260?
L-365,260 is a potent and highly selective antagonist of the cholecystokinin (B1591339) receptor 2 (CCK2R), also known as the CCK-B or gastrin receptor.[1][2] It interacts competitively and stereoselectively with these receptors.[1][3]
Q2: How selective is L-365,260 for the CCK2 receptor?
L-365,260 displays a high degree of selectivity for the CCK2 receptor over the cholecystokinin receptor 1 (CCK1R or CCK-A). Its affinity for CCK2R is over 100 times greater than its affinity for CCK1R.[1] It has been reported to be inactive at a range of other receptors, including opiate, muscarinic acetylcholine, α- and β-adrenergic, histamine, angiotensin, and bradykinin (B550075) receptors, although comprehensive screening data at high concentrations is not publicly available.[2]
Q3: Are there any known off-target effects of L-365,260, especially at higher concentrations?
Yes. While highly selective for the CCK2R, at concentrations in the hundred nanomolar range and above, L-365,260 has been shown to inhibit the cyclic AMP-dependent protein kinase (PKA) pathway.[4] This effect is independent of its CCK2R antagonism and appears to occur downstream of receptor activation and second messenger production.[4] This is a critical consideration when using high concentrations of the compound in your experiments.
Q4: Can L-365,260's benzodiazepine-like structure cause off-target effects related to GABA-A receptors?
L-365,260 contains a benzodiazepine (B76468) moiety. While this structural class is famously associated with allosteric modulation of GABA-A receptors, there is no direct, published evidence to suggest that L-365,260 interacts significantly with the GABA-A receptor complex.[5][6] Its primary documented activity is at the CCK2R, with the PKA pathway being a key secondary target at higher concentrations.
Q5: Is L-365,260 well-tolerated in in vivo studies?
In human studies, single oral doses of up to 50 mg were well-tolerated.[7][8] In animal models, higher doses have been used to investigate its effects on gastric acid secretion. For instance, doses higher than those required to block pentagastrin-stimulated acid secretion were needed to inhibit basal and histamine-stimulated acid secretion, which may be related to its off-target effects on the PKA pathway.[9]
Troubleshooting Guide
This guide is designed to help you troubleshoot unexpected experimental results that may be due to off-target effects of L-365,260.
Problem 1: I'm observing inhibition of a cellular process that is not thought to be mediated by the CCK2 receptor.
-
Possible Cause: At concentrations exceeding 100 nM, L-365,260 can inhibit the PKA pathway.[4] Many cellular processes are regulated by PKA, and this off-target effect could be responsible for your observations.
-
Troubleshooting Steps:
-
Confirm the Concentration: Verify the final concentration of L-365,260 in your assay. If it is in the high nanomolar or micromolar range, off-target PKA inhibition is a strong possibility.
-
Use a PKA Activator: Attempt to rescue the effect by directly activating PKA using an agent like forskolin (B1673556) or 8-Bromo-cAMP. If the inhibitory effect of L-365,260 is bypassed, this provides evidence for PKA pathway inhibition.
-
Measure cAMP Levels: Use a cAMP assay to determine if L-365,260 is affecting cAMP production. The documented off-target effect is downstream of cAMP production, so you may not see a change in cAMP levels, but this can help to rule out effects on adenylyl cyclase.[4]
-
Use a Structurally Unrelated CCK2R Antagonist: As a control, repeat the experiment with a different, structurally unrelated CCK2R antagonist to see if the effect is specific to L-365,260.
-
Problem 2: My dose-response curve for L-365,260 is biphasic or has a shallow slope.
-
Possible Cause: This could indicate that L-365,260 is interacting with more than one target in your system, each with a different affinity. This could be due to the presence of both high and low-affinity CCK2R subtypes, or an interaction with an off-target protein like PKA at higher concentrations.[10]
-
Troubleshooting Steps:
-
Analyze the Curve: Use a curve-fitting model that allows for two-site binding to see if the data can be better explained by the presence of two distinct affinities.
-
Investigate the Lower Affinity Component: If one of the affinities is in the high nanomolar to micromolar range, consider if this corresponds to the IC50 for PKA pathway inhibition.[4]
-
Use a More Selective System: If possible, use a cell line that expresses only the high-affinity CCK2R to see if the dose-response curve becomes monophasic.
-
Problem 3: I am seeing unexpected effects on cell viability or proliferation at high concentrations of L-365,260.
-
Possible Cause: High concentrations of any small molecule can induce non-specific cytotoxicity. Additionally, inhibition of a crucial signaling pathway like PKA could impact cell health and proliferation.
-
Troubleshooting Steps:
-
Perform a Cytotoxicity Assay: Use a standard assay (e.g., MTT, LDH release, or live/dead staining) to determine the cytotoxic concentration of L-365,260 in your cell system.
-
Include a Vehicle Control: Always include a vehicle-only (e.g., DMSO) control at the same final concentration used for your highest dose of L-365,260 to ensure the vehicle itself is not causing the effect.
-
Determine the Therapeutic Window: Establish a concentration range where L-365,260 effectively antagonizes the CCK2R without causing significant cytotoxicity.
-
Data Presentation
Table 1: Receptor Binding Affinities of L-365,260
| Receptor Target | Species | Preparation | Radioligand | Parameter | Value (nM) | Reference(s) |
| CCK2 / Gastrin | Guinea Pig | Stomach | 125I-Gastrin | Ki | 1.9 | [1] |
| CCK2 / CCK-B | Guinea Pig | Brain | 125I-CCK-8 | Ki | 2.0 | [1] |
| CCK1 / CCK-A | Rat | Pancreas | 125I-CCK-8 | IC50 | 280 | [2] |
Table 2: Functional Inhibitory Concentrations of L-365,260 (Potential Off-Target Effects)
| Stimulus | Assay System | Measured Effect | Parameter | Value (nM) | Reference(s) |
| Histamine | Isolated Rabbit Gastric Glands | [14C]-Aminopyrine Accumulation | IC50 | 110 ± 60 | [4] |
| Carbachol | Isolated Rabbit Gastric Glands | [14C]-Aminopyrine Accumulation | IC50 | 190 ± 120 | [4] |
| IBMX | Isolated Rabbit Gastric Glands | [14C]-Aminopyrine Accumulation | IC50 | 420 ± 200 | [4] |
| Forskolin | Isolated Rabbit Gastric Glands | [14C]-Aminopyrine Accumulation | IC50 | 400 ± 280 | [4] |
Mandatory Visualizations
References
- 1. A new potent and selective non-peptide gastrin antagonist and brain cholecystokinin receptor (CCK-B) ligand: L-365,260 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-365,260 | CCK2 Receptors | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. L-365,260 inhibits in vitro acid secretion by interacting with a PKA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzodiazepine derivatives--side effects and dangers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The gastrin-receptor antagonist L-365,260 inhibits stimulated acid secretion in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Human pharmacokinetics and tolerability of L-365,260, a novel cholecystokinin-B antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The gastrin/cholecystokinin-B receptor antagonist L-365,260 reduces basal acid secretion and prevents gastrointestinal damage induced by aspirin, ethanol and cysteamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of the variation in the action of L-365,260 at CCKB/gastrin receptors in rat, guinea-pig and mouse isolated gastric tissue assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing L-365260 Concentration for Receptor Saturation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the CCK2 receptor antagonist, L-365260. The following information is designed to assist in optimizing experimental conditions to achieve receptor saturation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and selective non-peptide antagonist for the cholecystokinin (B1591339) receptor 2 (CCK2), also known as the CCK-B or gastrin receptor.[1][2] It exhibits high affinity for the CCK2 receptor with reported Ki values of approximately 1.9 nM for the gastrin receptor and 2.0 nM for the brain CCK-B receptor.[2][3] Its selectivity for CCK2 is significantly higher than for the CCK1 receptor.[1]
Q2: Why is it important to determine the optimal concentration of this compound for receptor saturation?
A2: Determining the optimal concentration for receptor saturation is crucial for accurately characterizing the binding properties of this compound to the CCK2 receptor. Saturation binding experiments allow for the determination of the equilibrium dissociation constant (Kd), which represents the affinity of the ligand for the receptor, and the maximum number of binding sites (Bmax), which indicates the receptor density in the tissue or cell preparation.[4][5]
Q3: What are the key parameters I should determine in a saturation binding experiment with this compound?
A3: The two key parameters to determine are:
-
Kd (Equilibrium Dissociation Constant): The concentration of this compound at which 50% of the CCK2 receptors are occupied at equilibrium. A lower Kd value indicates a higher binding affinity.
-
Bmax (Maximum Receptor Density): The total concentration of CCK2 receptors in your sample, typically expressed as pmol/mg of protein.
Q4: What is non-specific binding and how do I control for it in my this compound saturation assay?
A4: Non-specific binding is the binding of the radiolabeled this compound to components other than the CCK2 receptor, such as lipids, other proteins, and the filter membrane.[5] To control for this, a parallel set of experiments is run in the presence of a high concentration of a non-radiolabeled ligand that also binds to the CCK2 receptor. This "cold" ligand will occupy the specific receptor sites, and any remaining bound radioactivity is considered non-specific. Specific binding is then calculated by subtracting the non-specific binding from the total binding.
Troubleshooting Guides
Issue 1: High Non-Specific Binding
High non-specific binding can obscure the specific binding signal, leading to inaccurate Kd and Bmax values.
| Potential Cause | Troubleshooting Steps |
| Radioligand concentration is too high. | Use a lower concentration range of [3H]this compound. Ideally, the concentration range should span from 0.1 to 10 times the expected Kd. |
| Hydrophobic interactions of this compound. | This compound is a hydrophobic molecule, which can increase its non-specific binding to lipids and other cellular components.[6] Consider adding bovine serum albumin (BSA) to the assay buffer to reduce these interactions. |
| Inadequate washing. | Increase the volume and/or number of wash steps with ice-cold wash buffer to more effectively remove unbound radioligand. |
| Filter binding. | Pre-soak the glass fiber filters in a solution like polyethyleneimine (PEI) to reduce the binding of the positively charged radioligand to the negatively charged filter. |
| High tissue/membrane concentration. | Reduce the amount of membrane protein in the assay. A typical starting range is 100-500 µg of membrane protein per assay tube. |
Issue 2: Failure to Reach Saturation
The specific binding does not appear to plateau at higher concentrations of [3H]this compound.
| Potential Cause | Troubleshooting Steps |
| Radioligand concentration range is too low. | Extend the concentration range of [3H]this compound to higher values. You should aim to use concentrations that are at least 10 times the expected Kd. |
| Low receptor density in the chosen tissue. | CCK2 receptor expression can vary significantly between tissues.[7][8][9][10][11] Consider using a tissue known to have higher CCK2 receptor expression, such as the cerebral cortex or gastric mucosa, or use a cell line overexpressing the receptor. |
| Radioligand degradation. | Ensure proper storage and handling of the [3H]this compound to prevent degradation. Prepare fresh dilutions for each experiment. |
| Assay not at equilibrium. | Perform a time-course experiment to determine the optimal incubation time for the lowest and highest concentrations of [3H]this compound to ensure the binding has reached equilibrium. |
Experimental Protocols
Saturation Binding Assay for [3H]this compound in Rodent Brain Cortex
This protocol is a synthesized methodology based on established principles of radioligand binding assays.
1. Materials and Reagents:
-
[3H]this compound (specific activity will need to be known for calculations)
-
Unlabeled this compound
-
Rodent brain cortex tissue
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Scintillation fluid
-
Glass fiber filters (e.g., Whatman GF/B)
-
Polyethyleneimine (PEI)
-
Homogenizer
-
Centrifuge
-
Scintillation counter
2. Membrane Preparation:
-
Dissect rodent brain cortex on ice.
-
Homogenize the tissue in ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the pellet by resuspending in fresh ice-cold assay buffer and repeating the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).
-
Store the membrane preparation in aliquots at -80°C.
3. Saturation Binding Assay:
-
Pre-soak glass fiber filters in 0.3% PEI for at least 30 minutes.
-
Prepare serial dilutions of [3H]this compound in assay buffer. A typical concentration range would be 0.1 nM to 20 nM.
-
Set up two sets of tubes: "Total Binding" and "Non-specific Binding".
-
For Total Binding tubes, add:
-
100 µL of [3H]this compound dilution
-
100 µL of membrane preparation (e.g., 100-200 µg protein)
-
300 µL of assay buffer
-
-
For Non-specific Binding tubes, add:
-
100 µL of [3H]this compound dilution
-
100 µL of unlabeled this compound (to a final concentration of ~1-10 µM)
-
100 µL of membrane preparation
-
200 µL of assay buffer
-
-
Incubate all tubes at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters.
-
Quickly wash the filters three times with 3-5 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding at each concentration of [3H]this compound: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the specific binding (in cpm or dpm) as a function of the [3H]this compound concentration (in nM).
-
Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the data to a one-site binding (hyperbola) equation to determine the Kd and Bmax values.
Data Presentation
| Parameter | Description | Typical Value Range for this compound | Units |
| Ki | Inhibitory constant, a measure of antagonist affinity. | 1.9 - 2.0[2][3] | nM |
| IC50 | Concentration of antagonist that inhibits 50% of specific binding. | ~2 (CCK2), ~280 (CCK1)[1] | nM |
| Kd | Equilibrium dissociation constant from saturation binding. | Should be in the low nM range. | nM |
| Bmax | Maximum number of binding sites. | Varies by tissue type. | fmol/mg protein or pmol/mg protein |
Visualizations
Caption: Experimental workflow for this compound saturation binding assay.
References
- 1. L-365,260 | CCK2 Receptors | Tocris Bioscience [tocris.com]
- 2. A new potent and selective non-peptide gastrin antagonist and brain cholecystokinin receptor (CCK-B) ligand: L-365,260 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Glaxo Wellcome and Science - Global [farmamol.web.uah.es]
- 6. Physiological disposition and metabolism of L-365,260, a potent antagonist of brain cholecystokinin receptor, in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of cholecystokinin 2 receptor (CCK2R) in neoplastic tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CCKBR cholecystokinin B receptor [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CCK2 receptors in chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: L-365,260 Vehicle Selection for In Vivo Administration
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate vehicle selection for the in vivo administration of L-365,260, a selective CCK-B receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is L-365,260 and what are its key properties?
L-365,260 is a potent and selective non-peptide antagonist of the cholecystokinin-B (CCK-B)/gastrin receptor.[1][2][3] It is a valuable tool for investigating the physiological and pathological roles of the CCK-B receptor. Key properties are summarized below:
| Property | Value |
| Molecular Formula | C₂₄H₂₂N₄O₂ |
| Molecular Weight | 398.46 g/mol [4][5] |
| Solubility | - Soluble to 100 mM in DMSO- Soluble to 100 mM in ethanol[4]- Poorly soluble in aqueous solutions |
| Storage | Store at +4°C[4] |
Q2: What are the common routes of administration for L-365,260 in animal studies?
L-365,260 has been successfully administered in preclinical studies via oral (p.o.), intravenous (i.v.), and subcutaneous (s.c.) routes.[1][6][7] The choice of administration route will depend on the specific experimental design, desired pharmacokinetic profile, and the animal model being used.
Q3: Why is vehicle selection critical for L-365,260?
Due to its low aqueous solubility, L-365,260 requires a suitable vehicle to ensure its dissolution and bioavailability for in vivo studies. Improper vehicle selection can lead to precipitation of the compound, resulting in inaccurate dosing, poor absorption, and potentially adverse effects at the injection site.
Q4: What are some recommended vehicle formulations for L-365,260?
Based on available data, two common vehicle formulations are recommended for solubilizing L-365,260 for in vivo administration. The choice between these will depend on the intended administration route and experimental context.
| Formulation | Composition | Recommended Route |
| Aqueous-based | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Intravenous (i.v.), Subcutaneous (s.c.) |
| Oil-based | 10% DMSO, 90% Corn Oil | Oral (p.o.), Subcutaneous (s.c.) |
Note: The final concentration of DMSO should be kept as low as possible to minimize its potential biological effects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of L-365,260 in the vehicle | - Incomplete dissolution- Temperature changes- Incorrect solvent ratios | - Ensure L-365,260 is fully dissolved in DMSO before adding other vehicle components.- Prepare the formulation at room temperature and use it immediately.- Strictly adhere to the recommended solvent ratios. Sonication can aid in dissolution. |
| Animal discomfort or adverse reaction at the injection site | - High concentration of DMSO or other solvents- pH of the solution- Precipitation of the compound at the injection site | - Minimize the concentration of DMSO to the lowest effective level.- Ensure the final pH of the aqueous-based vehicle is close to physiological pH (7.4).- Filter the final formulation through a 0.22 µm syringe filter before administration. |
| Inconsistent or unexpected experimental results | - Poor bioavailability due to improper vehicle- Degradation of L-365,260 in the vehicle- Biological effects of the vehicle itself | - Use a validated vehicle formulation known to be effective for L-365,260.- Prepare fresh formulations for each experiment to avoid degradation.- Always include a vehicle-only control group in your experimental design to account for any effects of the vehicle. |
Experimental Protocols
Protocol 1: Preparation of Aqueous-Based Vehicle for Intravenous (i.v.) or Subcutaneous (s.c.) Administration
Materials:
-
L-365,260 powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80 (Polysorbate 80), sterile
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer and sonicator
Procedure:
-
Calculate the required amount of L-365,260 based on the desired final concentration and total volume.
-
Dissolve L-365,260 in DMSO: In a sterile conical tube, add the calculated amount of L-365,260 powder. Add 10% of the final volume as DMSO. Vortex and sonicate until the powder is completely dissolved.
-
Add PEG300: Add 40% of the final volume as PEG300 to the DMSO solution. Vortex thoroughly.
-
Add Tween-80: Add 5% of the final volume as Tween-80. Vortex until the solution is homogenous.
-
Add Saline: Slowly add 45% of the final volume as sterile saline while vortexing.
-
Final Check: The final solution should be clear and free of any precipitates. If necessary, warm the solution slightly (to no more than 37°C) to aid dissolution.
-
Administration: Use the freshly prepared solution for administration.
Protocol 2: Preparation of Oil-Based Vehicle for Oral (p.o.) or Subcutaneous (s.c.) Administration
Materials:
-
L-365,260 powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Corn oil, sterile
-
Sterile conical tubes
-
Vortex mixer and sonicator
Procedure:
-
Calculate the required amount of L-365,260.
-
Dissolve L-365,260 in DMSO: In a sterile conical tube, dissolve the L-365,260 powder in 10% of the final volume of DMSO. Vortex and sonicate to ensure complete dissolution.
-
Add Corn Oil: Add 90% of the final volume as sterile corn oil to the DMSO solution.
-
Emulsify: Vortex vigorously for several minutes to create a uniform suspension/solution.
-
Administration: Administer the freshly prepared formulation. For oral administration, use an appropriate gavage needle.
Visualizations
CCK-B Receptor Signaling Pathway
The cholecystokinin-B (CCK-B) receptor is a G-protein coupled receptor (GPCR). Upon binding of its endogenous ligand, gastrin or cholecystokinin (B1591339) (CCK), the receptor activates intracellular signaling cascades. L-365,260 acts as a competitive antagonist, blocking this activation.
Caption: CCK-B Receptor Signaling Pathway and the inhibitory action of L-365,260.
Experimental Workflow for In Vivo Administration
The following diagram outlines the general workflow for preparing and administering L-365,260 in an in vivo experiment.
Caption: A generalized experimental workflow for the in vivo administration of L-365,260.
References
- 1. Intravenous injections [protocols.io]
- 2. The gastrin-receptor antagonist L-365,260 inhibits stimulated acid secretion in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new potent and selective non-peptide gastrin antagonist and brain cholecystokinin receptor (CCK-B) ligand: L-365,260 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CCKR signaling map | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Physiological disposition and metabolism of L-365,260, a potent antagonist of brain cholecystokinin receptor, in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of L-365,260, a CCK-B/gastrin receptor antagonist, on tetragastrin-stimulated mucin metabolism in rat gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Schild Analysis with L-365260
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using the selective CCK2 receptor antagonist, L-365260, in Schild analysis experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the slope of my Schild plot for L-365,260 not equal to 1?
A Schild plot slope that significantly deviates from unity (1.0) suggests that the antagonism may not be simple, competitive, and reversible at a single receptor population.[1][2][3] For L-365,260, a slope less than 1 has been observed in tissues like guinea-pig gastric muscle and mouse stomach.[4] This may be due to:
-
Multiple Receptor Subtypes: The presence of more than one receptor subtype with different affinities for L-365,260 can lead to a Schild plot with a slope less than 1.[4][5] It has been suggested that there may be two subtypes of the CCKB/gastrin receptor with varying affinities for L-365,260.[4][5]
-
Non-equilibrium Conditions: If the antagonist has not reached a steady state with the receptors, the Schild plot slope may be altered.[2]
-
Agonist Uptake: Saturable uptake or degradation of the agonist can also result in a Schild plot slope less than 1.[2]
Q2: How should I interpret a pA2 value for L-365,260 that is different from the literature?
The pA2 value, which represents the negative logarithm of the antagonist concentration that produces a 2-fold shift in the agonist dose-response curve, can be influenced by several factors.[2] If your pA2 value for L-365,260 differs from published values, consider the following:
-
Tissue-Specific Receptor Variants: As mentioned, different tissues may express varying proportions of CCKB/gastrin receptor subtypes, leading to different apparent affinities for L-365,260.[4][5] For example, in the immature rat stomach, L-365,260 behaves as a simple competitive antagonist with a pKB of 7.54, while in guinea-pig gastric muscle, the pA2 is approximately 8.56 with a slope less than unity.[4]
-
Experimental Conditions: Differences in experimental buffer, temperature, and incubation times can affect drug-receptor interactions and, consequently, the calculated pA2 value.
-
Schild Plot Slope: The pA2 value is a reliable estimate of the antagonist's dissociation constant (pKB) only when the Schild plot slope is not significantly different from 1.[2] If the slope deviates, the pA2 value may not accurately reflect the true affinity.
Q3: What are the key experimental considerations for a successful Schild analysis with L-365,260?
To obtain reliable and reproducible results with L-365,260 in a Schild analysis, it is crucial to:
-
Ensure Equilibrium: Allow sufficient incubation time for both the antagonist (L-365,260) and the agonist to reach equilibrium with the receptors.
-
Use a Range of Antagonist Concentrations: A minimum of three to five concentrations of L-365,260 should be used to generate a reliable Schild plot.[1][6]
-
Maintain Agonist Consistency: The same agonist and concentration range should be used for all dose-response curves in the presence and absence of the antagonist.[7]
-
Control for Solvent Effects: Since L-365,260 is often dissolved in solvents like DMSO or ethanol, it is important to include a vehicle control to ensure the solvent itself does not affect the tissue response.[8]
Q4: What is the expected pA2 value for L-365,260?
The pA2 value for L-365,260 can vary depending on the experimental system. In radioligand binding assays, the pKI (an estimate of affinity) for L-365,260 at the CCK2 receptor is approximately 8.41 in mouse cortex.[5] In functional assays, pA2 values have been reported to range from 7.68 to 8.70 in mouse stomach, while a pKB of 7.54 was observed in immature rat stomach.[4] This variability is thought to be due to the presence of different receptor subtypes.[4][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Schild plot slope is significantly less than 1 | 1. Presence of multiple receptor subtypes with different affinities for L-365,260.[4][5] 2. Non-equilibrium conditions.[2] 3. Agonist uptake or degradation.[2] | 1. Consider the possibility of receptor heterogeneity in your tissue preparation. 2. Increase the pre-incubation time with L-365,260. 3. Use uptake inhibitors for the agonist if available and appropriate. |
| Schild plot slope is significantly greater than 1 | 1. Antagonist depletion due to non-specific binding or high receptor density.[2] 2. Lack of antagonist equilibrium.[2] | 1. Reduce tissue amount or use a less lipophilic antagonist if possible. 2. Increase pre-incubation time with L-365,260. |
| Parallel shifts in the dose-response curve are not observed | 1. The antagonism is not competitive. 2. High concentrations of the antagonist may be causing non-specific effects. | 1. L-365,260 is generally considered a competitive antagonist at CCK2 receptors.[9] Re-evaluate your experimental conditions. 2. Use a narrower range of L-365,260 concentrations. |
| High variability between experiments | 1. Inconsistent experimental protocols. 2. Degradation of L-365,260 or agonist. 3. Tissue viability issues. | 1. Standardize all experimental parameters, including incubation times, temperatures, and buffer compositions. 2. Prepare fresh stock solutions of L-365,260 and the agonist for each experiment. L-365,260 should be stored at +4°C.[8] 3. Ensure proper handling and maintenance of the isolated tissues or cells. |
Data Presentation
Summary of L-365,260 Binding Affinities and Potency
| Parameter | Value | Receptor/Tissue | Reference |
| IC50 | 2 nM | CCK2 Receptor | [8][10] |
| IC50 | 280 nM | CCK1 Receptor | [8][10] |
| Ki | 1.9 nM | Guinea Pig Stomach Gastrin Receptor | [9] |
| Ki | 2.0 nM | Guinea Pig Brain CCK Receptor | [9] |
| pKI | 8.41 | Mouse Cerebral Cortex | [5] |
| Apparent pKI | 7.98 | Rat Cerebral Cortex | [5] |
| Apparent pKI | 8.07 | Guinea-pig Gastric Gland | [5] |
| pKB | 7.54 | Immature Rat Stomach | [4] |
| pA2 | 8.56 | Guinea-pig Gastric Muscle | [4] |
| pA2 Range | 7.68 - 8.70 | Mouse Stomach | [4] |
Experimental Protocols
Protocol for Schild Analysis of L-365,260
This protocol provides a general framework for performing a Schild analysis with L-365,260 in an isolated tissue bath system. Specific parameters may need to be optimized for your particular tissue and experimental setup.
-
Tissue Preparation: Isolate the target tissue (e.g., guinea-pig gastric muscle) and mount it in an organ bath containing appropriate physiological saline solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Equilibration: Allow the tissue to equilibrate under a suitable resting tension for at least 60 minutes, with regular washing every 15-20 minutes.
-
Control Agonist Dose-Response Curve: Generate a cumulative concentration-response curve for the agonist (e.g., cholecystokinin-8) to determine the baseline response.
-
Antagonist Incubation: Wash the tissue thoroughly and then incubate it with a single concentration of L-365,260 for a predetermined equilibration period (e.g., 30-60 minutes).
-
Agonist Dose-Response in Presence of Antagonist: In the continued presence of L-365,260, generate a second agonist cumulative concentration-response curve.
-
Repeat for Multiple Antagonist Concentrations: Repeat steps 4 and 5 with at least two other concentrations of L-365,260.
-
Data Analysis:
-
Calculate the dose ratio for each concentration of L-365,260. The dose ratio is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.
-
Construct the Schild plot by graphing log(dose ratio - 1) versus the negative log of the molar concentration of L-365,260.
-
Determine the slope of the Schild plot and the pA2 value (the x-intercept).
-
Mandatory Visualizations
References
- 1. Lesson 6 [pdg.cnb.uam.es]
- 2. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of the variation in the action of L-365,260 at CCKB/gastrin receptors in rat, guinea-pig and mouse isolated gastric tissue assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of variation in L-365,260 competition curves in radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdg.cnb.uam.es [pdg.cnb.uam.es]
- 7. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medkoo.com [medkoo.com]
Validation & Comparative
A Head-to-Head Battle for Receptor Selectivity: L-365,260 vs. Devazepide in Targeting Cholecystokinin Receptors
For researchers and drug development professionals navigating the complexities of cholecystokinin (B1591339) (CCK) receptor pharmacology, the choice between L-365,260 and devazepide (B1670321) represents a critical decision point. Both are potent, non-peptide antagonists, yet they exhibit markedly different selectivity profiles for the two major CCK receptor subtypes: CCK-A (CCK1) and CCK-B (CCK2). This guide provides a comprehensive comparison of their performance, supported by experimental data, to inform antagonist selection in research and therapeutic development.
Cholecystokinin receptors, found throughout the gastrointestinal system and the central nervous system, are implicated in a range of physiological processes, including digestion, satiety, anxiety, and pain perception. The distinct tissue distribution and functions of CCK-A and CCK-B receptors necessitate the use of highly selective antagonists to dissect their individual roles and to develop targeted therapies. Devazepide (formerly MK-329) is a archetypal CCK-A selective antagonist, while L-365,260 is a well-established tool for probing the function of CCK-B receptors.
Quantitative Comparison of Receptor Binding Affinity
The selectivity of L-365,260 and devazepide is quantitatively demonstrated by their differing binding affinities (IC50 or Ki values) for the CCK-A and CCK-B receptor subtypes. A lower IC50 or Ki value indicates a higher binding affinity. The data presented below, derived from radioligand binding assays, clearly illustrates the preferential binding of each compound.
| Compound | Receptor Subtype | Tissue/Cell Line | Binding Affinity (pIC50) | Binding Affinity (IC50, nM) | Reference |
| L-365,260 | CCK-B | Human Cerebral Cortex | ~8.2 | ~6.3 | [1] |
| CCK-A | Rat Pancreas | ~6.3 | ~501 | [1] | |
| Devazepide (MK-329) | CCK-A | Rat Pancreas | 9.6 | 0.25 | [1] |
| CCK-B | Human Cerebral Cortex | ~6.9 | ~126 | [1] |
Note: pIC50 values were converted to IC50 values using the formula IC50 = 10^(-pIC50) M and then converted to nM. The values from Hill & Woodruff (1990) provide a direct comparison under consistent experimental approaches.
dot
References
A Head-to-Head Battle of CCK-B Antagonists: L-365,260 vs. YF476
In the landscape of cholecystokinin-B (CCK-B) receptor antagonists, two prominent non-peptide molecules, L-365,260 and YF476 (also known as netazepide), have garnered significant attention from the scientific community. Both compounds have been extensively studied for their potential therapeutic applications, ranging from gastrointestinal disorders to neurological conditions. This guide provides a comprehensive comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in their selection and application of these critical research tools.
Quantitative Comparison of Performance
The following tables summarize the key quantitative data for L-365,260 and YF476, focusing on their binding affinity for CCK receptors and their in vivo potency in inhibiting gastric acid secretion.
| Compound | Receptor | Species | Preparation | Kᵢ (nM) | Reference |
| L-365,260 | CCK-B | Guinea Pig | Brain | 2.0 | [1] |
| CCK-B | Guinea Pig | Gastric Glands | 1.9 | [1] | |
| CCK-B | Rat | Brain | - | ||
| CCK-B | Mouse | Brain | - | ||
| CCK-B | Human | - | - | ||
| CCK-A | Guinea Pig | Pancreas | >200 | [1] | |
| YF476 | CCK-B | Rat | Brain | 0.068 | [2] |
| CCK-B | Canine | Cloned Receptor | 0.62 | [2] | |
| CCK-B | Human | Cloned Receptor | 0.19 | [2] | |
| CCK-A | Rat | Pancreas | 280 | [2] |
Table 1: Comparative In Vitro Binding Affinities (Kᵢ) of L-365,260 and YF476 for CCK Receptors. This table highlights the high affinity of both compounds for the CCK-B receptor, with YF476 demonstrating particularly potent binding in rat and human receptors. The selectivity for CCK-B over CCK-A receptors is also evident.
| Compound | Species | Stimulant | Route of Administration | ED₅₀ | Reference |
| L-365,260 | Mouse | Pentagastrin (B549294) | Oral | 0.03 mg/kg | [1] |
| Rat | Pentagastrin | Oral | 0.9 mg/kg | [1] | |
| Guinea Pig | Pentagastrin | Oral | 5.1 mg/kg | [1] | |
| Rat | Pentagastrin | Intravenous | - | [3] | |
| Human | Pentagastrin | Oral | 50% inhibition at 50mg | [4] | |
| YF476 | Rat | Pentagastrin | Intravenous | 0.0086 µmol/kg | [2] |
| Dog (Heidenhain pouch) | Pentagastrin | Intravenous | 0.018 µmol/kg | [2] | |
| Dog (Heidenhain pouch) | Pentagastrin | Oral | 0.020 µmol/kg | [2] |
Table 2: Comparative In Vivo Potency of L-365,260 and YF476 in Inhibiting Pentagastrin-Stimulated Gastric Acid Secretion. This table showcases the in vivo efficacy of both antagonists. YF476 exhibits high potency in inhibiting gastric acid secretion in rats and dogs.
Experimental Methodologies
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental protocols for the key assays are provided below.
Radioligand Binding Assay (Competitive Inhibition)
This assay is employed to determine the binding affinity of the test compounds (L-365,260 and YF476) for CCK-B and CCK-A receptors.
1. Membrane Preparation:
-
Tissues (e.g., guinea pig brain, rat pancreas) are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed to pellet the membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
2. Binding Reaction:
-
The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand that specifically binds to the target receptor (e.g., [¹²⁵I]CCK-8).
-
Increasing concentrations of the unlabeled test compound (L-365,260 or YF476) are added to compete with the radioligand for binding to the receptor.
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.
3. Separation of Bound and Free Ligand:
-
The reaction mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
4. Quantification and Data Analysis:
-
The radioactivity retained on the filters is measured using a gamma counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
-
The inhibition constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Caption: Workflow of a competitive radioligand binding assay.
Functional Assay: Measurement of Intracellular Calcium Mobilization
This assay assesses the antagonist activity of the compounds by measuring their ability to block agonist-induced increases in intracellular calcium concentration, a key downstream event in CCK-B receptor signaling.
1. Cell Culture and Loading:
-
Cells expressing the CCK-B receptor (e.g., CHO-K1 cells) are cultured in appropriate media.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
2. Antagonist Pre-incubation:
-
The cells are pre-incubated with varying concentrations of the antagonist (L-365,260 or YF476) for a specific duration.
3. Agonist Stimulation:
-
A CCK-B receptor agonist (e.g., pentagastrin or CCK-8) is added to the cells.
4. Measurement of Calcium Response:
-
The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured using a fluorescence plate reader or a microscope.
5. Data Analysis:
-
The ability of the antagonist to inhibit the agonist-induced calcium response is quantified, and the IC₅₀ value is determined.
In Vivo Assay: Pentagastrin-Stimulated Gastric Acid Secretion in Rats
This in vivo model evaluates the efficacy of the antagonists in a physiological setting.
1. Animal Preparation:
-
Male Wistar rats are anesthetized.
-
The trachea is cannulated to ensure a clear airway.
-
The stomach is exposed, and a catheter is inserted into the forestomach and secured at the pylorus for collection of gastric perfusate.
2. Gastric Perfusion:
-
The stomach is continuously perfused with saline.
3. Drug Administration:
-
The antagonist (L-365,260 or YF476) or vehicle is administered intravenously or orally.
4. Stimulation of Acid Secretion:
-
After a defined period, pentagastrin is infused intravenously to stimulate gastric acid secretion.
5. Sample Collection and Analysis:
-
Gastric perfusate is collected at regular intervals.
-
The acid concentration in the collected samples is determined by titration with a standard base (e.g., 0.01 N NaOH) to a pH of 7.0.
6. Data Analysis:
-
The total acid output is calculated, and the dose of the antagonist that produces 50% inhibition of the pentagastrin-stimulated acid secretion (ED₅₀) is determined.
Signaling Pathway and Experimental Logic
The CCK-B receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Activation of the receptor by an agonist like gastrin or CCK leads to a cascade of intracellular events.
Caption: The CCK-B receptor signaling cascade.
The experimental design for comparing these antagonists logically follows the signaling pathway. The radioligand binding assay directly assesses the interaction of the antagonists with the receptor at the cell surface. The functional assay, by measuring intracellular calcium, evaluates the ability of the antagonists to block a key downstream signaling event. Finally, the in vivo gastric acid secretion model provides a comprehensive assessment of the antagonist's efficacy in a complex physiological system, which is the ultimate goal of these investigations.
Conclusion
Both L-365,260 and YF476 are potent and selective CCK-B receptor antagonists. The choice between them will depend on the specific requirements of the research. YF476 generally exhibits higher binding affinity and in vivo potency, particularly in rat and human systems. However, L-365,260 has also been extensively characterized and remains a valuable research tool. The detailed experimental protocols provided in this guide should enable researchers to perform robust and reproducible comparative studies to determine the most suitable antagonist for their specific experimental needs.
References
- 1. Pentagastrin-stimulated gastric acid secretion by the isolated perfused rat stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. YF476 is a new potent and selective gastrin/cholecystokinin-B receptor antagonist in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The gastrin/cholecystokinin-B receptor antagonist L-365,260 reduces basal acid secretion and prevents gastrointestinal damage induced by aspirin, ethanol and cysteamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The gastrin-receptor antagonist L-365,260 inhibits stimulated acid secretion in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
L-365,260 vs. CI-988: A Comparative Analysis of CCK-B Antagonists in Blocking CCK-4 Induced Panic
For researchers and professionals in the field of drug development, understanding the comparative efficacy of compounds targeting specific pathways is paramount. This guide provides a detailed comparison of two cholecystokinin-B (CCK-B) receptor antagonists, L-365,260 and CI-988, in their ability to block panic symptoms induced by the CCK-B agonist, cholecystokinin-tetrapeptide (CCK-4). This analysis is based on a synthesis of data from multiple clinical studies.
The tetrapeptide CCK-4 is a potent panic-inducing agent, reliably eliciting panic attacks in both healthy volunteers and individuals with panic disorder.[1][2] This has established the CCK-4 challenge as a valuable experimental model for studying the neurobiology of panic and for the preliminary assessment of novel anti-panic medications.[3][4] Both L-365,260 and CI-988 have been investigated for their potential to attenuate these effects by blocking the CCK-B receptor, a key component in the anxiety and panic pathways.
Quantitative Comparison of Efficacy
The following table summarizes the key quantitative findings from separate placebo-controlled trials investigating the efficacy of L-365,260 and CI-988 in blocking CCK-4 induced panic. It is important to note that these compounds were not directly compared in a head-to-head trial.
| Efficacy Measure | L-365,260 | CI-988 | Placebo | Study Population |
| Panic Attack Frequency | 0% (50 mg dose)[5] | 26.7% (8/30) (100 mg dose)[6] | 88%[5] | Patients with Panic Disorder[5] / Healthy Volunteers[6] |
| 33% (10 mg dose)[5] | 53.3% (16/30) | |||
| Reduction in Panic Symptom Intensity (Sum Score) | Statistically significant reduction (p < .001) with 50 mg dose[5] | 14% reduction (p = 0.039) with 100 mg dose[6] | - | Patients with Panic Disorder[5] / Healthy Volunteers[6] |
| Reduction in Number of Panic Symptoms | Statistically significant reduction (p < .01) with 50 mg dose[5] | No marked difference[6] | - | Patients with Panic Disorder[5] / Healthy Volunteers[6] |
Experimental Protocols
The methodologies employed in the key clinical trials are detailed below to provide a comprehensive understanding of the experimental conditions.
L-365,260 Experimental Protocol
A study investigating L-365,260 utilized a double-blind, placebo-controlled, two-period crossover design in patients with a history of panic disorder.[5]
-
Participants: 29 patients with panic disorder.[5]
-
Drug Administration: A single oral dose of L-365,260 (10 mg or 50 mg) or a placebo was administered 90 minutes before the CCK-4 challenge.[5]
-
Panic Induction: An intravenous (IV) injection of CCK-4 was used to induce panic symptoms.[5]
-
Washout Period: A one-week washout period was implemented between treatment periods.[5]
-
Primary Outcome Measures: The number and total intensity of panic symptoms were assessed. Panic attack frequency was also recorded.[5]
CI-988 Experimental Protocol
The efficacy of CI-988 was evaluated in a randomized, placebo-controlled, double-blind, three-way crossover study involving healthy male volunteers.[6] Another study also investigated its effects in patients with panic disorder.[7]
-
Participants: 30 healthy male volunteers.[6] A separate study included 14 patients with panic disorder.[7]
-
Drug Administration: A single oral dose of CI-988 (100 mg) or placebo was administered.[6] In the patient study, doses of 50 mg and 100 mg were used two hours prior to the CCK-4 challenge.[7]
-
Panic Induction: Panic symptoms were induced by an intravenous injection of CCK-4.[6][7]
-
Outcome Measures: The primary endpoints were the number, intensity, time to onset, and duration of panic symptoms. Panic attack frequency was also a key measure.[6] The Panic Symptoms Scale (PSS) was used to assess the total intensity score.[7]
Signaling Pathways and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated.
Caption: CCK-B receptor signaling pathway and antagonist action.
Caption: Generalized experimental workflow for CCK-4 challenge studies.
Discussion and Conclusion
The available data suggest that L-365,260, particularly at a 50 mg dose, demonstrates a robust ability to block CCK-4 induced panic attacks in patients with panic disorder, reducing the frequency to zero in the cited study.[5] In contrast, CI-988 showed more modest effects in healthy volunteers, with a statistically significant but less pronounced reduction in panic attack frequency and symptom intensity.[6] Furthermore, a study in patients with panic disorder found that CI-988 was not effective in reducing symptoms of panic anxiety induced by CCK-4 at doses up to 100 mg.[7]
Several factors could contribute to these differing outcomes, including the different study populations (panic disorder patients vs. healthy volunteers), variations in drug dosages and pharmacokinetics, and the specific endpoints measured. Notably, some research has suggested that the limited bioavailability of L-365,260 and the poor pharmacokinetic characteristics of CI-988 might impact their clinical efficacy in settings other than acute challenge paradigms.[8][9]
References
- 1. Effect of CI-988 on cholecystokinin tetrapeptide-induced panic symptoms in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. The panicogenic effects of cholecystokinin-tetrapeptide are antagonized by L-365,260, a central cholecystokinin receptor antagonist, in patients with panic disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cholecystokinin B receptor - Wikipedia [en.wikipedia.org]
- 5. The cholecystokinin-B receptor antagonist CI-988 failed to affect CCK-4 induced symptoms in panic disorder patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Behavioral, cardiovascular, and neuroendocrine profiles following CCK-4 challenge in healthy volunteers: a comparison of panickers and nonpanickers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Functional neuroanatomy of CCK‐4‐induced panic attacks in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CCKR signaling map | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Validating L-365,260 Antagonist Activity: A Comparative Guide to a New Assay
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cholecystokinin (B1591339) B (CCK-B) receptor antagonist, L-365,260, with other relevant compounds. It includes detailed experimental protocols for validating its antagonist activity in a new assay, supported by quantitative data and visual diagrams to facilitate understanding and replication.
Introduction to L-365,260
L-365,260 is a potent and selective non-peptide antagonist of the cholecystokinin B (CCK-B) receptor, which is identical to the gastrin receptor. These receptors are primarily found in the central nervous system and the gastrointestinal tract. Due to its ability to block the effects of cholecystokinin and gastrin, L-365,260 has been investigated for its potential therapeutic effects, including the inhibition of gastric acid secretion. This guide outlines the necessary steps and comparative data to validate the antagonist activity of L-365,260 in a newly developed assay.
Comparative Antagonist Activity
The antagonist activity of L-365,260 is compared with other known CCK receptor antagonists: Devazepide (a selective CCK-A antagonist), Proglumide (a non-selective CCK-A/B antagonist), and Sograzepide (a potent and selective CCK-B antagonist). The following table summarizes their binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) from various in vitro assays.
| Compound | Target Receptor(s) | Assay Type | Tissue/Cell Line | Radioligand | Ki (nM) | IC50 (nM) |
| L-365,260 | CCK-B/Gastrin | Radioligand Binding | Guinea Pig Brain | [3H]L-365,260 | 2.0 | - |
| Radioligand Binding | Guinea Pig Gastric Glands | [125I]Gastrin | 1.9 | - | ||
| Functional | Rat Gastric Mucosa | - | - | ~10 | ||
| Devazepide (L-364,718) | CCK-A | Radioligand Binding | Rat Pancreas | [125I]CCK-8 | - | 0.081 |
| CCK-B | Radioligand Binding | Guinea Pig Brain | [125I]CCK-8 | - | 245 | |
| Proglumide | CCK-A/B (Non-selective) | Radioligand Binding | Rat Pancreatic Islets | [125I]CCK-33 | - | 800,000[1] |
| Functional | Insulin (B600854) Secretion Inhibition | Rat Pancreatic Islets | - | - | 1,200,000[1] | |
| Sograzepide (YF 476) | CCK-B/Gastrin | Radioligand Binding | Rat Brain | [125I]CCK-8 | 0.068[2][3] | 0.1[2] |
| CCK-A | Radioligand Binding | Rat Pancreas | [125I]CCK-8 | - | 502[2] |
Experimental Protocols
To validate the antagonist activity of L-365,260 in a new assay, the following standardized protocols are recommended.
Competitive Radioligand Binding Assay
This assay determines the affinity of L-365,260 for the CCK-B receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membrane Preparation: Homogenates from cells or tissues expressing the human CCK-B receptor.
-
Radioligand: [3H]L-365,260 or [125I]CCK-8.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Test Compounds: L-365,260 and comparator antagonists.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
96-well plates.
Procedure:
-
Prepare serial dilutions of the unlabeled test compounds.
-
In a 96-well plate, add the membrane preparation, the radioligand at a fixed concentration (near its Kd value), and varying concentrations of the test compound or vehicle.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and add scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of an unlabeled standard ligand.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the log concentration of the test compound to determine the IC50 value.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Calcium Flux Assay
This cell-based assay measures the ability of L-365,260 to inhibit the increase in intracellular calcium concentration induced by a CCK-B receptor agonist.
Materials:
-
Cell Line: A stable cell line expressing the human CCK-B receptor (e.g., HEK293 or CHO cells).
-
Agonist: Cholecystokinin-8 (CCK-8) or Pentagastrin.
-
Calcium-sensitive fluorescent dye: Fluo-4 AM or Indo-1 AM.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Test Compounds: L-365,260 and comparator antagonists.
-
96-well or 384-well black, clear-bottom plates.
-
Fluorescence plate reader with an integrated fluidic dispenser.
Procedure:
-
Seed the cells in the microplates and allow them to attach overnight.
-
Load the cells with the calcium-sensitive dye by incubating them with the dye solution in the dark at 37°C for 45-60 minutes.
-
Wash the cells with assay buffer to remove excess dye.
-
Add varying concentrations of the test compounds to the wells and incubate for a predetermined time.
-
Measure the baseline fluorescence.
-
Add a fixed concentration of the agonist (e.g., EC80) to all wells and immediately measure the change in fluorescence over time.
-
Plot the agonist-induced change in fluorescence as a function of the antagonist concentration to determine the IC50 value.
In Vitro Gastric Acid Secretion Assay
This assay assesses the functional antagonism of L-365,260 by measuring its effect on agonist-stimulated acid secretion from isolated gastric glands or parietal cells.
Materials:
-
Gastric Glands/Parietal Cells: Isolated from rabbit or guinea pig stomach.
-
Agonist: Pentagastrin or Histamine.
-
Assay Medium: A suitable buffer such as DMEM or RPMI-1640.
-
pH indicator or a method to measure acid production (e.g., aminopyrine (B3395922) accumulation).
-
Test Compounds: L-365,260 and comparator antagonists.
Procedure:
-
Isolate gastric glands or parietal cells using established enzymatic digestion methods.
-
Pre-incubate the cells with varying concentrations of the test compounds.
-
Stimulate acid secretion by adding the agonist.
-
After a defined incubation period, measure the change in pH or the accumulation of a weak base like [14C]aminopyrine, which correlates with acid production.
-
Plot the inhibition of agonist-stimulated acid secretion as a function of the antagonist concentration to determine the IC50 value.
Visualizing Workflows and Pathways
To further clarify the experimental processes and underlying biological mechanisms, the following diagrams are provided.
Competitive Radioligand Binding Assay Workflow.
CCK-B Receptor Signaling Pathway.
Assay Validation Workflow.
References
- 1. Proglumide (gastrin and cholecystokinin receptor antagonist) inhibits insulin secretion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. YF476 is a new potent and selective gastrin/cholecystokinin-B receptor antagonist in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of L-365,260 with Neurotransmitter Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the cross-reactivity profile of L-365,260, a selective antagonist of the cholecystokinin (B1591339) B (CCK-B/CCK2) receptor. Understanding the selectivity of a compound is critical for predicting its potential therapeutic effects and off-target liabilities. This document summarizes available binding affinity data, details relevant experimental methodologies, and illustrates key biological pathways to support your research and development endeavors.
Executive Summary
L-365,260 is a potent and selective antagonist of the CCK2 receptor, exhibiting significantly higher affinity for the CCK2 subtype over the CCK1 subtype.[1][2][3][4] Extensive in vitro studies have demonstrated that L-365,260 is largely devoid of activity at a wide range of other neurotransmitter receptors, underscoring its high selectivity. This guide presents the available quantitative and qualitative data on its binding profile, alongside detailed experimental protocols for assessing receptor cross-reactivity.
Data Presentation: L-365,260 Binding Affinity Profile
While a comprehensive screening of L-365,260 against a full panel of neurotransmitter receptors with quantitative Ki or IC50 values is not publicly available, the existing data consistently highlight its selectivity for the CCK2 receptor.
Quantitative Binding Data:
| Receptor Subtype | Ligand | Parameter | Value (nM) | Species |
| CCK2 (CCK-B) | L-365,260 | IC50 | 2 | Guinea Pig |
| L-365,260 | Ki | 2.0 | Guinea Pig | |
| CCK1 (CCK-A) | L-365,260 | IC50 | 280 | Guinea Pig |
| Benzodiazepine | L-365,260 | Ki | 1170 | Chicken |
Qualitative Cross-Reactivity Data:
L-365,260 has been reported to be inactive at the following receptor families, although specific quantitative binding values (Ki or IC50) from broad panel screens are not detailed in the available literature[1][2]:
-
Opiate Receptors
-
Muscarinic Acetylcholine Receptors
-
α- and β-Adrenergic Receptors
-
Histamine Receptors
-
Angiotensin Receptors
-
Bradykinin Receptors
Experimental Protocols
The following is a representative protocol for a competitive radioligand binding assay, a standard method for determining the cross-reactivity of a test compound against a panel of neurotransmitter receptors.
Protocol: Competitive Radioligand Binding Assay for Receptor Cross-Reactivity Screening
1. Objective: To determine the binding affinity (Ki) of L-365,260 for a panel of neurotransmitter receptors by measuring its ability to displace a specific radioligand.
2. Materials:
- Test Compound: L-365,260
- Receptor Source: Cell membranes prepared from cell lines stably expressing the target human neurotransmitter receptors (e.g., from CHO-K1 or HEK293 cells).
- Radioligands: A specific, high-affinity radiolabeled ligand for each target receptor (e.g., [3H]-Dopamine for dopamine (B1211576) receptors, [3H]-Serotonin for serotonin (B10506) receptors).
- Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
- Wash Buffer: Ice-cold assay buffer.
- Scintillation Cocktail.
- 96-well Filter Plates: with glass fiber filters (e.g., GF/C).
- Plate Scintillation Counter.
3. Procedure:
4. Data Analysis:
Mandatory Visualizations
Experimental Workflow
CCK2 Receptor Signaling Pathway
Conclusion
The available evidence strongly indicates that L-365,260 is a highly selective antagonist for the CCK2 receptor with minimal cross-reactivity for a range of other major neurotransmitter receptors. This selectivity profile makes it a valuable tool for investigating the physiological and pathological roles of the CCK2 receptor system. For definitive characterization of its interaction with a broader range of targets, a comprehensive radioligand binding screen, as outlined in the provided protocol, is recommended.
References
A Comparative Guide to L-365,260 and Other Non-Peptide CCK-B Antagonists for Researchers
This guide provides a detailed comparison of the non-peptide cholecystokinin-B (CCK-B) receptor antagonist L-365,260 with other notable compounds in its class, including YM022, YF-476, RP-69758, and LY-288,513. The information is tailored for researchers, scientists, and drug development professionals, with a focus on experimental data and methodologies to facilitate informed decisions in research and development.
Introduction to CCK-B Receptor Antagonists
Cholecystokinin (CCK) is a peptide hormone that exerts its effects through two main receptor subtypes: CCK-A (primarily in the periphery) and CCK-B (predominantly in the central nervous system and gastrointestinal tract). CCK-B receptors are implicated in various physiological processes, including anxiety, pain perception, and gastric acid secretion.[1] Consequently, the development of selective non-peptide CCK-B antagonists has been a significant area of research for potential therapeutic applications in anxiety disorders, panic attacks, and certain gastrointestinal conditions. L-365,260 was one of the early, potent, and selective non-peptide antagonists to be developed, serving as a valuable tool for characterizing the physiological roles of CCK-B receptors.
Comparative Analysis of Binding Affinity and Selectivity
The binding affinity (Ki or IC50) of a compound for its target receptor and its selectivity over other receptors are critical parameters in drug development. The following table summarizes the in vitro binding data for L-365,260 and its comparators at CCK-B and CCK-A receptors.
| Compound | CCK-B Receptor Affinity (Ki/IC50, nM) | CCK-A Receptor Affinity (Ki/IC50, nM) | Selectivity (CCK-A/CCK-B Ratio) | Species/Tissue |
| L-365,260 | 2.0 (Ki)[2] | 280 (IC50)[3] | 140 | Guinea pig brain / Pancreas |
| 1.9 (Ki)[2] | - | >100 | Guinea pig stomach | |
| YM022 | 0.068 (Ki) | 63 (Ki) | ~926 | Canine |
| 0.055 (IC50) | - | - | Human (transfected cells) | |
| YF-476 | 0.068 (Ki) | 279 (Ki) | 4100 | Rat brain / Pancreas |
| RP-69758 | Nanomolar range | >200-fold selective | >200 | Guinea pig, rat, mouse |
| LY-288,513 | 16 (IC50) | >30,000 (IC50) | >1875 | Not specified |
Key Observations:
-
Potency: YM022 and YF-476 demonstrate exceptionally high affinity for the CCK-B receptor, with Ki values in the sub-nanomolar range, making them more potent than L-365,260 in vitro.
-
Selectivity: All the compared antagonists exhibit significant selectivity for the CCK-B receptor over the CCK-A receptor. YF-476, in particular, shows a remarkable selectivity of over 4000-fold.
Functional Antagonism: In Vitro and In Vivo Data
Beyond receptor binding, the functional activity of these antagonists is crucial for their pharmacological characterization. This section presents data from key in vitro and in vivo functional assays.
In Vitro Functional Assays
A common in vitro functional assay for CCK-B antagonists involves measuring the inhibition of agonist-induced intracellular calcium mobilization in cells expressing the CCK-B receptor.
| Compound | Assay | Model | Agonist | Potency (IC50, nM) |
| L-365,260 | Inhibition of CCK-8 induced Ca2+ increase | SCLC cells | CCK-8 (10 nM) | ~10 |
| YM022 | Inhibition of CCK-8 induced Ca2+ mobilization | NIH-3T3 cells (human CCK-B receptor) | CCK-8 | 7.4 |
In Vivo Functional Assays
1. Inhibition of Pentagastrin-Stimulated Gastric Acid Secretion:
This assay is a standard model to assess the in vivo potency of CCK-B/gastrin receptor antagonists.
| Compound | Species | Route | ED50 |
| L-365,260 | Rat | i.v. | 3.40 µmol/kg |
| Mouse | p.o. | 0.03 mg/kg[4] | |
| Rat | p.o. | 0.9 mg/kg[4] | |
| Guinea pig | p.o. | 5.1 mg/kg[4] | |
| YM022 | Rat | i.v. | 0.009 µmol/kg |
| YF-476 | Rat | i.v. | 0.0086 µmol/kg[5] |
| Dog | i.v. | 0.018 µmol/kg[5] | |
| Dog | p.o. | 0.020 µmol/kg[5] |
Key Observations:
-
YM022 and YF-476 are significantly more potent than L-365,260 in inhibiting pentagastrin-stimulated gastric acid secretion in vivo, consistent with their higher binding affinities.
2. Anxiolytic-Like Activity in Animal Models:
The anxiolytic potential of CCK-B antagonists is often evaluated in models like the elevated plus-maze (EPM) and the CCK-4-induced panic model.
| Compound | Model | Species | Effect |
| L-365,260 | Elevated Plus Maze | Mouse | Dose-dependent increase in open arm exploration (anxiolytic-like)[6] |
| CCK-4 Induced Panic | Human | Reversed anxiogenic effects of pentagastrin[7] | |
| LY-288,513 | Conditioned Fear Stress | Rat | Reduced conditioned freezing (anxiolytic-like) |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assay for CCK-B Receptors
This protocol is a generalized procedure based on common practices for competitive binding assays.
Protocol Details:
-
Membrane Preparation:
-
Dissect and homogenize the tissue of interest (e.g., guinea pig cerebral cortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 50,000 x g for 20 minutes at 4°C) to pellet the membranes.
-
Wash the pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA).
-
-
Binding Assay:
-
In assay tubes, combine the membrane preparation, a fixed concentration of the radioligand (e.g., [3H]L-365,260), and varying concentrations of the unlabeled competitor (L-365,260 or other antagonists).
-
Incubate the mixture at a defined temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Pentagastrin-Stimulated Gastric Acid Secretion in Anesthetized Rats
This protocol describes a common method for evaluating the in vivo efficacy of CCK-B antagonists.
Protocol Details:
-
Animal Preparation:
-
Fast male Wistar rats overnight with free access to water.
-
Anesthetize the rats (e.g., with urethane).
-
Perform a tracheotomy and cannulate the trachea to ensure a clear airway.
-
Ligate the pylorus and insert a double-lumen cannula through the esophagus into the stomach for perfusion.
-
-
Experimental Procedure:
-
Perfuse the stomach with saline at a constant rate.
-
Collect basal gastric secretions for a defined period.
-
Administer the CCK-B antagonist via the desired route (intravenous or oral).
-
After a specified time, begin a continuous intravenous infusion of pentagastrin to stimulate gastric acid secretion.
-
Collect the gastric effluent at regular intervals.
-
-
Analysis:
-
Determine the acid concentration in the collected samples by titration with a standardized NaOH solution to a pH of 7.0.
-
Calculate the total acid output.
-
Plot the percentage inhibition of stimulated acid secretion against the dose of the antagonist to determine the ED50 value.
-
Elevated Plus-Maze Test for Anxiolytic-Like Activity
This is a widely used behavioral assay to assess anxiety in rodents.
Protocol Details:
-
Apparatus: The elevated plus-maze consists of two open arms and two closed arms of equal dimensions, arranged in the shape of a plus sign and elevated from the floor.
-
Procedure:
-
Acclimatize the animals (e.g., mice) to the testing room for at least 30 minutes before the experiment.
-
Administer the test compound or vehicle at a specified time before the test.
-
Place the mouse individually in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for a fixed period (e.g., 5 minutes).
-
Record the session using a video camera and tracking software.
-
-
Data Analysis:
-
Measure the time spent in the open and closed arms.
-
Count the number of entries into the open and closed arms.
-
An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.
-
Signaling Pathways
The CCK-B receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling events.
Conclusion
L-365,260 remains a valuable pharmacological tool for studying CCK-B receptor function. However, subsequent research has led to the development of newer non-peptide antagonists, such as YM022 and YF-476, which exhibit superior potency and, in some cases, enhanced selectivity. The choice of antagonist for a particular study will depend on the specific research question, the desired pharmacokinetic profile, and the experimental model being used. This guide provides a comparative framework to aid in this selection process, emphasizing the importance of considering both binding affinity and functional activity in a relevant context. The provided experimental protocols offer a starting point for designing and interpreting studies with these compounds.
References
- 1. Cholecystokinin antagonist - Wikipedia [en.wikipedia.org]
- 2. YM022, a highly potent and selective CCKB antagonist inhibiting gastric acid secretion in the rat, the cat and isolated rabbit glands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Classical and novel approaches to the preclinical testing of anxiolytics: A critical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of BI 1358894 on Cholecystokinin-Tetrapeptide (CCK-4)-Induced Anxiety, Panic Symptoms, and Stress Biomarkers: A Phase I Randomized Trial in Healthy Males - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rodent model of anxiety - CCK-4-induced Panic Anxiety - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 6. protocols.io [protocols.io]
- 7. Frontiers | Effect of apparatus characteristics on anxiety-like behavior in young adult and old mice of both sexes assessed by the elevated plus maze assay [frontiersin.org]
Reproducibility of L-365,260's Behavioral Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The cholecystokinin (B1591339) B (CCK-B) receptor antagonist, L-365,260, has been a subject of extensive research for its potential anxiolytic and antidepressant effects. However, the reproducibility of its behavioral effects has been a topic of considerable debate within the scientific community. This guide provides a comparative analysis of the behavioral effects of L-365,260 and other key CCK-B antagonists, supported by experimental data and detailed protocols to aid researchers in their study design and interpretation of results.
Summary of Behavioral Effects: A Comparative Overview
The behavioral effects of L-365,260 and its alternatives, such as CI-988 and LY225910, have been investigated in various animal models and human clinical trials. A recurring theme in the literature is the inconsistency of these effects, which is influenced by factors including species, dose, and the specific behavioral paradigm employed.
Anxiolytic-Like Effects in Animal Models
The elevated plus-maze (EPM) is a widely used behavioral assay to assess anxiety-like behavior in rodents. The data below summarizes the varied effects of L-365,260 and CI-988 in this model.
Table 1: Comparison of Anxiolytic-Like Effects in the Elevated Plus-Maze (EPM)
| Compound | Species/Strain | Dose | Key Findings | Reference |
| L-365,260 | Mice | 1.0 µg/kg - 1.0 mg/kg | No significant effect on anxiety-related behaviors. | [1] |
| Rats | Not specified | Produces anxiolytic-like effects. | ||
| CI-988 | Rats | Not specified | Produces anxiolytic-like effects. | |
| Mice | Not specified | Did not affect behavior in controls but did attenuate increases in anxiety associated with ethanol (B145695) withdrawal. | ||
| Diazepam (Control) | Mice | 1 mg/kg | Clear anxiolytic profile. | [1] |
Note: The lack of consistent, directly comparable quantitative data across studies for L-365,260 and its alternatives in the EPM highlights the reproducibility challenges. The cited studies often report general effects without providing specific numerical data on open arm time or entries that can be aggregated meaningfully.
Antidepressant-Like Effects in Animal Models
The forced swim test (FST) is a common model to screen for potential antidepressant activity.
Table 2: Comparison of Antidepressant-Like Effects in the Forced Swim Test (FST)
| Compound | Species/Strain | Dose | Key Findings | Reference |
| L-365,260 | Mice | Not specified | Elicited an antidepressant-type response (decrease in immobility). | |
| Devazepide (CCK-A antagonist) | Mice | Not specified | Did not elicit an antidepressant-type response. |
Note: The provided search results indicate L-365,260's effect in the FST but do not offer specific quantitative data on immobility time from multiple studies for a robust comparison.
Effects on Panic and Anxiety in Human Studies
The administration of cholecystokinin-tetrapeptide (CCK-4) is a well-established method to induce panic attacks in clinical research. The ability of CCK-B antagonists to block these effects is a key measure of their potential as anti-panic agents.
Table 3: Comparison of Effects on CCK-4-Induced Panic Attacks in Humans
| Compound | Study Population | Dose | Key Findings | Reference |
| L-365,260 | Panic Disorder Patients | 10 mg & 50 mg (single oral dose) | 50 mg dose was superior to placebo in reducing the number (P < .01) and intensity (P < .001) of CCK-4 induced symptoms. Panic attack frequency was 88% with placebo, 33% with 10 mg, and 0% with 50 mg. | |
| Panic Disorder Patients | 30 mg qid (6 weeks) | No clinically significant differences from placebo in panic attack frequency or intensity. | [2] | |
| CI-988 | Healthy Volunteers | 100 mg (single oral dose) | Reduced the sum intensity of panic symptoms by 14% (p = 0.039) and decreased panic attack frequency (8/30 vs. 16/30 with placebo; p = 0.035). | [3] |
| Panic Disorder Patients | 50 mg & 100 mg | Not effective in reducing symptoms of panic anxiety induced by CCK-4. | [4] | |
| BI 1358894 | Healthy Males | 100 mg (single oral dose) | Reduced the adjusted mean maximum change from baseline in Panic Symptom Scale (PSS) sum intensity score by 24.4% compared to placebo. | [5][6] |
The conflicting results, particularly for L-365,260 and CI-988, underscore the challenges in translating preclinical findings to clinical efficacy and the significant variability in patient responses.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for improving the reproducibility of behavioral studies.
Elevated Plus-Maze (EPM) for Rodents
This test is based on the natural aversion of rodents to open and elevated spaces.
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor. For mice, typical dimensions are arms of 30 cm long and 5 cm wide, with the closed arms having 15.25 cm high walls[7]. For rats, the dimensions are generally larger.
-
Procedure:
-
Acclimatize the animal to the testing room for at least 30 minutes before the test.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a 5-minute session[8].
-
Record the number of entries into and the time spent in the open and closed arms using a video-tracking system.
-
-
Key Parameters:
-
Percentage of time spent in the open arms: (Time in open arms / Total time) x 100.
-
Percentage of open arm entries: (Entries into open arms / Total entries) x 100.
-
Total arm entries (as a measure of general activity).
-
-
Factors Influencing Reproducibility:
-
Illumination: Light levels can significantly affect exploratory behavior[9][10].
-
Animal Strain: Different strains of mice and rats exhibit varying baseline levels of anxiety[11].
-
Handling and Acclimation: Proper habituation to the experimenter and testing environment is critical.
-
Prior Test Experience: Previous exposure to the maze can alter subsequent behavior[7].
-
Forced Swim Test (FST) for Mice
This test is used to assess behavioral despair, a component of depressive-like states.
-
Apparatus: A transparent cylindrical container (e.g., a beaker) filled with water to a depth where the mouse cannot touch the bottom with its tail or feet (typically around 15 cm)[12]. The water temperature should be maintained between 23-26°C[13].
-
Procedure:
-
Gently place the mouse into the water-filled cylinder.
-
The test duration is typically 6 minutes[12].
-
A video recording is made for later analysis.
-
-
Key Parameters:
-
Immobility Time: The duration for which the mouse remains floating with only minor movements necessary to keep its head above water. This is typically scored during the last 4 minutes of the 6-minute test[12].
-
Climbing and Swimming Time: Active escape-oriented behaviors.
-
-
Factors Influencing Reproducibility:
-
Animal Strain: Different mouse strains show varying baseline immobility times[12].
-
Water Temperature: Can affect motor activity.
-
Observer Scoring: Subjectivity in scoring immobility can be a source of variability. Automated scoring systems can improve consistency.
-
Pre-test Stress: Prior stressors can influence performance in the FST.
-
Mandatory Visualizations
CCK-B Receptor Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by the activation of the CCK-B receptor. L-365,260 and other antagonists act by blocking the initial binding of CCK to this receptor.
Caption: CCK-B receptor signaling cascade.
Experimental Workflow for Preclinical Behavioral Testing
The logical flow for conducting a preclinical study on the behavioral effects of a novel compound is outlined below.
Caption: Preclinical behavioral testing workflow.
Conclusion and Recommendations
The behavioral effects of L-365,260 and other CCK-B receptor antagonists show considerable variability across studies, highlighting a significant challenge in the reproducibility of these findings. While L-365,260 has demonstrated efficacy in blocking CCK-4 induced panic attacks in some human trials, its performance in treating panic disorder in longer-term studies has been disappointing. Similarly, its anxiolytic and antidepressant-like effects in animal models are not consistently observed.
For researchers in this field, the following recommendations are crucial:
-
Standardized Protocols: Adherence to detailed and standardized experimental protocols, as outlined above, is paramount to improving the comparability of data across different laboratories.
-
Comprehensive Reporting: Publications should include detailed information on all experimental parameters, including animal strain, age, sex, housing conditions, light cycle, apparatus dimensions, and specific drug administration protocols.
-
Inclusion of Positive Controls: The use of well-characterized anxiolytics (e.g., diazepam) or antidepressants as positive controls is essential for validating the sensitivity of the behavioral assay.
-
Consideration of Pharmacokinetics: The low and variable oral bioavailability of some CCK-B antagonists, including L-365,260, may contribute to inconsistent findings. Future studies should carefully consider the pharmacokinetic properties of the compounds being tested.
By acknowledging the existing inconsistencies and adopting more rigorous and transparent experimental practices, the scientific community can work towards a clearer understanding of the therapeutic potential and the reproducibility of the behavioral effects of L-365,260 and other CCK-B receptor modulators.
References
- 1. Ethological analysis of cholecystokinin (CCKA and CCKB) receptor ligands in the elevated plus-maze test of anxiety in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A placebo-controlled trial of L-365,260, a CCKB antagonist, in panic disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of CI-988 on cholecystokinin tetrapeptide-induced panic symptoms in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The cholecystokinin-B receptor antagonist CI-988 failed to affect CCK-4 induced symptoms in panic disorder patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of BI 1358894 on Cholecystokinin-Tetrapeptide (CCK-4)-Induced Anxiety, Panic Symptoms, and Stress Biomarkers: A Phase I Randomized Trial in Healthy Males - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Behavioral profile of rats submitted to session 1-session 2 in the elevated plus-maze during diurnal/nocturnal phases and under different illumination conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel insights into the behavioral analysis of mice subjected to the forced-swim test - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Validation of L-365,260 Binding to Human CCK-B Receptors: A Comparative Guide
This guide provides a comprehensive in vitro comparison of L-365,260, a selective antagonist for the human Cholecystokinin-B (CCK-B) receptor, with other relevant compounds. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative binding affinity data, and visualizations of the associated signaling pathway and experimental workflow.
Comparative Binding Affinity of CCK-B Receptor Antagonists
The following table summarizes the in vitro binding affinities of L-365,260 and alternative compounds for the human CCK-B receptor. The data, presented as equilibrium inhibition constant (Ki) and half-maximal inhibitory concentration (IC50), has been compiled from various radioligand binding studies. Lower values indicate higher binding affinity.
| Compound | Receptor | Species | Assay Type | Ki (nM) | IC50 (nM) |
| L-365,260 | CCK-B | Human | Competitive Binding | - | ~2 |
| YM022 | CCK-B | Human | Competitive Binding | 0.068 | 0.055 |
| CI-988 | CCK-B | Rabbit | Competitive Binding | - | 0.2 |
| L-365,260 | CCK-A | Human | Competitive Binding | - | ~280 |
| YM022 | CCK-A | Canine | Competitive Binding | 63 | 136 |
Experimental Protocols
Competitive Radioligand Binding Assay for Human CCK-B Receptor
This protocol outlines a standard procedure for determining the binding affinity of unlabelled test compounds, such as L-365,260, to the human CCK-B receptor expressed in a suitable cell line (e.g., CHO-K1 or HEK293). The assay is based on the competition between the test compound and a radiolabeled ligand for binding to the receptor.
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing the recombinant human CCK-B receptor.
-
Radioligand: [³H]-L-365,260 or another suitable high-affinity radiolabeled CCK-B receptor antagonist.
-
Unlabeled Test Compounds: L-365,260 and other compounds to be tested.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid.
-
Microplate scintillation counter.
-
Cell harvester.
Procedure:
-
Membrane Preparation: Thaw the frozen cell membranes expressing the human CCK-B receptor on ice. Homogenize the membranes in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay). Dilute the membranes in assay buffer to the desired final concentration (typically 20-50 µg of protein per well).
-
Assay Setup: In a 96-well microplate, add the following components in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of the membrane preparation.
-
Non-specific Binding: 50 µL of a high concentration of an unlabeled CCK-B receptor antagonist (e.g., 10 µM L-365,260), 50 µL of radioligand solution, and 100 µL of the membrane preparation.
-
Competitive Binding: 50 µL of varying concentrations of the unlabeled test compound, 50 µL of radioligand solution, and 100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature (or a specified temperature, e.g., 25°C) for a predetermined time to reach equilibrium (typically 60-120 minutes) with gentle agitation.
-
Harvesting: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and allow them to equilibrate. Measure the radioactivity in each vial using a microplate scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis using a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Visualizations
Experimental Workflow
Caption: Workflow for in vitro competitive binding assay.
CCK-B Receptor Signaling Pathway
Caption: CCK-B receptor signaling cascade.
L-365,260 Fails to Demonstrate Efficacy Over Placebo in Treating Panic Disorder
A pivotal multicenter, placebo-controlled, double-blind clinical trial investigating the efficacy of the cholecystokinin (B1591339) B (CCKB) receptor antagonist, L-365,260, in patients with panic disorder found no significant difference between the drug and placebo in reducing panic attack frequency or anxiety symptoms. This finding proved to be a setback for the development of CCKB antagonists as a therapeutic class for panic disorder, despite earlier promising results in blocking experimentally induced panic attacks.
This comparison guide provides a detailed overview of the key clinical trial data for L-365,260 versus placebo in the context of panic disorder, including experimental protocols and a summary of the quantitative outcomes.
Data Presentation
The primary clinical trial assessing the therapeutic efficacy of L-365,260 in treating panic disorder did not show a statistically significant advantage over placebo.[1] In a six-week trial, 88 patients with panic disorder (with or without agoraphobia) received either L-365,260 at a dose of 30 mg four times a day or a placebo.[1] The key finding was that there were no clinically significant differences between the two groups in global improvement ratings, Hamilton Anxiety Rating Scale scores, panic attack frequency, panic attack intensity, or disability measures.[1]
While the therapeutic trial was unsuccessful, a separate study investigated the ability of L-365,260 to block panic attacks induced by cholecystokinin-tetrapeptide (CCK-4), a substance known to provoke panic symptoms. In this double-blind, placebo-controlled, crossover study, L-365,260 was effective at preventing these induced panic attacks.
| Treatment Group | Number of Patients (N) | Panic Attack Frequency (%) following CCK-4 Injection |
| Placebo | 29 | 88% |
| L-365,260 (10 mg) | 29 | 33% |
| L-365,260 (50 mg) | 29 | 0% |
Data from Bradwejn J, et al. Arch Gen Psychiatry. 1994.[2]
Experimental Protocols
Therapeutic Efficacy Trial in Panic Disorder (Kramer et al., 1995)
This multicenter, double-blind, placebo-controlled trial was designed to evaluate the efficacy of L-365,260 in patients diagnosed with panic disorder, with or without agoraphobia.[1]
-
Patient Population: The study enrolled 88 adult patients who met the diagnostic criteria for panic disorder.[1]
-
Study Design: The trial consisted of a one-week, single-blind placebo lead-in period to establish a baseline and exclude placebo responders.[1] Following this, patients were randomized to receive either L-365,260 or a placebo for six weeks in a double-blind fashion.[1]
-
Treatment: The L-365,260 group received a dosage of 30 mg administered four times daily (qid).[1] The control group received a matching placebo.
-
Outcome Measures: The primary and secondary efficacy endpoints included changes in global improvement ratings, scores on the Hamilton Anxiety Rating Scale, frequency and intensity of panic attacks, and measures of disability.[1]
CCK-4 Challenge Trial in Panic Disorder (Bradwejn et al., 1994)
This study aimed to determine if L-365,260 could antagonize the panic-inducing effects of CCK-4 in patients with panic disorder.[2]
-
Patient Population: The study included 29 patients with a diagnosis of panic disorder.[2]
-
Study Design: A double-blind, placebo-controlled, two-period crossover design was employed. Patients received either a single oral dose of L-365,260 (10 mg or 50 mg) or a placebo 90 minutes before an intravenous injection of CCK-4.[2] After a one-week washout period, patients crossed over to a different treatment arm according to a balanced incomplete block design.[2]
-
Treatment: Single oral doses of 10 mg or 50 mg of L-365,260 were compared to a placebo.[2]
-
Outcome Measures: The primary outcomes were the frequency and intensity of symptoms induced by the CCK-4 injection.[2] Heart rate was also monitored.[2]
Mandatory Visualizations
Signaling Pathway of L-365,260
Caption: Mechanism of action of L-365,260 in blocking panic signals.
Experimental Workflow of the L-365,260 Therapeutic Trial
Caption: Workflow of the L-365,260 vs. Placebo clinical trial.
References
A Comparative Analysis of L-365,260 and PD-134,308: Potent and Selective CCK2 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two widely studied non-peptide cholecystokinin (B1591339) (CCK) receptor antagonists, L-365,260 and PD-134,308 (also known as CI-988). Both compounds exhibit high affinity and selectivity for the cholecystokinin type 2 (CCK2) receptor, also known as the CCK-B or gastrin receptor, making them valuable tools for investigating the physiological and pathological roles of the CCK system. This comparison focuses on their receptor binding profiles, in vivo pharmacological effects, and the underlying signaling pathways they modulate.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for L-365,260 and PD-134,308, highlighting their binding affinities and in vivo potencies. It is important to note that these values are compiled from various studies and may not have been determined under identical experimental conditions.
Table 1: Comparative Receptor Binding Affinity
| Compound | Receptor | Species | Tissue/Cell Line | Ki (nM) | IC50 (nM) | Selectivity (CCK1/CCK2) |
| L-365,260 | CCK2 (CCK-B/Gastrin) | Guinea Pig | Brain/Stomach | 2.0 / 1.9[1] | 2[2] | >100-fold[1] |
| CCK1 (CCK-A) | Guinea Pig | Pancreas | - | 280[2] | ||
| PD-134,308 (CI-988) | CCK2 (CCK-B) | Mouse | Cortex | - | 1.7 | >1600-fold[3][4] |
| CCK1 (CCK-A) | Rat | Pancreas | - | 2717 |
Table 2: Comparative In Vivo Efficacy
| Compound | Assay | Species | Effect | ED50 / Effective Dose |
| L-365,260 | Gastrin-stimulated acid secretion | Mouse | Antagonism | 0.03 mg/kg (p.o.)[1] |
| Rat | Antagonism | 0.9 mg/kg (p.o.)[1] | ||
| Guinea Pig | Antagonism | 5.1 mg/kg (p.o.)[1] | ||
| Human | 50% inhibition of pentagastrin-stimulated acid secretion | 50 mg (p.o.)[5] | ||
| PD-134,308 (CI-988) | Pentagastrin-stimulated acid secretion | Animal models | Potent inhibition | Not explicitly stated in the provided results[6] |
| Anxiolytic-like effects | Rat | Anxiolytic profile in elevated X-maze | 1 mg/kg (i.p.) | |
| Panic attack prevention | Human | No significant difference from placebo in some studies[7] | 300 mg/day (p.o.) |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and interpretation of results. Below are representative protocols for the primary assays used to characterize L-365,260 and PD-134,308.
Radioligand Binding Assay for CCK2 Receptor Affinity
This protocol is a standard method for determining the binding affinity of a compound to the CCK2 receptor.
Objective: To determine the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) of L-365,260 and PD-134,308 for the CCK2 receptor.
Materials:
-
Radioligand: [125I]Bolton-Hunter labeled CCK-8 or [3H]L-365,260.
-
Tissue Preparation: Membranes from guinea pig cerebral cortex or other tissues/cells expressing CCK2 receptors.[8]
-
Test Compounds: L-365,260 and PD-134,308 at various concentrations.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.2% bovine serum albumin (BSA), and protease inhibitors.
-
Wash Buffer: Cold assay buffer.
-
Instrumentation: Gamma counter or liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in the assay buffer. Determine the protein concentration.[8]
-
Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound or vehicle (for total binding) or a high concentration of an unlabeled CCK2 agonist/antagonist (for non-specific binding).
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 120 minutes) to reach equilibrium.[8]
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
-
Washing: Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a gamma or scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
In Vivo Gastrin-Stimulated Gastric Acid Secretion Assay
This assay evaluates the ability of the antagonists to block the physiological effect of gastrin on stomach acid production.
Objective: To determine the in vivo potency (ED50) of L-365,260 and PD-134,308 in antagonizing gastrin-stimulated gastric acid secretion.
Materials:
-
Test Compounds: L-365,260 or PD-134,308 administered orally (p.o.) or intravenously (i.v.).
-
Anesthetic: e.g., urethane.
-
Surgical Instruments: For pylorus ligation.
-
Saline Solution: For gastric lavage.
-
pH meter or Titrator: For measuring acid content.
Procedure:
-
Animal Preparation: Fast the animals overnight with free access to water. Anesthetize the animals.
-
Pylorus Ligation: Perform a laparotomy and ligate the pylorus to allow for the collection of gastric secretions.[11]
-
Compound Administration: Administer the test compound (L-365,260 or PD-134,308) at various doses via the desired route (e.g., p.o. or i.v.) at a specified time before the stimulant.
-
Stimulation: Administer the stimulant (e.g., pentagastrin) subcutaneously or intravenously.
-
Gastric Juice Collection: After a set period (e.g., 2 hours), collect the accumulated gastric juice from the stomach.
-
Acid Measurement: Centrifuge the gastric juice to remove any solid debris. Measure the volume and determine the acid concentration by titration with a standard base (e.g., 0.01 N NaOH) to a neutral pH, or by using a pH meter.
-
Data Analysis: Calculate the total acid output. Plot the percentage inhibition of stimulated acid secretion against the dose of the antagonist to determine the ED50 value.
Elevated Plus-Maze Test for Anxiolytic Activity
This is a widely used behavioral assay to assess anxiety-like behavior in rodents.
Objective: To evaluate the anxiolytic potential of L-365,260 and PD-134,308.
Materials:
-
Apparatus: An elevated plus-shaped maze with two open arms and two enclosed arms.[14][15]
-
Test Compounds: L-365,260 or PD-134,308 administered at various doses.
-
Vehicle Control: The solvent used to dissolve the test compounds.
-
Video Tracking System: To record and analyze the animal's behavior.
Procedure:
-
Acclimatization: Allow the animals to acclimate to the testing room for at least 30-60 minutes before the experiment.
-
Compound Administration: Administer the test compound or vehicle at a specified time before the test (e.g., 30-60 minutes).
-
Test Procedure: Place the animal in the center of the maze, facing one of the open arms.[16] Allow the animal to explore the maze for a fixed period (e.g., 5 minutes).[12][13]
-
Behavioral Recording: Record the animal's movements using a video tracking system. Key parameters to measure include:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
-
Data Analysis: Anxiolytic activity is indicated by a significant increase in the time spent in and/or the number of entries into the open arms compared to the vehicle-treated group. Total distance traveled is used to assess general locomotor activity to rule out sedative or stimulant effects. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the different treatment groups.
Mandatory Visualization
CCK2 Receptor Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by the activation of the CCK2 receptor. Antagonists like L-365,260 and PD-134,308 block the binding of agonists (CCK/Gastrin) to this receptor, thereby inhibiting these downstream events.
CCK2 Receptor Signaling Cascade
Comparative Experimental Workflow: Receptor Binding Assay
The following diagram outlines a typical workflow for a competitive radioligand binding assay used to compare the affinity of L-365,260 and PD-134,308 for the CCK2 receptor.
Receptor Binding Assay Workflow
References
- 1. A new potent and selective non-peptide gastrin antagonist and brain cholecystokinin receptor (CCK-B) ligand: L-365,260 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-365,260 | CCK2 Receptors | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The gastrin-receptor antagonist L-365,260 inhibits stimulated acid secretion in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of CCK/gastrin receptors in gastrointestinal/metabolic diseases and results of human studies using gastrin/CCK receptor agonists/antagonists in these diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Placebo-controlled trial of the CCK-B antagonist, CI-988, in panic disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of cholecystokinin receptor sites in guinea-pig cortical membranes using [125I]Bolton Hunter-cholecystokinin octapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. journals.physiology.org [journals.physiology.org]
- 11. The gastrin/cholecystokinin-B receptor antagonist L-365,260 reduces basal acid secretion and prevents gastrointestinal damage induced by aspirin, ethanol and cysteamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 15. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of L-365260: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential safety and logistical information for the proper disposal of L-365260, a selective antagonist of the cholecystokinin (B1591339) receptor 2 (CCK2). Adherence to these procedures is critical to protect personnel and the environment.
This compound is classified as acutely toxic if swallowed and very toxic to aquatic life. Therefore, it must be managed as hazardous waste from the point of generation to its final disposal. Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.
Hazard Profile of this compound
A clear understanding of the hazard profile of this compound is the first step in its safe management. The following table summarizes key quantitative and qualitative hazard data.
| Hazard Classification | GHS Pictograms | Hazard Codes | Precautionary Statements |
| Acute Toxicity, Oral (Category 3) | Danger | H301: Toxic if swallowed | P264: Wash hands thoroughly after handling. |
| Hazardous to the aquatic environment, acute hazard (Category 1) | Warning | H400: Very toxic to aquatic life | P270: Do not eat, drink or smoke when using this product. |
| P273: Avoid release to the environment. | |||
| P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. | |||
| P391: Collect spillage. | |||
| P405: Store locked up. | |||
| P501: Dispose of contents/container in accordance with local/regional/national/international regulations. |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe disposal of this compound waste, including pure compound, contaminated labware, and solutions.
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused or expired this compound powder, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and other contaminated solids in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and shatter-proof container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Empty Containers: Containers that held this compound are considered acutely hazardous waste. They must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste[1][2]. After triple-rinsing, the container labels should be defaced, and the container can then be disposed of as regular solid waste[2].
2. Container Labeling: All hazardous waste containers must be labeled with a hazardous waste tag as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste"[3].
-
The full chemical name: "this compound" and the names of any solvents or other chemicals in the mixture[3].
-
The approximate concentration and volume of the waste.
-
The date of waste generation[3].
-
The name and contact information of the principal investigator or responsible person[3].
-
The appropriate hazard pictograms (e.g., skull and crossbones, environment)[3].
3. Storage:
-
Store waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure containers are kept tightly closed except when adding waste.
-
Use secondary containment, such as a tray or bin, to capture any potential leaks.
-
Store away from incompatible materials.
4. Disposal Request:
-
Once a waste container is full or has been in storage for a designated period (typically 6-12 months, check with your institution's EHS), a waste pickup request must be submitted to your EHS department.
-
Do not attempt to transport hazardous waste off-site yourself. All disposal must be handled by trained EHS personnel or a certified hazardous waste contractor.
Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound waste streams in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
This compound Mechanism of Action: CCK2 Receptor Antagonism
This compound exerts its biological effects by selectively antagonizing the cholecystokinin 2 (CCK2) receptor, a G protein-coupled receptor (GPCR). The binding of agonists like gastrin or cholecystokinin (CCK) to the CCK2 receptor typically activates the Gq alpha subunit of the associated G protein. This initiates a signaling cascade that results in various physiological responses. This compound competitively binds to the receptor, preventing this activation.
The diagram below illustrates the canonical signaling pathway of the CCK2 receptor, which is inhibited by this compound.
Caption: CCK2 receptor signaling pathway inhibited by this compound.
References
Essential Safety and Logistical Information for Handling L-365260
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling L-365260, a potent and selective non-peptide gastrin and brain cholecystokinin (B1591339) receptor (CCK-B) antagonist.[1] Given its potency, strict adherence to safety protocols is mandatory to minimize exposure risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential when handling this compound. The following table outlines the recommended PPE based on the potential hazards associated with potent pharmaceutical compounds.
| PPE Category | Item | Specifications and Rationale |
| Respiratory Protection | N95 Respirator or Powered Air-Purifying Respirator (PAPR) | A respirator is crucial for anyone unpacking hazardous drugs not in plastic containers to protect against spills or breaks during shipping.[2] For potent compounds, a PAPR with a high Assigned Protection Factor (APF) may be necessary to provide adequate employee protection.[3] |
| Hand Protection | Double Chemotherapy Gloves | Double chemotherapy gloves provide the greatest protection and must be worn.[4] Gloves should be changed immediately if contaminated, torn, or punctured, and at regular intervals. |
| Body Protection | Disposable Long-Sleeved Gown or "Bunny Suit" Coverall | A long-sleeved, seamless, disposable gown that closes in the back is required.[2] For complete body protection, "bunny suit" coveralls are recommended.[2] Protective clothing made from materials like DuPont™ Tyvek® offers excellent protection against solid or liquid HPAPIs.[5] |
| Eye and Face Protection | Safety Goggles and Face Shield | Facial protection is required as many hazardous drugs can irritate the eyes and mucous membranes.[2] Safety goggles or a full-face shield should be used.[4] |
| Foot Protection | Slip-Resistant Shoe Covers | Shoe covers should be worn over appropriate laboratory footwear to prevent contamination.[2] |
Storage and Handling
Proper storage and handling are critical to maintain the integrity of this compound and the safety of laboratory personnel.
| Aspect | Procedure |
| Storage | Store in a tightly closed container in a dry, well-ventilated place, protected from light.[6] Keep locked up or in an area accessible only to qualified or authorized personnel.[6] |
| Handling | All handling of this compound should be conducted in a designated area, such as a chemical fume hood or a containment glove bag, to control dust exposures.[3][6] Avoid generation and inhalation of dusts under all circumstances.[6] |
| Hygiene | Wash hands and face thoroughly after working with the substance.[6] Immediately change contaminated clothing.[6] |
Operational and Disposal Plans
A clear operational workflow and a compliant disposal plan are necessary for the safe use and disposal of this compound.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for handling this compound, from preparation to post-experiment cleanup.
Disposal Plan
The disposal of this compound and associated waste must comply with institutional and regulatory guidelines for hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in a designated, properly labeled container.[4] |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of in a designated hazardous waste container.[4] Sharps should be placed in a puncture-resistant sharps container. |
| Contaminated PPE (e.g., gloves, gown) | Place in a designated hazardous waste container for incineration.[3][4] |
| Liquid Waste (e.g., solutions containing this compound) | Collect in a sealed, properly labeled hazardous waste container.[4] Do not dispose of down the drain.[6] |
Mechanism of Action: this compound Signaling Pathway
This compound is a selective antagonist of the cholecystokinin-B (CCK-B) receptor.[1][7] The following diagram illustrates the inhibitory effect of this compound on the CCK-B receptor signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 3. aiha.org [aiha.org]
- 4. web.uri.edu [web.uri.edu]
- 5. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Cholecystokinin antagonist - Wikipedia [en.wikipedia.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
